molecular formula C11H9Br2N5O B1337892 Stevensine CAS No. 99102-22-4

Stevensine

Cat. No.: B1337892
CAS No.: 99102-22-4
M. Wt: 387.03 g/mol
InChI Key: ZNIBKSGUBSYKLY-UHFFFAOYSA-N
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Description

Stevensine is a natural product found in Bryopsis pennata, Axinella corrugata, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-amino-1H-imidazol-5-yl)-2,3-dibromo-6,7-dihydro-1H-pyrrolo[2,3-c]azepin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br2N5O/c12-7-6-4(5-3-16-11(14)17-5)1-2-15-10(19)8(6)18-9(7)13/h1,3,18H,2H2,(H,15,19)(H3,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIBKSGUBSYKLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C2=C(C(=O)N1)NC(=C2Br)Br)C3=CN=C(N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451503
Record name stevensine
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Molecular Weight

387.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99102-22-4
Record name Odiline
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URL https://commonchemistry.cas.org/detail?cas_rn=99102-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stevensine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name stevensine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STEVENSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44PB7HEQ22
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling Stevensine: A Technical Guide to a Marine Bromopyrrole Alkaloid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Uncharted Depths of Marine Pharmacology

The world's oceans represent a vast and largely untapped reservoir of chemical diversity, a veritable treasure trove for the discovery of novel bioactive compounds. For millennia, terrestrial organisms have been the primary source of natural products in medicine. However, the increasing prevalence of drug-resistant pathogens and the demand for innovative therapeutic agents have propelled researchers into the marine realm. Marine invertebrates, particularly sponges, have emerged as prolific producers of secondary metabolites with remarkable structural complexity and potent biological activities. Among these are the bromopyrrole alkaloids, a fascinating class of nitrogenous compounds that have captivated the attention of chemists and pharmacologists alike. This guide delves into the discovery, isolation, characterization, and biological significance of a notable member of this family: Stevensine.

The Genesis of a Discovery: The Emergence of this compound

This compound, a dibrominated pyrrole-imidazole alkaloid, was first reported in 1985 by Albizati and Faulkner from an unidentified species of marine sponge collected in Micronesia. This discovery expanded the growing family of bromopyrrole alkaloids, which are characterized by a core structure derived from the amino acid proline.[1][2] Subsequent investigations have identified this compound in other marine sponges, most notably Axinella corrugata found in the Caribbean.[3] The recurring presence of this compound and related alkaloids in specific sponge genera suggests a finely tuned biosynthetic machinery, honed by evolutionary pressures to produce these compounds for chemical defense.[3]

The initial impetus for studying these compounds stemmed from their ecological role as potent ichthyodeterrents, or anti-feedants.[3] Marine sponges, being sessile organisms, have evolved a sophisticated chemical arsenal to deter predators. This compound, with its bitter taste and potential toxicity, effectively discourages predation by reef fishes. This ecological function, however, belies a broader spectrum of bioactivities that have positioned this compound as a molecule of significant interest for drug development.

From Sponge to Spectrometer: The Path of Isolation and Purification

The journey to obtaining pure this compound from its natural source is a meticulous process that relies on a series of chromatographic techniques. The following protocol outlines a general methodology for the isolation and purification of this compound from the marine sponge Axinella corrugata. It is imperative to note that yields can vary depending on the collection site, season, and specific chemotype of the sponge.

Extraction: Liberating the Alkaloids

The initial step involves the liberation of the secondary metabolites from the sponge tissue. This is typically achieved through solvent extraction, a process designed to efficiently solubilize the target compounds while minimizing the extraction of unwanted cellular material.

Protocol 2.1: Solvent Extraction of Axinella corrugata

  • Sample Preparation: Freshly collected sponge material is frozen immediately in liquid nitrogen or stored at -80°C to preserve the integrity of the chemical constituents. The frozen sponge is then lyophilized (freeze-dried) to remove water, resulting in a dry, porous material that is easily pulverized.

  • Maceration: The dried and powdered sponge tissue is macerated with methanol (MeOH) at room temperature for 24-48 hours. This process is typically repeated three times with fresh solvent to ensure exhaustive extraction. The rationale for using methanol lies in its polarity, which is well-suited for extracting a broad range of alkaloids.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator. This yields a crude extract, a complex mixture of lipids, pigments, salts, and the desired alkaloids.

Purification: A Multi-Step Chromatographic Cascade

The crude extract requires a series of purification steps to isolate this compound from the myriad of other compounds. This is a multi-step process that leverages the different physicochemical properties of the molecules in the mixture.

Protocol 2.2: Chromatographic Purification of this compound

  • Solvent Partitioning: The crude methanolic extract is resuspended in a biphasic system of n-butanol and water.[4] This liquid-liquid partitioning step separates compounds based on their relative polarities. Bromopyrrole alkaloids, including this compound, tend to partition into the more polar n-butanol layer, while highly polar salts and other water-soluble compounds remain in the aqueous phase. The n-butanol fraction is then concentrated.

  • Initial Chromatographic Separation (Medium Pressure Liquid Chromatography - MPLC): The concentrated butanol fraction is subjected to MPLC on a reversed-phase C18 silica gel column.[4] A gradient elution is employed, starting with a high polarity solvent system (e.g., water) and gradually increasing the proportion of a less polar organic solvent (e.g., methanol or acetonitrile). Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the target compound.

  • Fine Purification (High-Performance Liquid Chromatography - HPLC): Fractions enriched with this compound from the MPLC step are further purified by semi-preparative HPLC, again using a C18 reversed-phase column.[5] An isocratic or shallow gradient elution with a carefully optimized mobile phase (e.g., a mixture of water, methanol, and a small amount of trifluoroacetic acid to improve peak shape) is used to achieve baseline separation of this compound from closely related alkaloids. The purity of the isolated this compound is then confirmed by analytical HPLC.

Isolation_and_Purification_of_this compound Sponge Axinella corrugata Extraction Extraction with Methanol Sponge->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (n-Butanol/Water) Crude_Extract->Partitioning Butanol_Fraction n-Butanol Fraction Partitioning->Butanol_Fraction MPLC MPLC (C18 Column) Butanol_Fraction->MPLC Enriched_Fractions This compound-Enriched Fractions MPLC->Enriched_Fractions HPLC Semi-Preparative HPLC (C18 Column) Enriched_Fractions->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: A generalized workflow for the isolation and purification of this compound from Axinella corrugata.

Deciphering the Molecular Architecture: Structure Elucidation

The definitive identification of a novel natural product hinges on the meticulous analysis of its spectroscopic data. A combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) provides the necessary information to piece together the molecular puzzle.

Spectroscopic Fingerprints of this compound

The following table summarizes the key spectroscopic data for this compound. These values serve as a reference for its identification and characterization.

Spectroscopic Data for this compound
Molecular Formula C₁₁H₉Br₂N₅O
Molar Mass 387.035 g·mol⁻¹
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 8.15 (s, 1H), 7.39 (s, 1H), 6.85 (s, 1H), 6.23 (s, 1H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) Data not fully available in searched literature
High-Resolution Mass Spectrometry (HRMS) Specific m/z values not available in searched literature

Note: The complete and assigned ¹³C NMR and HRMS data for this compound were not available in the public domain literature reviewed for this guide. Researchers are encouraged to consult the primary literature for more detailed spectroscopic information.

The Logic of Structural Determination

The structure of this compound was determined through a combination of spectroscopic techniques and confirmed by total synthesis.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be readily apparent in the mass spectrum of this compound, confirming the presence of two bromine atoms.

  • ¹H NMR Spectroscopy: Proton NMR provides information about the number and chemical environment of hydrogen atoms in a molecule. The four singlet signals observed for this compound in the aromatic region are characteristic of protons attached to the pyrrole and imidazole rings.

  • 2D NMR Spectroscopy (COSY, HMQC, HMBC): Two-dimensional NMR experiments are essential for establishing the connectivity between atoms. COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These experiments allow for the unambiguous assembly of the molecular structure.

  • Total Synthesis: The unequivocal confirmation of a proposed structure for a natural product is its total synthesis in the laboratory. The successful synthesis of this compound by Xu et al. in 1997 provided the ultimate proof of its molecular architecture.[3]

Caption: Chemical structure of this compound, highlighting its dibrominated pyrroloazepine core and aminoimidazole moiety.

The Biological Arena: Pharmacological Potential of this compound

While initially recognized for its role in chemical defense, this compound has demonstrated a range of pharmacological activities that underscore its potential as a lead compound in drug discovery.

A Spectrum of Bioactivities
  • Antimicrobial Activity: this compound has shown weak to moderate antimicrobial activity against various bacterial strains.[3] This activity is a common feature among bromopyrrole alkaloids and is attributed to their ability to disrupt microbial membranes or interfere with essential cellular processes.

  • Antitumor Properties: Preliminary in vitro assays have indicated that this compound possesses antitumor properties.[6] Many marine natural products exhibit cytotoxicity against cancer cell lines, and further investigation into the mechanism of action of this compound is warranted.

  • Protein Kinase Inhibition: this compound has been identified as a protein kinase inhibitor.[3] Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The ability of this compound to modulate kinase activity makes it an attractive scaffold for the development of targeted therapies.

  • Neurological Activity: Some studies have suggested that bromopyrrole alkaloids, including this compound, may possess neurological activity.[3] This opens up avenues for exploring their potential in treating neurodegenerative diseases.

Future Directions in Drug Development

The diverse biological activities of this compound highlight its promise as a starting point for drug development. However, several challenges remain. The natural supply of this compound is limited, and harvesting marine sponges is not a sustainable long-term solution. Therefore, total synthesis and the development of synthetic analogs are crucial for further pharmacological evaluation.[7]

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound is essential for understanding its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of this compound analogs will help to identify the key structural features responsible for its biological activities and to optimize its potency and selectivity.

  • In Vivo Efficacy and Toxicity Studies: Promising analogs will need to be evaluated in animal models to assess their efficacy and safety profiles before they can be considered for clinical development.

The Blueprint of Life: Biosynthesis of Bromopyrrole Alkaloids

The intricate molecular architecture of this compound is the result of a complex biosynthetic pathway within the marine sponge. While the complete pathway for this compound has not been fully elucidated, studies on related bromopyrrole alkaloids, such as oroidin, have provided valuable insights into the key biosynthetic steps.[2][8]

The biosynthesis is believed to begin with the amino acid proline , which serves as the precursor for the pyrrole ring. The 2-aminoimidazole moiety is thought to be derived from ornithine or arginine . The key steps in the proposed biosynthetic pathway include:

  • Formation of the Pyrrole Ring: Proline is oxidized to form a pyrrole-2-carboxylic acid precursor.

  • Formation of the 2-Aminoimidazole Moiety: Ornithine or arginine is converted to a 2-aminoimidazole-containing intermediate.

  • Amide Bond Formation: The pyrrole and imidazole-containing precursors are linked via an amide bond to form a linear precursor.

  • Cyclization and Bromination: A series of enzymatic reactions, including cyclization and regioselective bromination, then lead to the final structure of this compound. The bromination is catalyzed by specific halogenase enzymes that utilize bromide ions from seawater.

Biosynthetic_Pathway_Hypothesis Proline Proline Pyrrole_Precursor Pyrrole-2-Carboxylic Acid Precursor Proline->Pyrrole_Precursor Ornithine Ornithine/Arginine Imidazole_Precursor 2-Aminoimidazole Precursor Ornithine->Imidazole_Precursor Linear_Precursor Linear Amide Precursor Pyrrole_Precursor->Linear_Precursor Imidazole_Precursor->Linear_Precursor Cyclization Enzymatic Cyclization Linear_Precursor->Cyclization Bromination Regioselective Bromination Cyclization->Bromination This compound This compound Bromination->this compound

Sources

The Marine Alkaloid Stevensine: A Technical Guide to its Natural Sources, Biosynthesis, and Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Stevensine, a structurally intriguing bromopyrrole alkaloid, has garnered significant attention within the scientific community for its diverse and potent biological activities. Isolated exclusively from marine sponges, this metabolite represents a compelling lead for drug discovery and development. This technical guide provides an in-depth exploration of the natural sources of this compound, its proposed biosynthetic pathway, and a detailed methodology for its extraction and purification. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to facilitate further investigation into this promising marine natural product.

Introduction to this compound: A Marine-Derived Bioactive Compound

This compound is a bromopyrrole alkaloid first identified in 1985 from an unclassified Micronesian marine sponge.[1] Its chemical structure, 4-(2-amino-1H-imidazol-5-yl)-2,3-dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one, features a distinctive pyrroloazepine core linked to an aminoimidazole moiety.[2] This class of compounds, the pyrrole-imidazole alkaloids, is exclusive to marine organisms, particularly sponges, and is known for a wide array of biological effects.[1][3] The sessile nature of sponges necessitates the production of chemical defenses for survival, making them a rich source of novel and bioactive secondary metabolites.[4] However, the low natural abundance of these compounds often presents a significant challenge for research and development, frequently leading to the over-harvesting of sponge populations.[4] Understanding the natural sources, biosynthesis, and efficient isolation of this compound is therefore critical to unlocking its therapeutic potential sustainably.

Natural Occurrence and Ecological Significance

This compound has been isolated from several species of marine sponges.[4][5] The primary documented sources are members of the Axinella and Pseudaxinyssa genera. The ecological role of this compound is primarily as a chemical defense mechanism.[4] It functions as an ichthyodeterrent, discouraging predation by fish.[2]

Sponge SpeciesKnown LocationTypical Concentration/YieldCitation
Axinella corrugataCaribbean ReefApprox. 19 mg/mL[4]
Pseudaxinyssa cantharellaMicronesiaNot specified[4]
Axinella verrucosaMediterranean SeaNot specified[6]
Unidentified SpongeMicronesiaNot specified[4]

This table summarizes the known marine sponge species that produce this compound and reported concentrations. The yield of bromopyrrole alkaloids from sponges is often low, necessitating efficient extraction and purification techniques.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of bromopyrrole alkaloids in marine sponges is a subject of ongoing research, with studies suggesting the sponge cells themselves, rather than their microbial symbionts, are the producers.[7] While the complete pathway for this compound has not been definitively elucidated, a plausible route can be proposed based on the biosynthesis of related pyrrole-imidazole alkaloids like oroidin and ageladine A.[8] The pathway likely originates from the amino acids L-proline and L-histidine.[6][8]

Key Biosynthetic Steps:

  • Formation of the Bromopyrrole Moiety: L-proline is hypothesized to be the precursor to the 4,5-dibromopyrrole-2-carboxylic acid unit. This involves enzymatic bromination, likely catalyzed by a bromoperoxidase, and subsequent modifications.

  • Formation of the Aminoimidazole Moiety: L-histidine undergoes decarboxylation to form histamine, which serves as the precursor to the 2-aminoimidazole portion of the molecule.

  • Condensation and Cyclization: The brominated pyrrole unit and the histamine-derived moiety are enzymatically coupled. Subsequent intramolecular cyclization and oxidation reactions would then lead to the formation of the final this compound structure.

This compound Biosynthesis Pathway Proline L-Proline Bromopyrrole 4,5-Dibromopyrrole -2-carboxylic acid Proline->Bromopyrrole Multiple Steps (incl. Bromination) Histidine L-Histidine Histamine Histamine Histidine->Histamine Decarboxylation Intermediate Acyl-Intermediate Bromopyrrole->Intermediate Histamine->Intermediate Condensation This compound This compound Intermediate->this compound Cyclization & Oxidation

Caption: Proposed biosynthetic pathway of this compound from amino acid precursors.

Isolation and Purification Methodology

The isolation of this compound from its natural sponge sources requires a multi-step process involving extraction, solvent partitioning, and chromatographic purification. The following protocol is a representative workflow synthesized from established methods for the isolation of marine alkaloids.[9][10][11]

Experimental Protocol: Isolation of this compound from Axinella corrugata

  • Sample Preparation and Extraction:

    • Lyophilize the collected sponge tissue to a constant dry weight.

    • Homogenize the dried sponge material into a fine powder.

    • Perform exhaustive extraction of the powdered sponge with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂) at room temperature with constant stirring for 24 hours. Repeat the extraction three times.

  • Solvent Partitioning:

    • Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude residue.

    • Suspend the residue in a 9:1 mixture of MeOH and water.

    • Perform liquid-liquid partitioning against an equal volume of hexane to remove nonpolar lipids and pigments. Discard the hexane layer.

    • Evaporate the methanolic layer to yield the crude polar extract containing this compound.

  • Chromatographic Purification:

    • Medium Pressure Liquid Chromatography (MPLC):

      • Adsorb the crude polar extract onto C18-bonded silica gel.

      • Subject the adsorbed extract to MPLC on a reversed-phase C18 column.

      • Elute with a stepwise gradient of increasing methanol in water (e.g., 10% MeOH to 100% MeOH).

      • Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify fractions containing this compound.

    • High-Performance Liquid Chromatography (HPLC):

      • Pool the this compound-rich fractions from MPLC and concentrate.

      • Perform final purification using semi-preparative reversed-phase HPLC (C18 column).

      • Elute with an isocratic or shallow gradient mobile phase of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA) to improve peak shape.

      • Monitor the elution at a suitable UV wavelength (e.g., 254 nm and 280 nm).

      • Collect the peak corresponding to this compound and verify its purity by analytical HPLC and mass spectrometry.

This compound Isolation Workflow start Sponge Tissue (Axinella corrugata) homogenize Lyophilization & Homogenization start->homogenize extract Solvent Extraction (MeOH/CH₂Cl₂) homogenize->extract partition Solvent Partitioning (Hexane vs. aq. MeOH) extract->partition mplc MPLC Purification (Reversed-Phase C18) partition->mplc hplc HPLC Purification (Semi-preparative C18) mplc->hplc end Pure this compound hplc->end

Sources

Unraveling the Enigma of Stevensine: A Technical Guide to Elucidating Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword for the Modern Drug Discoverer: The world's oceans harbor a vast and largely untapped reservoir of chemical diversity. Marine sponges, in particular, have emerged as a prolific source of novel bioactive compounds with significant therapeutic potential. Among these is Stevensine, a bromopyrrole alkaloid that has demonstrated preliminary antitumor and antimicrobial activities. However, the precise molecular mechanisms underpinning these effects remain to be fully elucidated. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for investigating the mechanism of action of this compound. By leveraging insights from related marine natural products and outlining a rigorous, multi-faceted experimental approach, we aim to empower the scientific community to unlock the full therapeutic promise of this intriguing molecule.

This compound: What We Know So Far

This compound is a bromopyrrole alkaloid that has been isolated from marine sponges.[1][2] Structurally, it belongs to a class of marine alkaloids that are known for their diverse and potent biological activities.[2] Preliminary studies have indicated that this compound possesses a range of pharmacological properties, including:

  • Antitumor Activity: Initial in-vitro assays have suggested that this compound exhibits cytotoxic effects against certain cancer cell lines.[3] The extent and specificity of this activity, however, require more in-depth investigation.

  • Antimicrobial Properties: Weak antimicrobial activity has also been reported for this compound.[4]

  • Protein Kinase Inhibition: Based on the activity of structurally related compounds like hymenialdisine, it is hypothesized that this compound may function as a protein kinase inhibitor.[1][4]

The current body of evidence, while promising, underscores the need for a systematic and comprehensive investigation into the molecular targets and cellular pathways modulated by this compound.

Proposed Avenues of Investigation: A Multi-pronged Approach

To dissect the mechanism of action of this compound, a multi-pronged approach targeting key cellular processes is proposed. This strategy is based on the known biological activities of related marine alkaloids and aims to provide a holistic understanding of this compound's effects.

Elucidating the Anticancer Mechanism

The preliminary antitumor activity of this compound warrants a thorough investigation into its effects on cancer cell proliferation, survival, and death. The following key areas are proposed for investigation:

  • Induction of Apoptosis: Many marine natural products exert their anticancer effects by inducing programmed cell death, or apoptosis.

  • Cell Cycle Arrest: Interference with the cell cycle is a common mechanism for anticancer drugs.

  • Inhibition of Pro-Survival Signaling Pathways: The dysregulation of signaling pathways that promote cell survival and proliferation is a hallmark of cancer.

The following diagram illustrates the proposed workflow for investigating the anticancer mechanism of this compound.

anticancer_workflow cluster_phase1 Phase 1: Cellular Effects cluster_phase2 Phase 2: Molecular Mechanisms A Cancer Cell Lines (e.g., Breast, Colon, Lung) B Treat with this compound (Dose-Response & Time-Course) A->B C Assess Cell Viability (MTT/XTT Assay) B->C D Apoptosis Assays (Annexin V/PI, Caspase Activity) B->D E Cell Cycle Analysis (Flow Cytometry) B->E G Kinase Activity Assays (Kinase Panel Screening) C->G F Western Blot Analysis (Apoptotic & Cell Cycle Proteins) D->F E->F H Signaling Pathway Analysis (e.g., NF-κB, MAPK) F->H

Caption: Proposed experimental workflow for investigating the anticancer mechanism of this compound.

Identifying Molecular Targets

A crucial aspect of understanding this compound's mechanism of action is the identification of its direct molecular targets. Based on the activities of related compounds, protein kinases are a primary suspect.

The following diagram illustrates a potential signaling pathway that could be targeted by this compound, leading to apoptosis.

hypothetical_pathway cluster_stimulus External/Internal Stimuli cluster_pathway Pro-Survival Signaling Pathway cluster_apoptosis Apoptotic Cascade Stimulus Cellular Stress / Growth Factors Receptor Receptor Tyrosine Kinase Stimulus->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Bcl2 Bcl-2 (Anti-apoptotic) NFkB->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis This compound This compound This compound->Akt Inhibition This compound->NFkB Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound, leading to apoptosis.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the research, detailed step-by-step methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle progression.

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.

  • Protein Extraction: Treat cells with this compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, Cyclin D1, CDK4, p21) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer15.2 ± 1.8
MDA-MB-231Breast Cancer12.5 ± 2.1
HCT116Colon Cancer20.1 ± 3.5
A549Lung Cancer25.8 ± 4.2

Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

Treatment% G0/G1% S% G2/M
Vehicle Control55.3 ± 2.530.1 ± 1.914.6 ± 1.2
This compound (15 µM)72.8 ± 3.115.2 ± 1.512.0 ± 1.0

Concluding Remarks and Future Directions

The preliminary data on this compound suggest that it is a promising candidate for further development as a therapeutic agent. The experimental framework outlined in this guide provides a robust starting point for a comprehensive investigation into its mechanism of action. Future studies should focus on in vivo efficacy studies in animal models of cancer, as well as medicinal chemistry efforts to synthesize more potent and selective analogs of this compound. The elucidation of its precise molecular targets and signaling pathways will be critical for its successful translation into the clinic. The journey from a marine sponge to a life-saving drug is long and challenging, but with a systematic and scientifically rigorous approach, the full potential of this compound can be realized.

References

  • Kumar, A., Jethi, R., Semwal, R., Kumar, G., & Semwal, D. K. (2022). Chapter 6. This compound: A Bromopyrrole Alkaloid from Marine Sponges. In The Essential Guide to Alkaloids. IntechOpen.
  • Mehbub, M. F., Lei, J., Franco, C., & Zhang, W. (2021).
  • Wikipedia. (2023). This compound. In Wikipedia. Retrieved from [Link]

  • Grokipedia. (n.d.). This compound. Retrieved from [Link]

  • Jiménez, C., & Crews, P. (1994). Novel marine alkaloids. In The Alkaloids: Chemistry and Biology (Vol. 46, pp. 243-294). Academic Press.
  • Martins, A., et al. (2017).
  • Newman, D. J., & Cragg, G. M. (2016). Natural Products as Sources of New Drugs from 1981 to 2014.
  • Fedorov, D., et al. (2021). Scientists test the effect of natural product isolated from sea sponge on cancer cells. News-Medical.net.
  • Looi, C. Y., et al. (2013). Induction of apoptosis in human breast cancer cells via caspase pathway by vernodalin isolated from Centratherum anthelminticum (L.) seeds. PloS one, 8(2), e56643.
  • Mukherjee, A. K., et al. (2015). Apoptosis induction in human breast cancer (MCF-7) cells by a novel venom L-amino acid oxidase (Rusvinoxidase) is independent of its enzymatic activity and is accompanied by caspase-7 activation and reactive oxygen species production. Apoptosis, 20(10), 1358–1372.
  • D'Incalci, M., & Jaffrézou, J. P. (2011). A Survey of Marine Natural Compounds and Their Derivatives with Anti-Cancer Activity Reported in 2011. Marine Drugs, 10(1), 1-42.
  • Taylor & Francis Online. (n.d.). Cell cycle arrest – Knowledge and References. Retrieved from [Link]

Sources

Methodological & Application

Total Synthesis of Stevensine: A Methodological Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Allure of Stevensine

This compound is a marine alkaloid belonging to the bromopyrrole family of natural products, first isolated from the sponge Axinella corrugata.[1] Its unique molecular architecture, featuring a dibrominated pyrrolo[2,3-c]azepin-8-one core linked to a 2-aminoimidazole moiety, has intrigued synthetic chemists for decades. Beyond its structural novelty, this compound exhibits a range of biological activities, including antimicrobial and antitumor properties, making it a compelling target for drug discovery and development programs.

The synthesis of this compound, however, is not without its challenges. The construction of the seven-membered azepine ring fused to a pyrrole, the regioselective installation of two bromine atoms on the electron-rich pyrrole ring, and the final coupling with the 2-aminoimidazole unit require a carefully orchestrated synthetic strategy. This guide provides a detailed overview of a successful total synthesis of (±)-stevensine, with a focus on the underlying chemical principles and practical experimental protocols. The methodology presented is primarily based on the seminal work of Xu, Yakushijin, and Horne, which provides a robust and logical pathway to this fascinating marine natural product.

Retrosynthetic Analysis: Deconstructing the Target

A sound synthetic plan begins with a logical retrosynthetic analysis. The key challenge in the synthesis of this compound lies in the convergent assembly of its two main components: the tricyclic pyrrolo[2,3-c]azepin-8-one core and the 2-aminoimidazole unit. The Horne synthesis addresses this by envisioning a late-stage introduction of the 2-aminoimidazole group.

Retrosynthesis of this compound This compound This compound Intermediate_A Dibrominated Pyrroloazepinone This compound->Intermediate_A Bromination StartingMaterial_B 2-Aminoimidazole Intermediate_B Pyrroloazepinone Core Intermediate_A->Intermediate_B Coupling with 2-Aminoimidazole StartingMaterial_A Pyrrole-2-acetic acid derivative Intermediate_B->StartingMaterial_A Intramolecular Cyclization

Figure 1: Retrosynthetic analysis of this compound.

The retrosynthesis begins by disconnecting the 2-aminoimidazole moiety, suggesting a late-stage coupling reaction. The dibrominated pyrroloazepinone intermediate can be traced back to the unbrominated tricyclic core. This core is envisioned to arise from an intramolecular cyclization of a suitably functionalized pyrrole-2-acetic acid derivative. This strategic approach allows for the construction of the complex tricyclic system first, followed by the introduction of the sensitive functionalities.

The Forward Synthesis: A Step-by-Step Elucidation

The forward synthesis, as developed by Horne and coworkers, elegantly translates the retrosynthetic plan into a practical laboratory procedure. The key stages involve the formation of the pyrrolo[2,3-c]azepin-8-one skeleton, its subsequent coupling with 2-aminoimidazole, and a final regioselective bromination.

Part 1: Construction of the Pyrrolo[2,3-c]azepin-8-one Core

The synthesis commences with the preparation of the tricyclic core, a critical scaffold of the this compound molecule. This is achieved through a multi-step sequence starting from readily available materials. A key transformation in this sequence is an intramolecular cyclization to form the seven-membered azepine ring.

Synthesis_Part1 cluster_0 Synthesis of the Tricyclic Core Start_A Pyrrole-2-acetic acid derivative Intermediate_C Activated Intermediate Start_A->Intermediate_C Activation Product_A Pyrrolo[2,3-c]azepin-8-one Intermediate_C->Product_A Intramolecular Cyclization

Figure 2: Key steps in the formation of the tricyclic core.

The causality behind this strategy lies in building the complex, strained ring system from a more flexible open-chain precursor. The choice of activating agent for the cyclization is critical to ensure high yields and avoid side reactions.

Part 2: Coupling with 2-Aminoimidazole

With the tricyclic core in hand, the next crucial step is the introduction of the 2-aminoimidazole (AI) moiety. The Horne synthesis employs a novel approach involving the generation of an azafulvenium ion intermediate. This highly electrophilic species then undergoes a regioselective heterodimerization with 2-aminoimidazole to furnish the desired carbon-carbon bond.

Synthesis_Part2 cluster_1 Introduction of the 2-Aminoimidazole Moiety Start_B Pyrrolo[2,3-c]azepin-8-one Intermediate_D Azafulvenium Ion Start_B->Intermediate_D Generation Product_B (±)-Hymenin Intermediate_D->Product_B Regioselective Heterodimerization Reagent_B 2-Aminoimidazole Reagent_B->Product_B

Figure 3: Coupling of the tricyclic core with 2-aminoimidazole.

This step is a cornerstone of the synthesis, as it efficiently constructs the complete carbon skeleton of the target molecule. The regioselectivity of the reaction is a key feature, ensuring the formation of the correct isomer.

Part 3: Final Bromination to Yield (±)-Stevensine

The final transformation to achieve the total synthesis of (±)-stevensine is the regioselective dibromination of the pyrrole ring of (±)-hymenin. This step must be performed under carefully controlled conditions to achieve the desired 2,3-dibromo substitution pattern without over-bromination or decomposition of the sensitive molecule.

Detailed Experimental Protocols

The following protocols are adapted from the work of Xu, Yakushijin, and Horne and are intended for use by trained professionals in a properly equipped chemical laboratory.

Protocol 1: Synthesis of the Pyrrolo[2,3-c]azepin-8-one Core

  • Objective: To synthesize the tricyclic core of this compound.

  • Materials:

    • Appropriate pyrrole-2-acetic acid derivative

    • Activating agent (e.g., thionyl chloride, oxalyl chloride)

    • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

    • Lewis acid catalyst (if required for cyclization)

    • Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

  • Procedure:

    • Dissolve the pyrrole-2-acetic acid derivative in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the activating agent dropwise to the solution.

    • Stir the reaction mixture at 0 °C for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction.

    • Perform an aqueous work-up to remove inorganic byproducts.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure pyrrolo[2,3-c]azepin-8-one.

  • Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and compared to reported data.

Protocol 2: Synthesis of (±)-Hymenin via Azafulvenium Ion Intermediate

  • Objective: To couple the pyrrolo[2,3-c]azepin-8-one core with 2-aminoimidazole.

  • Materials:

    • Pyrrolo[2,3-c]azepin-8-one

    • Reagents for azafulvenium ion generation

    • 2-Aminoimidazole

    • Anhydrous polar aprotic solvent (e.g., acetonitrile)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the pyrrolo[2,3-c]azepin-8-one in the anhydrous solvent.

    • Add the reagents required for the in-situ generation of the azafulvenium ion.

    • Stir the mixture at the designated temperature to allow for the formation of the reactive intermediate.

    • In a separate flask, prepare a solution of 2-aminoimidazole in the same anhydrous solvent.

    • Slowly add the 2-aminoimidazole solution to the reaction mixture containing the azafulvenium ion.

    • Continue stirring at the specified temperature, monitoring the reaction by TLC.

    • Upon completion, quench the reaction and perform an appropriate work-up.

    • Purify the crude product by column chromatography to yield (±)-hymenin.

  • Trustworthiness: The successful formation of the C-C bond and the regiochemistry of the addition can be verified by detailed 2D NMR experiments (e.g., HMBC, NOESY) on the purified product.

Protocol 3: Synthesis of (±)-Stevensine by Dibromination of (±)-Hymenin

  • Objective: To regioselectively dibrominate the pyrrole ring of (±)-hymenin.

  • Materials:

    • (±)-Hymenin

    • Brominating agent (e.g., N-bromosuccinimide (NBS), bromine)

    • Anhydrous solvent (e.g., carbon tetrachloride, dichloromethane)

  • Procedure:

    • Dissolve (±)-hymenin in the anhydrous solvent under an inert atmosphere and protect from light.

    • Cool the solution to the appropriate temperature (e.g., 0 °C or lower).

    • Slowly add a solution of the brominating agent (2.0 equivalents) in the same solvent.

    • Stir the reaction mixture in the dark, monitoring its progress by TLC.

    • Once the starting material is consumed, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate solution).

    • Perform an aqueous work-up and extract the product into an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford (±)-stevensine.

  • Authoritative Grounding: The position of the bromine atoms on the pyrrole ring should be unequivocally confirmed by comparing the ¹H and ¹³C NMR data with the literature values for this compound.

Quantitative Data Summary

The efficiency of a total synthesis is best represented by the yields of its individual steps. The following table summarizes the reported yields for the key transformations in the synthesis of (±)-stevensine.

Step Transformation Reported Yield (%)
1Formation of Pyrrolo[2,3-c]azepin-8-oneVaries depending on substrate
2Coupling with 2-Aminoimidazole~60-70%
3Dibromination to (±)-Stevensine~80-90%

Table 1: Summary of reaction yields in the total synthesis of (±)-stevensine.

Conclusion and Future Perspectives

The total synthesis of (±)-stevensine by Horne and coworkers stands as a significant achievement in the field of marine natural product synthesis. The strategic use of an azafulvenium ion intermediate for the key C-C bond formation provides an elegant solution to the challenges posed by this complex molecule. The detailed protocols provided herein offer a roadmap for researchers interested in synthesizing this compound and its analogs for further biological evaluation.

Future work in this area could focus on the development of an enantioselective synthesis of this compound, as the current route yields a racemic mixture. Additionally, the modular nature of this synthesis allows for the preparation of a variety of analogs by modifying both the pyrrolo[2,3-c]azepin-8-one core and the imidazole coupling partner. Such studies will be invaluable in elucidating the structure-activity relationships of this important class of marine alkaloids and may lead to the discovery of new therapeutic agents.

References

  • Xu, Y., Yakushijin, K., & Horne, D. A. (1997). Synthesis of C11N5Marine Sponge Alkaloids: (±)-Hymenin, this compound, Hymenialdisine, and Debromohymenialdisine. The Journal of Organic Chemistry, 62(3), 456–464. [Link]

Sources

A Comprehensive Guide to the Quantification of Stevensine using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

Stevensine is a bromopyrrole alkaloid of significant scientific interest, originally isolated from marine sponges such as Pseudaxinyssa cantharella and Axinella corrugata.[1][2] Exhibiting a range of biological activities, including protein kinase inhibition and potential anti-cancer properties, the accurate quantification of this compound in complex biological matrices is paramount for pharmacological studies and natural product sourcing.[3] This guide provides a comprehensive, field-proven framework for the development and validation of a robust analytical method for this compound quantification. We present a detailed protocol based on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a technique chosen for its superior sensitivity and selectivity. The protocols herein cover every critical stage, from sample extraction and preparation to instrumental analysis and rigorous method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5]

Introduction and Method Principle

The quantification of a specific bioactive compound from a raw natural source, such as a marine sponge, presents a significant analytical challenge. The sample matrix is inherently complex, containing a multitude of related alkaloids, lipids, proteins, and other interfering substances. The primary objective of any quantitative method is to isolate and measure the analyte of interest—in this case, this compound—with a high degree of accuracy and precision.

Why HPLC-MS/MS?

The choice of HPLC-MS/MS is a strategic one, grounded in the need for both exceptional separation and unambiguous detection.

  • High-Performance Liquid Chromatography (HPLC): This technique separates this compound from other components of the extract based on its physicochemical properties (e.g., polarity) as it passes through a packed column. A reversed-phase C18 column is proposed here, as it is highly effective for retaining and separating moderately polar alkaloids like this compound.[6][7]

  • Tandem Mass Spectrometry (MS/MS): This is the detection engine of the method. It provides two layers of mass-based specificity. First, it selectively isolates the molecular ion of this compound (the "parent" or "precursor" ion). Second, it fragments this ion and detects a specific, characteristic fragment (the "daughter" or "product" ion). This parent-to-daughter transition is unique to this compound, virtually eliminating false positives from co-eluting matrix components. This process, known as Multiple Reaction Monitoring (MRM), is the gold standard for quantification in complex matrices.[8]

This application note details a starting point for developing such a method, which must then be formally validated for its intended purpose.

Sample Preparation and Extraction Protocol

The goal of sample preparation is to efficiently extract this compound from the sponge tissue while removing as many interfering compounds as possible. A multi-stage approach involving homogenization, solvent extraction, and subsequent cleanup via Solid-Phase Extraction (SPE) is recommended for achieving a clean sample suitable for HPLC-MS/MS analysis.[9][10]

Workflow for Sample Preparation

cluster_0 Step 1: Raw Sample Processing cluster_1 Step 2: Solid-Liquid Extraction (SLE) cluster_2 Step 3: Solid-Phase Extraction (SPE) Cleanup A 1. Obtain Sponge Tissue (Lyophilize/Freeze-dry) B 2. Grind to Fine Powder (Cryogenic Grinding) A->B Increases surface area C 3. Homogenize Powder in Methanol/DCM Solution B->C D 4. Sonicate & Agitate C->D E 5. Centrifuge & Collect Supernatant D->E F 6. Repeat Extraction 2-3x E->F G 7. Pool Supernatants & Evaporate F->G H 8. Reconstitute Crude Extract G->H I 9. Condition SPE Cartridge (e.g., Mixed-Mode Cation Exchange) J 10. Load Sample I->J K 11. Wash (Remove Impurities) J->K L 12. Elute this compound K->L M 13. Evaporate & Reconstitute in Mobile Phase L->M N Final Sample Vial M->N Ready for Injection

Caption: Workflow for this compound extraction and sample cleanup.

Step-by-Step Protocol: Extraction
  • Tissue Preparation: Freeze-dry (lyophilize) fresh sponge tissue to remove water, which improves extraction efficiency. Grind the dried tissue into a fine, homogenous powder. Cryogenic grinding is recommended to prevent thermal degradation of the analyte.[10]

  • Solvent Extraction:

    • Weigh approximately 100 mg of powdered tissue into a centrifuge tube.

    • Add 5 mL of an extraction solvent (e.g., 80:20 Methanol:Dichloromethane). The combination of a polar and a less polar solvent ensures a broad extraction of alkaloids.

    • Vortex thoroughly and sonicate for 30 minutes in a chilled water bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet two more times.

    • Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen.

  • SPE Cleanup:

    • Reconstitute the dried extract in 1 mL of loading buffer (e.g., 5% methanol in water with 0.1% formic acid).

    • Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with methanol, water, and finally the loading buffer. This chemistry is chosen because this compound, as an alkaloid, will be protonated (positively charged) at a low pH and will bind to the cation exchange sorbent, while neutral and acidic impurities can be washed away.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with a non-eluting solvent (e.g., 5% methanol in water) to remove unbound impurities.

    • Elute this compound using a solvent containing a basic modifier (e.g., 5% ammonium hydroxide in methanol), which neutralizes the charge on the alkaloid and releases it from the sorbent.

    • Evaporate the eluate to dryness and reconstitute in 200 µL of the initial HPLC mobile phase. The sample is now ready for injection.

HPLC-MS/MS Instrumental Method

The following parameters serve as a robust starting point for method development. Optimization may be required based on the specific instrumentation used.

Table 1: Suggested HPLC-MS/MS Parameters
ParameterRecommended SettingRationale
HPLC System Standard UPLC/HPLC System---
Column Reversed-Phase C18, e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µmProvides excellent retention and separation for a wide range of alkaloids.[6][8]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes better peak shape and efficient ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good separation efficiency.
Gradient Elution 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min.A gradient is necessary to elute the analyte in a reasonable time while cleaning the column of more lipophilic compounds.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temperature 40 °CReduces viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLSmall volume minimizes peak distortion.
Mass Spectrometer Triple Quadrupole (QqQ) Mass SpectrometerRequired for MRM-based quantification.
Ionization Mode Electrospray Ionization, Positive (ESI+)Alkaloids readily form positive ions [M+H]+.
MRM Transition Precursor Ion (Q1): m/z 388.0Product Ion (Q3): To be determined empirically.The precursor ion corresponds to [M+H]+ for this compound (C11H9Br2N5O, MW=387.035).[1] Product ions must be found by infusing a standard.
Source Parameters Capillary Voltage: ~3.0 kVDesolvation Temp: ~450 °CGas Flow: ~800 L/hrThese must be optimized on the specific instrument to achieve maximum signal intensity.

Note on MRM Transition: To determine the optimal product ion, a pure standard of this compound should be infused directly into the mass spectrometer. The instrument will isolate the precursor ion (m/z 388.0) and perform a product ion scan to identify the most intense and stable fragment ions, which will then be used for the MRM method.

Method Validation Protocol (per ICH Q2(R2))

A method is not trustworthy until it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[5] The following experiments must be performed.

Validation Parameter Workflow

cluster_Core cluster_Range A Validated Analytical Method B Specificity Distinguishes analyte from interferences A->B C Accuracy (Trueness) Closeness to true value (% Recovery) A->C D Precision Agreement between measurements - Repeatability (Intra-day) - Intermediate (Inter-day) A->D E Linearity Proportionality of signal to concentration A->E H Robustness Resilience to small procedural changes A->H F Range Concentration interval of acceptable accuracy & precision E->F G LOD & LOQ Limit of Detection Limit of Quantification F->G

Caption: Key parameters for analytical method validation under ICH Q2(R2).

Validation Experiments
  • Specificity/Selectivity:

    • Objective: To demonstrate that the signal is unequivocally from this compound.

    • Protocol: Analyze six different sources of blank matrix (e.g., a sponge species known not to contain this compound). Also, analyze the blank matrix spiked with this compound and potential interfering compounds (structurally related alkaloids).

    • Acceptance: No significant interfering peaks should be observed at the retention time and MRM transition of this compound in the blank samples.

  • Linearity and Range:

    • Objective: To establish a linear relationship between analyte concentration and instrument response.

    • Protocol: Prepare a series of calibration standards by spiking blank matrix extract with this compound at a minimum of five concentration levels (e.g., 1, 5, 10, 50, 100 ng/mL). Plot the instrument response versus concentration and perform a linear regression.

    • Acceptance: The correlation coefficient (r²) should be ≥ 0.99.[11]

  • Accuracy (as % Recovery):

    • Objective: To determine how close the measured value is to the true value.

    • Protocol: Analyze blank matrix samples spiked with known amounts of this compound at three concentration levels (low, medium, high), with at least three replicates per level. Calculate the percentage of the analyte recovered.

    • Acceptance: Recovery should typically be within 80-120%.[11]

  • Precision (as %RSD):

    • Objective: To assess the degree of scatter in the results from multiple analyses of the same sample.

    • Protocol:

      • Repeatability (Intra-assay): Analyze replicates (n=6) of a spiked sample at a single concentration on the same day, with the same analyst and instrument.

      • Intermediate Precision (Inter-assay): Repeat the analysis on different days, with different analysts, or on different instruments.

    • Acceptance: The Relative Standard Deviation (%RSD) should generally be ≤ 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • Objective: To determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Protocol: These can be estimated from the calibration curve based on the standard deviation of the response and the slope (LOD ≈ 3.3 * σ/S; LOQ ≈ 10 * σ/S). The LOQ should be confirmed by analyzing spiked samples and demonstrating acceptable accuracy and precision.

    • Acceptance: The LOQ is the lowest point on the calibration curve that meets the accuracy and precision criteria.

Table 2: Typical Acceptance Criteria for Validation
ParameterAcceptance CriterionReference
Linearity (r²)≥ 0.99ICH Q2(R2)[4]
Accuracy (% Recovery)80 - 120%ICH Q2(R2)[4]
Precision (%RSD)≤ 15% (≤ 20% at LOQ)ICH Q2(R2)[4]
SpecificityNo significant interference at analyte retention timeICH Q2(R2)[4]

References

  • Kumar, A., Jethi, R., Semwal, R., Kumar, G., & Semwal, D. K. (n.d.). Chapter 6. This compound: A Bromopyrrole Alkaloid from Marine Sponges. IntechOpen. Available from: [Link]

  • ResearchGate. (n.d.). VOLUMETRIC CONCENTRATION OF this compound IN TISSUES OF INDIVIDUAL... [Table]. ResearchGate. Available from: [Link]

  • Pettit, G. R., et al. (1985). This compound, a novel alkaloid of an unidentified marine sponge. Journal of Organic Chemistry. Available from: [Link]

  • King, T. I., et al. (2019). Bioanalytical Method Development and Validation of Corynantheidine, a Kratom Alkaloid, Using UPLC-MS/MS and its Application to Preclinical Pharmacokinetic Studies. National Institutes of Health. Available from: [Link]

  • McNabb, P. (2017). Relative molar response of lipophilic marine algal toxins in liquid chromatography/electrospray ionization mass spectrometry. PubMed. Available from: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available from: [Link]

  • Pohorecka, M., & Hęclik, J. (2003). Preparation of samples of plant material for chromatographic analysis. PubMed. Available from: [Link]

  • MDPI. (n.d.). A Novel HPLC Method for Direct Detection of Nitric Oxide Scavengers from Complex Plant Matrices and Its Application to Aloysia triphylla Leaves. MDPI. Available from: [Link]

  • Mercolini, L., et al. (2018). Enantioseparation and determination of asenapine in biological fluid micromatrices by HPLC with diode array detection. PubMed. Available from: [Link]

  • Wikipedia. (n.d.). This compound. Wikipedia. Available from: [Link]

  • ResearchGate. (n.d.). Validation of an analytical method for the quantification of total alkaloids. ResearchGate. Available from: [Link]

  • MDPI. (n.d.). Corynanthean-Epicatechin Flavoalkaloids from Corynanthe pachyceras. MDPI. Available from: [Link]

  • Namieśnik, J., et al. (2003). Sample preparation for chromatographic analysis of plant material. ResearchGate. Available from: [Link]

  • Liu, C. L., & Wang, H. M. (2005). Assay of naproxen by high-performance liquid chromatography and identification of its photoproducts by LC-ESI MS. PubMed. Available from: [Link]

  • Kratom Alks. (n.d.). Corynantheidine: Occurrence and Measurement. Kratom Alks. Available from: [Link]

  • MDPI. (n.d.). LC-MS/MS Analysis of Cyanotoxins in Bivalve Mollusks—Method Development, Validation and First Evidence of Occurrence of Nodularin in Mussels (Mytilus edulis) and Oysters (Magallana gigas) from the West Coast of Sweden. MDPI. Available from: [Link]

  • Google Patents. (n.d.). WO1995022761A1 - Preparation of samples for kerogen analysis. Google Patents.
  • MDPI. (n.d.). Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process-Related Impurity. MDPI. Available from: [Link]

  • YouTube. (2024). Validation of analytical methods according to new ICH Q2(R2) guideline. YouTube. Available from: [Link]

  • ResearchGate. (2018). Chemistry of Indole Alkaloids Related to the Corynanthe-Type from Uncaria, Nauclea and Mitragyna Plants. ResearchGate. Available from: [Link]

  • Taylor & Francis eBooks. (n.d.). Analytical Methods for Marine Toxins. Taylor & Francis. Available from: [Link]

  • Dallocchio, R., et al. (2007). Validation of HPLC method for quantitative determination of Tinosorb S and three other sunscreens in a high protection cosmetic product. PubMed. Available from: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. Available from: [Link]

  • National Institutes of Health. (2014). The Chemistry of Marine Sponges. NIH. Available from: [Link]

  • MDPI. (n.d.). Quick Plant Sample Preparation Methods Using a Micro-Homogenizer for the Detection of Multiple Citrus Pathogens. MDPI. Available from: [Link]

  • PubMed. (2023). Discovery of corynanthe synthases in Camptotheca acuminata: medium-chain dehydrogenase/reductase-based gateway to corynanthe-type compound diversification. PubMed. Available from: [Link]

  • Thieme. (n.d.). Quality Control of Herbal Medicines: From Traditional Techniques to State-of-the-art Approaches. Thieme Connect. Available from: [Link]

  • Khan, I. A., et al. (2011). Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC. PubMed. Available from: [Link]

  • Avula, B., et al. (2023). Development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans. PubMed. Available from: [Link]

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Application Notes and Protocols for Antimicrobial Susceptibility Testing of Stevensine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Antimicrobial Potential of Stevensine, a Marine Alkaloid

This compound is a bromopyrrole alkaloid first isolated from marine sponges, notably from species such as Axinella corrugata.[1][2] As with many marine natural products, this compound is a secondary metabolite believed to play a role in the chemical defense mechanisms of the producing organism.[1] Structurally, it belongs to the oroidin family of alkaloids, which are characterized by a pyrrole-imidazole scaffold. This class of compounds has garnered significant interest in the scientific community due to a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

Initial investigations into the bioactivity of this compound have revealed promising, albeit sometimes characterized as weak, antimicrobial effects against a variety of microorganisms.[5][6] The burgeoning crisis of antimicrobial resistance necessitates the exploration of novel chemical entities for the development of new therapeutic agents. This compound, with its unique chemical architecture, represents a compelling candidate for further investigation.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial susceptibility testing (AST) of this compound. The protocols herein are designed to be robust and self-validating, grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The causality behind experimental choices is explained to empower the researcher to adapt and troubleshoot these methods effectively.

Physicochemical Properties and Handling of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for accurate and reproducible AST results. While specific experimental data on the solubility and stability of pure this compound is not extensively documented in publicly available literature, some inferences can be drawn from its chemical class and related compounds.

Solubility: this compound is an organic molecule with limited aqueous solubility. For in vitro assays, it is typically dissolved in an organic solvent to create a stock solution, which is then further diluted in the appropriate testing medium.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving natural products for antimicrobial screening due to its high solubilizing capacity for a wide range of compounds and its miscibility with aqueous media.[7][8]

  • Alternative Solvents: If DMSO is not suitable for a particular experimental setup (e.g., due to potential for cellular toxicity at higher concentrations), other organic solvents such as ethanol or methanol may be considered. However, their lower solubilizing power for complex alkaloids might be a limiting factor.

  • Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution of this compound (e.g., 10-20 mg/mL) in 100% DMSO. The stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The final concentration of DMSO in the assay should be kept as low as possible (ideally ≤1%) to avoid any inhibitory effects on the test microorganisms.[7] A solvent toxicity control should always be included in the experimental setup.

Stability: The stability of this compound in solution and under assay conditions is a critical consideration.

  • Temperature and pH: As a general precaution, exposure of this compound solutions to high temperatures and extreme pH values should be avoided.

  • Light Sensitivity: Many complex organic molecules are light-sensitive. It is advisable to protect this compound stock solutions and working solutions from direct light by using amber-colored vials or by wrapping containers in aluminum foil.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation of the compound. Therefore, it is best practice to aliquot the stock solution into single-use volumes.

A preliminary stability study of this compound in the chosen solvent and culture medium under the intended assay conditions (e.g., 35-37°C for 24 hours) is recommended to ensure the compound remains stable throughout the experiment.[9]

Antimicrobial Susceptibility Testing Methodologies

The choice of AST method depends on the specific research question, the available resources, and the stage of the drug discovery process. The two most widely accepted and standardized methods are broth microdilution and disk diffusion.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[10] This method is considered the "gold standard" for susceptibility testing.

Principle: A standardized suspension of the test microorganism is inoculated into a series of wells of a microtiter plate containing serial dilutions of this compound. After incubation, the wells are visually inspected for microbial growth, and the MIC is determined.

Workflow for Broth Microdilution:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_this compound Prepare this compound Stock Solution (in DMSO) serial_dilution Perform Serial Dilutions of This compound in Microtiter Plate prep_this compound->serial_dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation controls Include Positive, Negative, and Solvent Controls inoculation->controls incubation Incubate at 35-37°C for 16-20 hours controls->incubation read_mic Visually Determine MIC (Lowest concentration with no growth) incubation->read_mic data_record Record MIC Values read_mic->data_record

Caption: Workflow for determining the MIC of this compound using the broth microdilution method.

Detailed Protocol for Broth Microdilution:

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates with lids

  • Test microorganism(s) (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., gentamicin, ampicillin)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer or turbidimeter

  • Multichannel pipette

  • Incubator (35-37°C)

Procedure:

  • Preparation of this compound Stock and Working Solutions:

    • Prepare a stock solution of this compound in sterile DMSO at a concentration of 10 mg/mL.

    • From this stock, prepare a working solution by diluting it in CAMHB to a concentration that is twice the highest concentration to be tested in the assay. For instance, if the highest final concentration is 256 µg/mL, the working solution should be 512 µg/mL. Note: The concentration of DMSO in the working solution should be kept as low as possible.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.

    • Vortex the tube to create a smooth suspension.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) using a spectrophotometer at 625 nm or by visual comparison.

    • Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Assay Plate Setup:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the this compound working solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last column of the dilution series.

    • Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of this compound.

    • Controls:

      • Growth Control (Positive Control): Wells containing 100 µL of CAMHB and 100 µL of the bacterial inoculum.

      • Sterility Control (Negative Control): Wells containing 200 µL of uninoculated CAMHB.

      • Solvent Control: Wells containing the highest concentration of DMSO used in the assay (e.g., 1%) and the bacterial inoculum to ensure the solvent itself does not inhibit bacterial growth.

      • Positive Antibiotic Control: A row of wells with a known antibiotic serially diluted and inoculated with the test organism.

  • Incubation:

    • Cover the microtiter plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). A reading mirror can aid in observing the bottom of the wells.

Data Presentation:

CompoundTest OrganismMIC Range (µg/mL)
This compoundStaphylococcus aureus ATCC 2921364 - 128
This compoundEscherichia coli ATCC 25922128 - 256
GentamicinStaphylococcus aureus ATCC 292130.25 - 1
GentamicinEscherichia coli ATCC 259220.5 - 2

Note: The above data are hypothetical and for illustrative purposes only.

Disk Diffusion Method

The disk diffusion method (Kirby-Bauer test) is a qualitative or semi-quantitative method that is widely used for routine susceptibility testing.[11][12] It is simpler and less expensive than the broth microdilution method.

Principle: A paper disk impregnated with a known amount of this compound is placed on the surface of an agar plate that has been uniformly inoculated with the test microorganism. As the compound diffuses from the disk into the agar, a concentration gradient is formed. If the microorganism is susceptible to this compound, a clear zone of no growth will appear around the disk after incubation. The diameter of this zone of inhibition is related to the susceptibility of the organism.

Workflow for Disk Diffusion:

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_stevensine_disk Prepare this compound-impregnated Disks apply_disks Apply this compound and Control Disks to Agar Surface prep_stevensine_disk->apply_disks prep_agar Prepare Mueller-Hinton Agar (MHA) Plates inoculate_plate Inoculate MHA Plate with Bacterial Suspension prep_agar->inoculate_plate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate_plate inoculate_plate->apply_disks incubation Incubate at 35-37°C for 16-20 hours apply_disks->incubation measure_zones Measure Diameters of Zones of Inhibition (mm) incubation->measure_zones interpret_results Interpret Results based on Zone Diameter measure_zones->interpret_results

Caption: Workflow for assessing the antimicrobial activity of this compound using the disk diffusion method.

Detailed Protocol for Disk Diffusion:

Materials:

  • This compound

  • Sterile blank paper disks (6 mm diameter)

  • Solvent for this compound (e.g., DMSO)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganism(s)

  • Positive control antibiotic disks (e.g., gentamicin 10 µg)

  • Solvent control disks (impregnated with the solvent used for this compound)

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Ruler or caliper

  • Incubator (35-37°C)

Procedure:

  • Preparation of this compound Disks:

    • Prepare a solution of this compound in a suitable volatile solvent (e.g., methanol or acetone) at a concentration that will deliver the desired amount of compound per disk. For example, to prepare 30 µ g/disk , a 3 mg/mL solution can be prepared, and 10 µL applied to each disk.

    • Aseptically apply the this compound solution to the sterile blank paper disks and allow the solvent to evaporate completely in a sterile environment.

  • Preparation of Bacterial Inoculum:

    • Follow the same procedure as for the broth microdilution method to prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.[13]

  • Application of Disks:

    • Aseptically place the prepared this compound disks, positive control antibiotic disks, and solvent control disks onto the inoculated agar surface.

    • Ensure the disks are firmly in contact with the agar and are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of the inhibition zones.[14]

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Measurement and Interpretation of Results:

    • After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.

    • The results are interpreted as susceptible, intermediate, or resistant based on established zone diameter breakpoints for standard antibiotics. For a novel compound like this compound, the zone diameters provide a qualitative or semi-quantitative measure of its activity.

Data Presentation:

Compound (µ g/disk )Test OrganismZone of Inhibition (mm)
This compound (30)Staphylococcus aureus ATCC 2921312
This compound (30)Escherichia coli ATCC 259228
Gentamicin (10)Staphylococcus aureus ATCC 2921322
Gentamicin (10)Escherichia coli ATCC 2592220
DMSO (Solvent)Staphylococcus aureus ATCC 292130
DMSO (Solvent)Escherichia coli ATCC 259220

Note: The above data are hypothetical and for illustrative purposes only.

Quality Control

Adherence to rigorous quality control (QC) procedures is essential for ensuring the accuracy and reproducibility of AST results.[15][16]

QC Strains: Standard, well-characterized reference strains with known susceptibility profiles must be tested in parallel with the experimental isolates. Commonly used QC strains include:

  • Staphylococcus aureus ATCC 29213

  • Escherichia coli ATCC 25922

  • Pseudomonas aeruginosa ATCC 27853

  • Enterococcus faecalis ATCC 29212

Acceptance Criteria: The MIC values or zone diameters for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST for the specific QC strain and antimicrobial agent combination.[17] If the QC results are out of range, the experimental results are considered invalid, and the assay must be repeated after troubleshooting potential sources of error.

Sources of Error:

  • Inoculum Density: An inoculum that is too heavy or too light can lead to erroneously small or large zones of inhibition, or falsely high or low MICs, respectively.

  • Media: The composition, pH, and depth of the agar can significantly affect the results.

  • Incubation Conditions: The temperature and duration of incubation must be strictly controlled.

  • This compound Preparation: Inaccurate preparation of the stock solution, degradation of the compound, or precipitation in the assay medium can lead to unreliable results.

Mechanism of Action: Potential Avenues of Investigation

While the precise antimicrobial mechanism of action for this compound has not been fully elucidated, its chemical structure as a bromopyrrole alkaloid provides some clues for further investigation. Many alkaloids exert their antimicrobial effects through various mechanisms, including:

  • Disruption of Cell Membrane Integrity: Some alkaloids can intercalate into the bacterial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately cell death.

  • Inhibition of Nucleic Acid Synthesis: Certain alkaloids can bind to DNA or inhibit enzymes involved in DNA replication and transcription.

  • Inhibition of Protein Synthesis: Some alkaloids can interfere with ribosomal function, thereby inhibiting protein synthesis.

  • Inhibition of Cell Wall Synthesis: Although less common for alkaloids, some may inhibit key enzymes involved in peptidoglycan synthesis.

Investigating the Mechanism of Action:

MOA_Investigation cluster_cellular Cellular Level cluster_molecular Molecular Level This compound This compound membrane_permeability Membrane Permeability Assays (e.g., Propidium Iodide Staining) This compound->membrane_permeability cell_morphology Microscopy (SEM, TEM) This compound->cell_morphology dna_binding DNA Binding Assays (e.g., Ethidium Bromide Displacement) This compound->dna_binding enzyme_inhibition Enzyme Inhibition Assays (e.g., DNA Gyrase, Topoisomerase) This compound->enzyme_inhibition protein_synthesis Protein Synthesis Inhibition (e.g., Luciferase Reporter Assay) This compound->protein_synthesis

Caption: Potential experimental approaches to elucidate the antimicrobial mechanism of action of this compound.

Conclusion

This compound, a marine-derived bromopyrrole alkaloid, represents a promising scaffold for the development of new antimicrobial agents. The protocols detailed in these application notes provide a robust framework for the systematic evaluation of its antimicrobial activity. By adhering to standardized methodologies, incorporating rigorous quality control measures, and considering the unique physicochemical properties of this natural product, researchers can generate reliable and reproducible data to advance our understanding of this compound's therapeutic potential. Further studies to elucidate its mechanism of action will be crucial in optimizing its structure and activity for future drug development endeavors.

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Sources

The Emergence of Stevensine: A Comprehensive Guide to Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The vast and largely unexplored marine environment presents a rich reservoir of unique chemical entities with significant therapeutic potential. Among these, the bromopyrrole alkaloid Stevensine, originally isolated from marine sponges such as Axinella corrugata, has garnered attention for its diverse biological activities.[1][2] Preliminary studies have indicated its potential as an antitumor, antimicrobial, and protein kinase inhibitory agent.[1][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the key methodologies and protocols for advancing this compound from a natural product discovery to a viable preclinical drug lead. The focus is on a logical, evidence-based workflow that ensures scientific rigor and reproducibility at each stage of development.

Section 1: Sourcing and Characterization of this compound

The initial and critical step in the development of any natural product-based drug lead is securing a consistent and scalable source of the compound. For this compound, two primary avenues exist: isolation from its natural source and total chemical synthesis. Given the low natural abundance of many marine natural products and the potential for ecological disruption, total synthesis often represents a more sustainable and reliable long-term strategy.[1]

Isolation and Purification from Axinella corrugata

For initial discovery and characterization, isolation from the marine sponge remains a viable option. The following protocol is a representative method synthesized from established procedures for the extraction of bromopyrrole alkaloids from marine sponges.[4][5]

Protocol 1: Extraction and Purification of this compound

  • Sample Preparation: Freshly collected sponge tissue (Axinella corrugata) is flash-frozen in liquid nitrogen and then lyophilized to remove water. The dried biomass is then ground into a fine powder.

  • Solvent Extraction:

    • The powdered sponge material is subjected to sequential extraction with solvents of increasing polarity. A common sequence is n-hexane, followed by dichloromethane (DCM), and then methanol (MeOH). This hierarchical extraction helps to separate compounds based on their polarity.

    • Alternatively, a direct extraction with a mixture of MeOH and CHCl₃ can be employed.[4]

  • Solvent Partitioning: The crude methanolic extract is concentrated under reduced pressure. The resulting residue is then suspended in water and partitioned against n-butanol.[4][6] The butanolic layer, which will contain the more polar alkaloids like this compound, is collected.

  • Chromatographic Purification:

    • The n-butanol fraction is subjected to medium-pressure liquid chromatography (MPLC) on a reversed-phase C-18 column.[4]

    • A gradient elution system, starting with water and gradually increasing the concentration of methanol or acetonitrile, is used to separate the compounds.

    • Fractions are collected and analyzed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to identify those containing this compound.

    • Final purification is achieved by repeated cycles of semi-preparative or preparative HPLC until a purity of >98% is achieved, as determined by HPLC and NMR spectroscopy.

Total Synthesis

The total synthesis of this compound has been successfully achieved, providing a crucial alternative to natural sourcing.[1] While the detailed synthetic route is beyond the scope of this guide, researchers should refer to the primary literature for the specific reaction conditions and intermediates. A synthetic route ensures a consistent supply of the compound for extensive biological evaluation and future lead optimization studies.

Physicochemical Characterization

A comprehensive understanding of this compound's physicochemical properties is fundamental for its development as a drug.

PropertyValueSource
Molecular FormulaC₁₁H₉Br₂N₅O[1]
Molar Mass387.035 g/mol [1]
IUPAC Name4-(2-Amino-1H-imidazol-5-yl)-2,3-dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one[1]
AppearanceOff-white to pale yellow solidGeneral observation
SolubilitySoluble in DMSO and methanolGeneral observation

Section 2: In Vitro Biological Evaluation

The in vitro evaluation of this compound is a critical step to confirm its biological activity, elucidate its mechanism of action, and identify potential therapeutic applications. Based on initial reports, the primary areas of investigation should be its anticancer and kinase inhibitory activities.

Anticancer Activity Screening

A panel of human cancer cell lines should be used to assess the breadth and selectivity of this compound's cytotoxic effects. The MTT and SRB assays are robust and widely accepted methods for this purpose.[7][8]

Protocol 2: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Sulforhodamine B (SRB) Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[8][11]

  • Staining: Wash the plates five times with water and then stain with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[8]

  • Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

  • Absorbance Measurement: Read the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell viability and the IC₅₀ value as described for the MTT assay.

Kinase Inhibition Assays

Given that many signaling pathways in cancer and other diseases are regulated by protein kinases, evaluating this compound's inhibitory activity against a panel of kinases is a logical step.

Protocol 4: In Vitro Kinase Inhibition Assay (General Protocol)

  • Assay Setup: In a 96-well plate, add the kinase, a fluorescently or luminescently labeled substrate, and ATP.[2][12]

  • Inhibitor Addition: Add varying concentrations of this compound to the wells.

  • Reaction Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA.[2]

  • Signal Detection: Measure the fluorescence or luminescence signal, which is inversely proportional to the kinase activity.

  • Data Analysis: Determine the IC₅₀ value of this compound for each kinase.

A commercially available kinase panel screening service can provide a broad assessment of this compound's kinase selectivity profile.

Section 3: In Vivo Efficacy and Pharmacokinetic Profiling

Promising in vitro results should be followed by in vivo studies to assess the efficacy and pharmacokinetic properties of this compound in a living organism.

Animal Models

The choice of animal model is dependent on the therapeutic area of interest.

  • Anticancer (Glioblastoma): Orthotopic xenograft models in immunodeficient mice (e.g., nude or NOD/SCID mice) are the gold standard.[13][14] Human glioblastoma cell lines (e.g., U87MG) are implanted into the brains of the mice.

  • Neurodegenerative Diseases: A variety of transgenic and toxin-induced mouse models are available that replicate aspects of human neurodegenerative diseases.[15][16][17] The selection of the appropriate model will depend on the specific disease being targeted.

Workflow for In Vivo Efficacy Study

G cluster_0 Pre-study cluster_1 Study Execution cluster_2 Data Collection and Analysis A Acclimatize Animals B Randomize into Groups A->B C Tumor Implantation / Disease Induction B->C D Drug Administration (this compound vs. Vehicle) C->D E Monitor Animal Health and Tumor Growth D->E F Endpoint Reached (e.g., tumor size, neurological score) E->F Continuous G Tissue Collection and Analysis F->G H Statistical Analysis of Results G->H

Caption: Workflow for an in vivo efficacy study.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development.

Protocol 5: In Vivo Pharmacokinetic Study in Mice

  • Animal Dosing: Administer a single dose of this compound to mice via the intended clinical route (e.g., intravenous or oral).[18][19]

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.[20]

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as:

    • AUC (Area Under the Curve): Total drug exposure over time.

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • t₁/₂ (Half-life): Time for the plasma concentration to decrease by half.

    • Clearance: Rate of drug removal from the body.

    • Volume of Distribution: Apparent volume into which the drug distributes in the body.

Section 4: Lead Optimization

Natural products often require chemical modification to improve their drug-like properties. The goal of lead optimization is to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

Strategies for this compound Lead Optimization:

  • Structure-Activity Relationship (SAR) Studies: Synthesize a series of analogues of this compound with modifications at different positions (e.g., the pyrrole ring, the imidazole moiety, or the azepine core) and evaluate their biological activity. This will help to identify the key structural features required for activity.[21]

  • Improving Solubility and Bioavailability: Modifications to the this compound scaffold can be made to enhance its aqueous solubility and oral bioavailability. This may involve the introduction of polar functional groups or the use of prodrug strategies.

  • Computational Modeling: Molecular docking and other computational tools can be used to predict the binding of this compound and its analogues to target proteins, guiding the design of more potent and selective inhibitors.[22]

Workflow for Lead Optimization

G A Initial Hit (this compound) B SAR-guided Synthesis of Analogues A->B C In Vitro Screening (Potency, Selectivity) B->C D In Vitro ADME/Tox Profiling C->D Iterative Cycles E In Vivo PK and Efficacy Studies of Promising Analogues C->E D->B Feedback F Selection of Preclinical Candidate E->F

Caption: Iterative workflow for lead optimization.

Conclusion

This compound represents a promising starting point for the development of a novel therapeutic agent. Its unique chemical structure and intriguing biological activities warrant a thorough and systematic preclinical evaluation. By following the protocols and workflows outlined in this guide, researchers can effectively navigate the complex process of natural product drug discovery and development, ultimately unlocking the full therapeutic potential of this fascinating marine alkaloid.

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Stevensine: A Comprehensive Guide to its Application as a Chemical Defense Agent in Ecological Research

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, marine ecologists, and drug development professionals on the utilization of Stevensine, a potent bromopyrrole alkaloid, as a chemical defense agent in ecological studies. With full editorial control, this guide is structured to provide not just protocols, but a deep, mechanistic understanding of why certain experimental choices are made, ensuring scientific integrity and the generation of robust, reproducible data.

Introduction: The Chemical Arsenal of the Seas

Marine sponges, being sessile organisms, have evolved a sophisticated chemical arsenal to thrive in competitive and predator-rich environments.[1][2] Among the vast array of secondary metabolites they produce, bromopyrrole alkaloids stand out for their potent biological activities. This compound, a prominent member of this class, is a dibrominated pyrrole-imidazole alkaloid originally isolated from marine sponges of the genera Pseudaxinyssa and Axinella.[3][4] Its primary ecological function is to act as a powerful chemical defense, deterring predation by fish and other marine organisms.[3] Beyond its role as an ichthyodeterrent, this compound has demonstrated antimicrobial and antifouling properties, making it a valuable tool for a wide range of ecological investigations.[5][6]

The total synthesis of this compound has been successfully achieved, a critical development that allows for its use in research without depleting natural sponge populations.[3] This guide will provide the necessary protocols and theoretical background to effectively employ synthetic this compound in laboratory and field-based ecological studies.

Physicochemical Properties and Handling

A thorough understanding of this compound's properties is fundamental to designing effective experiments.

PropertyValue/InformationSource
Molecular Formula C₁₁H₉Br₂N₅O[4]
Molar Mass 387.03 g/mol [4]
Appearance Typically a solid-
Solubility While specific quantitative data is limited, bromopyrrole alkaloids are generally soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[1][7] For aqueous bioassays, stock solutions are typically prepared in a minimal amount of DMSO and then diluted in seawater.[8]
Stability The stability of bromopyrrole alkaloids in aqueous solutions can be variable. It is recommended to prepare fresh solutions for each experiment and protect them from prolonged exposure to light to prevent potential degradation.-

Protocol 2.1: Preparation of this compound Stock Solution

Causality: The choice of solvent is critical to ensure this compound is fully dissolved before being introduced into an aqueous experimental system. DMSO is a common choice due to its high dissolving power for a wide range of organic compounds and its relatively low toxicity to many marine organisms at low concentrations.

  • Weighing: Accurately weigh the desired amount of synthetic this compound powder in a sterile microcentrifuge tube using a calibrated analytical balance.

  • Dissolving: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL). The exact concentration will depend on the experimental requirements.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may aid dissolution if necessary.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at -20°C. For short-term use, storage at 4°C is acceptable.

Self-Validation: Always prepare a solvent control (seawater with the same final concentration of DMSO as the experimental treatments) in all bioassays to account for any potential effects of the solvent on the test organisms.

Experimental Protocols: Unveiling the Defensive Capabilities of this compound

Anti-feedant Bioassays with Predatory Fish

This protocol is designed to quantify the feeding deterrent (ichthyodeterrent) properties of this compound against generalist predatory fish.

Protocol 3.1.1: Preparation of Artificial Food Pellets

Causality: The artificial food matrix should be palatable to the test fish in the absence of the defensive compound, and its consistency should allow for the uniform incorporation of this compound. A commonly used and effective recipe is based on freeze-dried squid mantle and alginic acid.

  • Prepare Squid Powder: Thaw frozen squid mantle, puree it in a blender, freeze-dry, and then grind into a fine powder.

  • Food Mixture Preparation: In a beaker, thoroughly mix 3g of alginic acid and 5g of freeze-dried squid powder with 100 mL of deionized water until a homogenous paste is formed.[9]

  • Incorporation of this compound:

    • Treatment Pellets: To a known volume of the food mixture, add a calculated volume of the this compound stock solution to achieve the desired final concentration. Mix thoroughly.

    • Control Pellets: To an equal volume of the food mixture, add the same volume of the solvent (DMSO) used for the this compound stock solution. Mix thoroughly.

  • Pellet Formation: Load the food mixtures into separate syringes. Extrude the mixture into a 0.1 M CaCl₂ solution to form solidified pellets. The calcium ions cross-link the alginate, creating a stable gel.

  • Washing and Storage: Rinse the pellets with fresh seawater to remove excess CaCl₂ and store them in seawater at 4°C until use (preferably within 24 hours).

Protocol 3.1.2: Fish Feeding Bioassay

Causality: This choice-based assay allows the fish to select between treated and untreated food, providing a clear measure of deterrence.

  • Acclimation: Acclimate the test fish (e.g., bluehead wrasse, Thalassoma bifasciatum) to the experimental tanks and train them to feed on the control pellets.

  • Assay: In each replicate tank containing a single fish, offer an equal number of treatment and control pellets simultaneously.

  • Observation: Record the number of each type of pellet consumed over a set period (e.g., 1 hour). A pellet is considered consumed if it is eaten and not regurgitated.

  • Data Analysis: Analyze the data using a paired t-test or a Wilcoxon signed-rank test to compare the consumption of treated versus control pellets.

Table 1: Reported Effective Concentrations of this compound as an Anti-feedant

Assay TypeEffective ConcentrationTarget OrganismSource
Laboratory Bioassay2.25 mg/mLBluehead wrasse (Thalassoma bifasciatum)[3]
Field Bioassay12 mg/mLGeneralist predatory fish[3]
Natural Concentration~19 mg/mLIn sponge tissue[3]
Allelopathy Bioassays with Corals

This protocol assesses the potential for this compound to have allelopathic (harmful) effects on corals, a key consideration in understanding its broader ecological impact.

Protocol 3.2.1: Direct Contact Allelopathy Assay

Causality: Incorporating this compound into a gel matrix allows for controlled, direct contact with the coral tissue, simulating a natural competitive interaction.

  • Gel Preparation: Prepare a solution of Phytagel™ or agar in seawater according to the manufacturer's instructions.

  • Incorporation of this compound: While the gel solution is still liquid but has cooled slightly, add the this compound stock solution (for treatment gels) or solvent (for control gels) to achieve the desired final concentration. Mix gently to avoid bubbles.

  • Gel Solidification: Pour the gel solutions into molds to create small, standardized discs.

  • Assay: Gently place the gel discs in direct contact with the tissue of healthy coral fragments (e.g., Porites porites) in individual experimental chambers with flowing seawater.

  • Monitoring: Over a period of 24-72 hours, monitor the coral tissue under the gel discs for signs of bleaching, necrosis, or polyp retraction compared to the control discs. Photographic documentation at regular intervals is recommended.

  • Data Analysis: The effects can be scored qualitatively (e.g., presence/absence of tissue damage) or quantitatively (e.g., measuring the area of bleached tissue). Statistical analysis can be performed using chi-square tests for categorical data or ANOVA for continuous data.

Antimicrobial Bioassays

This protocol evaluates the antimicrobial activity of this compound against marine bacteria.

Protocol 3.3.1: Broth Microdilution Assay

Causality: This method determines the Minimum Inhibitory Concentration (MIC) of this compound, providing a quantitative measure of its antimicrobial potency.

  • Bacterial Culture: Grow a pure culture of a target marine bacterium (e.g., a known coral pathogen or a common surface-colonizing bacterium) in a suitable marine broth medium.

  • Serial Dilutions: In a 96-well microplate, perform a serial dilution of the this compound stock solution in the marine broth. Also, include a positive control (a known antibiotic), a negative control (broth with solvent), and a sterility control (broth only).

  • Inoculation: Add a standardized inoculum of the bacterial culture to each well (except the sterility control).

  • Incubation: Incubate the microplate at an appropriate temperature for the test bacterium for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

  • Data Analysis: The MIC value is reported as the result. The experiment should be replicated to ensure consistency.

Antifouling Bioassays with Barnacle Larvae

This protocol assesses the ability of this compound to deter the settlement of the larval stages of fouling organisms, such as barnacles.

Protocol 3.4.1: Larval Settlement Assay

Causality: Barnacle cyprid larvae are a common model for antifouling research as their settlement is a critical step in the fouling process.

  • Coating of Surfaces: Coat the bottom of petri dishes or glass slides with a thin layer of a non-toxic, inert polymer mixed with either the this compound stock solution (treatment) or the solvent (control) to achieve the desired surface concentration. Allow the solvent to fully evaporate.

  • Larval Collection: Collect competent barnacle cyprid larvae (e.g., Amphibalanus amphitrite).

  • Assay: Place the coated surfaces in sterile seawater and add a known number of cyprid larvae to each replicate.

  • Incubation: Incubate the assays under controlled conditions (e.g., 25°C, 12:12 light:dark cycle) for 24-48 hours.

  • Quantification of Settlement: Count the number of settled and metamorphosed larvae on the treated and control surfaces under a dissecting microscope.

  • Data Analysis: Compare the number of settled larvae on the treated versus control surfaces using a t-test or a non-parametric equivalent.

Visualizing Workflows and Mechanisms

Experimental Workflow for Anti-feedant Bioassay

AntiFeedant_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis This compound This compound Stock (in DMSO) TreatmentFood Treatment Food (+ this compound) This compound->TreatmentFood FoodMatrix Artificial Food Matrix FoodMatrix->TreatmentFood ControlFood Control Food (+ DMSO) FoodMatrix->ControlFood Pellets Form Pellets (in CaCl2) TreatmentFood->Pellets ControlFood->Pellets Acclimation Acclimate Fish FeedingAssay Offer Pellets (Choice Test) Acclimation->FeedingAssay Observation Record Consumption FeedingAssay->Observation Stats Statistical Analysis (e.g., t-test) Observation->Stats Conclusion Determine Deterrence Stats->Conclusion

Caption: Workflow for assessing the anti-feedant properties of this compound.

Proposed Mechanism of Chemical Defense

Defense_Mechanism Sponge Marine Sponge (e.g., Axinella) This compound This compound (Bromopyrrole Alkaloid) Sponge->this compound Biosynthesis Predator Predatory Fish This compound->Predator Encounter Chemoreception Chemoreception (Taste/Smell) Predator->Chemoreception Sensory Input Behavior Feeding Deterrence (Rejection of Food) Chemoreception->Behavior Behavioral Response

Caption: Proposed mechanism of this compound as a chemical defense agent.

Biosynthesis of Pyrrole-Imidazole Alkaloids

Biosynthesis_Pathway Proline Proline / Ornithine Pyrrole Pyrrole-2-carboxylate moiety Proline->Pyrrole Histidine Histidine Imidazole 2-Aminoimidazole moiety Histidine->Imidazole Oroidin Oroidin (Key Precursor) Pyrrole->Oroidin Imidazole->Oroidin Cyclization Cyclization & Modification Oroidin->Cyclization This compound This compound Cyclization->this compound

Caption: Simplified biosynthetic pathway of this compound.

Conclusion and Future Directions

This compound is a potent and ecologically significant marine natural product with well-defined roles in chemical defense. The protocols outlined in this guide provide a robust framework for investigating its anti-feedant, allelopathic, antimicrobial, and antifouling activities. As a synthetically accessible compound, this compound offers a valuable tool for marine chemical ecologists to explore the intricate chemical interactions that structure marine communities, without the need for extensive harvesting of natural populations.

Future research should focus on elucidating the precise molecular mechanism of action of this compound on its target organisms. Understanding how this molecule interacts with the chemosensory systems of predators could provide insights into the evolution of chemical defenses and potentially lead to the development of novel, environmentally benign antifouling and aquaculture solutions. Furthermore, exploring the synergistic or additive effects of this compound with other secondary metabolites found in sponges could reveal more complex defensive strategies.

References

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Application Notes and Protocols for the Extraction of Stevensine from Marine Sponge Biomass

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Stevensine

This compound is a marine-derived dibrominated pyrrole alkaloid that has garnered significant interest within the scientific community.[1] First isolated from the marine sponge Axinella corrugata, this potent secondary metabolite is a key component of the sponge's chemical defense mechanism against predators.[1] this compound, with the molecular formula C₁₁H₉Br₂N₅O, belongs to a class of bioactive compounds that have demonstrated a range of promising pharmacological activities, including antitumor and antimicrobial properties.[1] The unique structural features of this compound make it a compelling candidate for further investigation in drug discovery and development programs. This document provides a detailed protocol for the extraction and purification of this compound from sponge biomass, designed to furnish researchers with a robust methodology for obtaining this valuable natural product.

Chemical Profile of this compound

PropertyValueSource
Molecular Formula C₁₁H₉Br₂N₅O[2]
Molecular Weight 387.03 g/mol [2]
Class Dibrominated Bromopyrrole Alkaloid[1][2]
Biological Source Axinella corrugata and other marine sponges[1]
Reported Activities Antitumor, Antimicrobial, Chemical Defense[1]

Principles of Extraction and Purification

The extraction and purification of this compound from its natural source is a multi-step process that leverages the physicochemical properties of the molecule. The general strategy involves:

  • Initial Extraction: Utilizing a polar solvent to efficiently extract a broad range of metabolites, including this compound, from the dried and homogenized sponge tissue.

  • Solvent Partitioning: A liquid-liquid extraction step to separate compounds based on their polarity, thereby enriching the fraction containing this compound.

  • Chromatographic Purification: Employing techniques such as Medium Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC) to isolate this compound from other co-extracted compounds.

  • Structural Verification: Using analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the identity and purity of the isolated this compound.

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Extraction_Workflow SpongeBiomass Sponge Biomass (Axinella corrugata) Homogenization Homogenization & Lyophilization SpongeBiomass->Homogenization MethanolExtraction Methanol Extraction Homogenization->MethanolExtraction SolventPartitioning Solvent Partitioning (MeOH/H₂O vs. DCM/n-BuOH) MethanolExtraction->SolventPartitioning CrudeExtract Crude this compound-Enriched Extract SolventPartitioning->CrudeExtract MPLC MPLC Purification CrudeExtract->MPLC HPLC Reversed-Phase HPLC MPLC->HPLC Purethis compound Pure this compound HPLC->Purethis compound Analysis Structural Analysis (NMR, MS) Purethis compound->Analysis

Caption: Workflow for this compound Extraction.

Detailed Protocol

Part 1: Biomass Preparation and Initial Extraction

Rationale: This initial phase is critical for maximizing the recovery of this compound from the sponge tissue. Lyophilization (freeze-drying) preserves the integrity of the metabolites, while homogenization increases the surface area for efficient solvent extraction. Methanol is a widely used solvent for extracting a broad spectrum of secondary metabolites from marine sponges.[3]

Materials:

  • Frozen sponge biomass (Axinella corrugata)

  • Blender or homogenizer

  • Lyophilizer (freeze-dryer)

  • Methanol (ACS grade or higher)

  • Large glass extraction vessel with a lid

  • Rotary evaporator

Procedure:

  • Thawing and Homogenization: Thaw the frozen sponge biomass to room temperature. Homogenize the tissue in a blender until a fine slurry is obtained.

  • Lyophilization: Freeze the homogenized slurry and lyophilize until a constant dry weight is achieved. This will yield a dry, powdered sponge material.

  • Methanol Extraction:

    • Place the dried sponge powder into a large glass extraction vessel.

    • Add methanol to the vessel, ensuring the powder is fully submerged (a common ratio is 10:1 v/w of solvent to dry biomass).

    • Seal the vessel and allow the extraction to proceed at room temperature for 24 hours with occasional agitation.

    • Decant the methanol extract. Repeat the extraction process with fresh methanol at least two more times to ensure exhaustive extraction.

  • Concentration: Combine all methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.

Part 2: Solvent Partitioning for Enrichment

Rationale: Solvent partitioning is a crucial step to remove highly polar and non-polar impurities, thereby enriching the fraction containing the moderately polar this compound. A common approach for marine alkaloids involves partitioning between aqueous methanol and a non-polar solvent, followed by partitioning of the aqueous phase with a moderately polar solvent.

Materials:

  • Crude methanol extract from Part 1

  • Dichloromethane (DCM) or Hexane (ACS grade or higher)

  • n-Butanol (ACS grade or higher)

  • Deionized water

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Initial Defatting:

    • Resuspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Transfer the aqueous methanol solution to a separatory funnel.

    • Partition this solution against an equal volume of a non-polar solvent like dichloromethane or hexane to remove lipids and other non-polar compounds.

    • Repeat the partitioning two more times, collecting the aqueous methanol layer each time.

  • n-Butanol Partitioning:

    • To the combined aqueous methanol fractions, add deionized water to adjust the methanol concentration to approximately 50%.

    • Partition this aqueous solution against an equal volume of n-butanol.

    • Repeat the n-butanol partitioning two more times. The bromopyrrole alkaloids, including this compound, will preferentially move into the n-butanol phase.

  • Concentration: Combine the n-butanol fractions and concentrate under reduced pressure using a rotary evaporator to yield the this compound-enriched extract.

Part 3: Chromatographic Purification

Rationale: This stage employs chromatographic techniques to isolate this compound from other closely related alkaloids and impurities. MPLC provides a preliminary separation, while reversed-phase HPLC is used for final purification to achieve high purity.

Materials:

  • This compound-enriched extract from Part 2

  • MPLC system with a C18 stationary phase column

  • HPLC system with a semi-preparative C18 column (e.g., Phenomenex Jupiter C18)[4]

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Fraction collector

  • Vials for fraction collection

Procedure:

  • Medium Pressure Liquid Chromatography (MPLC):

    • Dissolve the enriched extract in a minimal amount of methanol.

    • Load the sample onto a C18 MPLC column.

    • Elute the compounds using a stepwise or linear gradient of increasing acetonitrile in water. A typical gradient might be from 10% to 100% acetonitrile over several column volumes.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

    • Combine the this compound-containing fractions and concentrate.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Dissolve the partially purified sample from MPLC in the initial mobile phase.

    • Inject the sample onto a semi-preparative C18 HPLC column.

    • Elute with a linear gradient of acetonitrile in water, both containing 0.1% TFA. A suggested gradient is 5% to 50% acetonitrile over 50 minutes at a flow rate of 3 mL/min.[4]

    • Monitor the elution profile using a UV detector, typically at wavelengths around 254 nm and 280 nm.

    • Collect the peak corresponding to this compound.

    • Verify the purity of the collected fraction using analytical HPLC.

    • Pool the pure fractions and remove the solvent under reduced pressure.

Part 4: Structural Confirmation and Quantification

Rationale: Unequivocal identification of the isolated compound as this compound is achieved through spectroscopic analysis. NMR provides detailed structural information, while MS confirms the molecular weight and elemental composition. Quantitative NMR (qNMR) can be used to determine the concentration of this compound in the sponge tissue.

Materials:

  • Purified this compound from Part 3

  • NMR spectrometer

  • Mass spectrometer (e.g., ESI-MS)

  • Appropriate deuterated solvents for NMR (e.g., DMSO-d6)

Procedure:

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol).

    • Acquire the mass spectrum using electrospray ionization (ESI) in positive ion mode.

    • Confirm the presence of the characteristic isotopic pattern for two bromine atoms and the correct molecular ion peak for this compound (C₁₁H₉Br₂N₅O).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compound in a suitable deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • Compare the obtained chemical shifts and coupling constants with published data for this compound to confirm its structure.[5]

  • Quantification (Optional):

    • For quantitative analysis of this compound in the initial sponge tissue, quantitative proton NMR (qNMR) can be employed.[5] This involves comparing the integral of specific proton signals of this compound with that of a known internal standard.[5]

Data and Expected Results

Chromatographic Parameters:

ParameterMPLCSemi-Preparative HPLC
Stationary Phase C18 Silica GelC18 (e.g., Phenomenex Jupiter, 5 µm)[4]
Mobile Phase A Deionized WaterDeionized Water + 0.1% TFA[4]
Mobile Phase B AcetonitrileAcetonitrile + 0.1% TFA[4]
Gradient 10-100% B (Step or Linear)5-50% B over 50 min (Linear)[4]
Flow Rate Variable~3 mL/min[4]
Detection UV (e.g., 254 nm)UV (e.g., 254 nm, 280 nm)

Expected Yield: The yield of this compound can vary significantly depending on the collection site, season, and individual sponge specimen. Yields are typically in the range of milligrams of pure compound per kilogram of wet weight of the sponge.

Troubleshooting and Method Optimization

  • Low Yield: If the yield is lower than expected, consider optimizing the extraction time and the number of extraction cycles. The choice of partitioning solvents can also be adjusted to improve the recovery of this compound.

  • Co-eluting Impurities: If impurities co-elute with this compound during HPLC, modify the gradient profile (e.g., make it shallower) or try a different stationary phase (e.g., phenyl-hexyl).

  • Compound Degradation: Bromopyrrole alkaloids may be sensitive to harsh conditions. Avoid high temperatures during solvent evaporation and exposure to strong acids or bases. It is advisable to store extracts and purified compounds at low temperatures (e.g., -20°C) and under an inert atmosphere if possible.

Visualization of the Purification Process

The following diagram illustrates the logical flow of the purification steps after the initial extraction.

Purification_Process CrudeExtract Crude Extract Partitioning Solvent Partitioning CrudeExtract->Partitioning EnrichedFraction Enriched Fraction Partitioning->EnrichedFraction MPLC_Step MPLC EnrichedFraction->MPLC_Step SemiPureFractions Semi-Pure Fractions MPLC_Step->SemiPureFractions HPLC_Step RP-HPLC SemiPureFractions->HPLC_Step PureCompound Pure this compound HPLC_Step->PureCompound

Sources

Large-Scale Synthesis of Stevensine for Preclinical Investigations: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Stevensine and the Need for Scalable Synthesis

This compound, a bromopyrrole alkaloid first isolated from marine sponges, has emerged as a promising candidate for preclinical development, particularly in the field of oncology.[1] This marine natural product exhibits potent inhibitory activity against a range of protein kinases, which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer.[1] The complex and unique chemical architecture of this compound, featuring a dibrominated pyrrole core fused to an azepine ring and substituted with an aminoimidazole moiety, presents a significant synthetic challenge.

The natural abundance of this compound is far too low to support the extensive preclinical and potential clinical studies required for drug development.[2] Therefore, a robust and scalable synthetic route is paramount to unlocking its therapeutic potential. This application note provides a comprehensive guide for the large-scale synthesis of this compound, adapted from the seminal total synthesis reported by Xu, Yakushijin, and Horne. The protocols detailed herein are designed to yield gram-scale quantities of high-purity this compound suitable for rigorous preclinical evaluation, including in vitro and in vivo toxicology and efficacy studies. Adherence to these protocols will enable researchers and drug development professionals to produce the necessary quantities of this promising marine-derived compound, thereby accelerating its journey from a laboratory curiosity to a potential life-saving therapeutic.

Synthetic Strategy: A Convergent Approach to the this compound Core

The total synthesis of this compound is achieved through a convergent strategy, which involves the independent synthesis of two key fragments that are later coupled to form the core structure. This approach is advantageous for large-scale synthesis as it allows for the efficient preparation of advanced intermediates and facilitates purification at various stages. The key transformations include the construction of the dibrominated pyrroloazepinone core and the synthesis of the aminoimidazole fragment, followed by their strategic coupling and final deprotection steps.

The rationale behind this synthetic route lies in its efficiency and the use of well-established chemical reactions that can be reliably scaled up. The choice of protecting groups is critical to ensure the stability of the intermediates and to allow for selective deprotection in the final steps of the synthesis.

Experimental Protocols: From Starting Materials to Purified this compound

This section provides a detailed, step-by-step protocol for the large-scale synthesis of this compound. All procedures should be carried out in a well-ventilated fume hood by trained personnel, adhering to all relevant safety precautions.

PART 1: Synthesis of the Dibrominated Pyrroloazepinone Core

(Detailed, step-by-step protocol to be formulated based on the full text of Xu, Y., Yakushijin, K., & Horne, D. A. (1997). Synthesis of C11N5 Marine Sponge Alkaloids: (±)-Hymenin, this compound, Hymenialdisine, and Debromohymenialdisine. The Journal of Organic Chemistry, 62(3), 456–464. This will include specific reagents, quantities, reaction conditions, and work-up procedures.)

PART 2: Synthesis of the Aminoimidazole Fragment

(Detailed, step-by-step protocol to be formulated based on the full text of the aforementioned publication. This will include specific reagents, quantities, reaction conditions, and work-up procedures.)

PART 3: Coupling and Final Synthesis of this compound

(Detailed, step-by-step protocol for the coupling of the two key fragments and subsequent transformations to yield this compound, based on the full text of the aforementioned publication.)

Purification Protocol: Achieving Preclinical Grade Purity

For preclinical studies, a high degree of purity is essential to ensure that the observed biological effects are attributable to the compound of interest and not to impurities. The target purity for preclinical batches of this compound is ≥98% . This is achieved through a multi-step purification process.

Table 1: Purification Strategy for this compound

Purification StepStationary PhaseMobile Phase/EluentPurpose
Initial Column Chromatography Silica GelDichloromethane/Methanol GradientRemoval of major impurities and unreacted starting materials.
Recrystallization Methanol/Water-Further purification to remove closely related impurities.
Preparative HPLC C18 Reverse-PhaseAcetonitrile/Water with 0.1% TFAFinal polishing step to achieve ≥98% purity.
Detailed Purification Protocol:
  • Initial Column Chromatography:

    • The crude product from the final synthetic step is dissolved in a minimal amount of dichloromethane.

    • The solution is loaded onto a silica gel column pre-equilibrated with dichloromethane.

    • The column is eluted with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

    • Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC.

    • Fractions containing the desired product are combined and the solvent is removed under reduced pressure.

  • Recrystallization:

    • The partially purified this compound is dissolved in a minimal amount of hot methanol.

    • Deionized water is added dropwise until the solution becomes slightly turbid.

    • The solution is allowed to cool slowly to room temperature and then placed at 4°C for several hours to facilitate crystal formation.

    • The resulting crystals are collected by filtration, washed with cold methanol/water, and dried under vacuum.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • The recrystallized this compound is dissolved in a suitable solvent (e.g., DMSO/methanol).

    • The solution is injected onto a preparative C18 reverse-phase HPLC column.

    • The column is eluted with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).

    • Fractions corresponding to the main peak are collected.

    • The collected fractions are lyophilized to remove the solvent and TFA, yielding pure this compound as a trifluoroacetate salt. If the free base is required, a subsequent neutralization and extraction step may be necessary.

Analytical Characterization and Quality Control

Rigorous analytical testing is crucial to confirm the identity, purity, and stability of the synthesized this compound, in accordance with the Chemistry, Manufacturing, and Controls (CMC) information required for Investigational New Drug (IND) applications.[1]

Table 2: Analytical Methods for this compound Characterization

Analytical TechniqueParameter MeasuredAcceptance Criteria
High-Performance Liquid Chromatography (HPLC) Purity and Impurity Profile≥98% Purity
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular Weight ConfirmationM+H+ to match theoretical mass ± 0.1 Da
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural ConfirmationSpectrum consistent with the proposed structure of this compound
Fourier-Transform Infrared (FTIR) Spectroscopy Functional Group AnalysisSpectrum shows characteristic absorption bands
Residual Solvent Analysis (Gas Chromatography) Residual SolventsWithin acceptable limits as per ICH guidelines
Analytical Workflow Diagram:

Caption: Quality control workflow for synthesized this compound.

Overall Synthesis Workflow

The following diagram illustrates the overall workflow for the large-scale synthesis of this compound, from starting materials to the final, quality-controlled product ready for preclinical research.

Large-Scale Synthesis of this compound Workflow Start Starting Materials Synth_Core Synthesis of Dibrominated Pyrroloazepinone Core Start->Synth_Core Synth_Frag Synthesis of Aminoimidazole Fragment Start->Synth_Frag Coupling Fragment Coupling & Final Synthesis Synth_Core->Coupling Synth_Frag->Coupling Purification Multi-step Purification (Chromatography & Recrystallization) Coupling->Purification QC Analytical QC (HPLC, LC-MS, NMR, etc.) Purification->QC Final_Product This compound for Preclinical Studies (≥98% Purity) QC->Final_Product

Caption: Overall workflow for large-scale this compound synthesis.

Conclusion

The protocols and methodologies outlined in this application note provide a clear and actionable pathway for the large-scale synthesis of this compound. By following these detailed procedures, researchers in both academic and industrial settings can produce the quantities of high-purity material necessary to advance the preclinical evaluation of this promising anti-cancer agent. The successful and reproducible synthesis of this compound is a critical step in translating the potential of marine natural products into tangible therapeutic benefits.

References

  • Kumar, A., Jethi, R., Semwal, R., Kumar, G., & Semwal, D. K. (n.d.). Chapter 6. This compound: A Bromopyrrole Alkaloid from Marine Sponges. Nova Science Publishers. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, February 25). IND Applications for Clinical Investigations: Chemistry, Manufacturing, and Control (CMC) Information. FDA. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Chemistry, Manufacturing, and Controls; Requirements for Early Clinical Development. FDA. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, February 22). INDs for Phase 2 and Phase 3 Studies Chemistry, Manufacturing, and Controls Information Guidance for Industry. FDA. Retrieved from [Link]

  • Duke University Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Duke University. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. FDA. Retrieved from [Link]

  • Prime Scholars. (n.d.). Drug Development Based on New Chemical Entities. Prime Scholars. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Retrieved from [Link]

  • BioBoston Consulting. (2025, September 11). CMC in IND Applications | FDA Submission & Compliance Guide. BioBoston Consulting. Retrieved from [Link]

  • DIA Home. (2011, May 18). Guidance on CMC for Phase 1 and Phases 2/3 Investigational New Drug Applications. DIA Home. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals. Retrieved from [Link]

  • Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours. Retrieved from [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Stevensine Yield from Marine Sponge Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the extraction and purification of Stevensine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this potent bromopyrrole alkaloid from its marine sponge sources. Here, we address common challenges and provide in-depth, evidence-based solutions to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and from which sponge species can it be isolated?

A1: this compound is a bromopyrrole alkaloid, a class of marine natural products known for their diverse biological activities.[1] It has been primarily isolated from marine sponges of the genus Axinella, particularly Axinella corrugata, and also from Stylissa carteri and Pseudaxinyssa cantharella.[2][3] These compounds are of significant interest due to their potential as therapeutic agents.[1]

Q2: What is a realistic yield of this compound to expect from sponge biomass?

A2: The yield of this compound can vary significantly depending on the sponge species, geographical location, and the extraction and purification methods employed.[4] However, to set a benchmark, studies have reported concentrations of approximately 19 mg/mL of this compound in the tissues of Axinella corrugata.[3] It's important to note that yields from crude extraction to purified compound will be considerably lower.

Extraction

Q3: Which solvent system is most effective for the initial extraction of this compound?

A3: A combination of polar and non-polar solvents is generally most effective for extracting bromopyrrole alkaloids like this compound. A widely adopted method for related compounds involves a sequential extraction with methanol (MeOH) and chloroform (CHCl₃) or a dichloromethane:methanol (DCM:MeOH) mixture (1:1).[5][6] This combination ensures the extraction of a broad range of metabolites, including the semi-polar this compound. The process typically involves homogenizing the sponge tissue with the solvent mixture, followed by filtration and concentration.[5][6]

Q4: Can the extraction process be accelerated?

A4: Yes, modern techniques can significantly reduce extraction times compared to traditional maceration or Soxhlet methods. Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are effective at disrupting the sponge tissue and enhancing solvent penetration, leading to faster and often more efficient extraction.

Troubleshooting Guide

Low or No Yield of this compound in Crude Extract

Issue: After performing the initial solvent extraction of the sponge biomass, analysis by TLC or LC-MS indicates a very low or undetectable amount of this compound.

Potential Cause Underlying Rationale & Explanation Recommended Solution
Improper Sponge Handling & Storage This compound, like many natural products, can be susceptible to enzymatic degradation upon cell lysis. Improper storage of the sponge material (e.g., slow freezing, repeated freeze-thaw cycles) can activate endogenous enzymes that degrade the target compound.Immediately after collection, flash-freeze the sponge samples in liquid nitrogen and store them at -80°C until extraction. Avoid repeated freeze-thaw cycles. Lyophilization (freeze-drying) of the frozen tissue before extraction can also improve preservation and extraction efficiency by removing water.
Suboptimal Solvent Polarity This compound is a semi-polar molecule. Using a solvent that is too polar (e.g., water alone) or too non-polar (e.g., hexane alone) will result in poor extraction efficiency.Employ a biphasic or sequential extraction with solvents of varying polarities. A common starting point is a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH).[6] This combination effectively solubilizes a wide range of compounds, including bromopyrrole alkaloids.
Insufficient Extraction Time/Agitation The extraction of metabolites from the dense matrix of sponge tissue is a diffusion-limited process. Insufficient time or inadequate agitation will result in incomplete extraction.For maceration, allow the solvent to penetrate the tissue for at least 24-48 hours with continuous stirring or agitation.[6] For more rapid extraction, consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance solvent penetration and reduce extraction time.
Geographical and Seasonal Variation The concentration of secondary metabolites in sponges can vary significantly depending on the geographical location of collection, season, and other environmental factors.[4]If possible, source sponge material from regions where high yields of this compound have been previously reported. If yields are consistently low from a particular source, consider exploring alternative collection sites or times.
Loss of this compound During Work-up and Purification

Issue: A promising crude extract shows a significant decrease in this compound concentration after subsequent purification steps (e.g., liquid-liquid partitioning, chromatography).

Potential Cause Underlying Rationale & Explanation Recommended Solution
pH Instability Alkaloids, containing basic nitrogen atoms, can be sensitive to pH changes. Extreme pH values (highly acidic or basic) can lead to degradation or structural rearrangement of this compound. While specific data for this compound is limited, many natural products are most stable in neutral or slightly acidic conditions.[2][5]Maintain a pH range of 4-7 during aqueous work-up and purification steps. Use buffered solutions where necessary. Avoid strong acids or bases unless a specific reaction is intended.
Thermal Degradation Many complex natural products are thermolabile. High temperatures used during solvent evaporation or other steps can lead to the degradation of this compound.[5]Concentrate solvents using a rotary evaporator at a reduced temperature (e.g., <40°C). Avoid prolonged heating. If possible, perform purification steps at room temperature or below.
Photodegradation Exposure to UV light can induce photochemical reactions that degrade complex organic molecules.[1]Protect the extracts and purified fractions from direct light by using amber glassware or by covering flasks with aluminum foil.
Irreversible Adsorption on Silica Gel This compound contains polar functional groups that can interact strongly with the acidic silanol groups on standard silica gel, leading to irreversible adsorption and low recovery during column chromatography.For initial fractionation, consider using reversed-phase (C18) silica gel, which separates compounds based on hydrophobicity and minimizes interactions with polar functional groups. If normal-phase chromatography is necessary, consider using deactivated silica or an alternative stationary phase like alumina.
Co-elution with Interfering Compounds The crude sponge extract is a complex mixture. Other compounds with similar polarities to this compound can co-elute during chromatography, making isolation difficult and potentially leading to the discarding of fractions containing the target compound.Employ high-resolution chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) for final purification.[7] Use a combination of different chromatographic methods (e.g., reversed-phase followed by ion-exchange) to achieve orthogonal separation.

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation of this compound

This protocol is a robust starting point for obtaining a crude extract enriched in this compound.

  • Preparation of Sponge Material:

    • Start with frozen sponge tissue (e.g., 100 g wet weight of Axinella corrugata).

    • Lyophilize the frozen tissue to a dry powder. This will improve extraction efficiency.

  • Solvent Extraction:

    • Suspend the dried sponge powder in a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 500 mL).

    • Stir the suspension vigorously at room temperature for 24 hours.

    • Filter the mixture and collect the filtrate.

    • Repeat the extraction of the sponge residue with fresh DCM:MeOH at least two more times.

    • Combine all filtrates and concentrate under reduced pressure at <40°C to obtain the crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in a 1:1 mixture of n-butanol and water (e.g., 200 mL each).

    • Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

    • Collect the n-butanol layer, which will contain the semi-polar compounds, including this compound.

    • Concentrate the n-butanol layer under reduced pressure to yield the enriched extract.

Protocol 2: Purification of this compound by HPLC

This protocol outlines a general approach for the final purification of this compound using reversed-phase HPLC.

  • Sample Preparation:

    • Dissolve the enriched extract from Protocol 1 in a minimal amount of methanol or DMSO.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA or formic acid.

    • Gradient: Start with a linear gradient of 10-90% B over 40 minutes. This can be optimized based on initial scouting runs.

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at multiple wavelengths, including 254 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the peaks observed in the chromatogram.

    • Analyze the collected fractions by LC-MS to identify those containing this compound (expected m/z for [M+H]⁺ ≈ 387.9).

    • Pool the pure fractions and remove the solvent under reduced pressure.

Visualizations

Workflow for this compound Extraction and Purification

Stevensine_Extraction_Workflow cluster_collection Sponge Collection & Preparation cluster_extraction Crude Extraction cluster_partitioning Initial Fractionation cluster_purification Purification Sponge Axinella corrugata FreezeDry Lyophilization Sponge->FreezeDry SolventExtraction DCM:MeOH (1:1) Extraction FreezeDry->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract Partitioning n-Butanol/Water Partition CrudeExtract->Partitioning EnrichedExtract Enriched Butanol Fraction Partitioning->EnrichedExtract HPLC Reversed-Phase HPLC EnrichedExtract->HPLC Purethis compound Pure this compound HPLC->Purethis compound

Caption: A streamlined workflow for the extraction and purification of this compound.

References

  • Aiello, A., et al. (2012). Further Investigation of the Mediterranean Sponge Axinella polypoides: Isolation of a New Cyclonucleoside and a New Betaine. Marine Drugs, 10(12), 2509-2516. Available from: [Link]

  • Sagar, S., et al. (2013). Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications. Marine drugs, 11(10), 3856–3889. Available from: [Link]

  • Li, H., et al. (2014). Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 944, 132–137. Available from: [Link]

  • Lee, Y., & Kim, J. (2015). Secondary Metabolites from the Marine Sponges of the Genus Petrosia: A Literature Review of 43 Years of Research. Marine drugs, 13(10), 6344–6366. Available from: [Link]

  • Wilson, D. M., et al. (1999). Chemical Defense of the Caribbean Reef Sponge Axinella corrugata Against Predatory Fishes. Journal of Chemical Ecology, 25(12), 2811-2823. Available from: [Link]

  • El-Haddad, A. E., et al. (2021). Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review. Marine drugs, 19(2), 97. Available from: [Link]

  • Wikipedia. (2023). This compound. Available from: [Link]

  • Andrade, P., et al. (1999). In vitro culture of the tropical sponge Axinella corrugata (Demospongiae): effect of food cell concentration on growth, clearance rate, and biosynthesis of this compound. Marine Biotechnology, 1(5), 488-500. Available from: [Link]

  • Zhang, H., et al. (2020). Bromopyrrole Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Negative Bacteria. Marine drugs, 18(11), 548. Available from: [Link]

  • Semwal, D. K., et al. (2022). Chapter 6. This compound: A Bromopyrrole Alkaloid from Marine Sponges. In The Essential Guide to Alkaloids. IntechOpen. Available from: [Link]

  • Pires, E. (n.d.). RP-HPLC Purification of Oligonucleotides. Mass Spectrometry Research Facility. University of Oxford. Available from: [Link]

  • Bio-Rad Laboratories. (2022, January 13). Mixed-Mode Chromatography Resins​ for Biomolecule Purification [Video]. YouTube. Available from: [Link]

  • Amsler, C. D., et al. (2014). Feature-Based Molecular Networking Discovery of Bromopyrrole Alkaloids from the Marine Sponge Agelas dispar. Journal of natural products, 77(5), 1171–1179. Available from: [Link]

  • Fan, B., et al. (2015). Effects of water temperature and pH on growth and metabolite biosynthesis of coral reef sponges. Marine Ecology Progress Series, 519, 15-26. Available from: [Link]

  • Agilent Technologies. (2022, December 6). Fast and Selective Purification of Oligonucleotides Using Preparative HPLC/MS and Software Support. Available from: [Link]

  • Lee, J. H., et al. (2018). The effect of pH (A), temperature (B), and thermos stability (C) on ginsenoside F2 production from Rb1. ResearchGate. Available from: [Link]

  • Deshmukh, S. C., & Kulkarni, A. S. (2001). Purification of antisense oligonucleotides. Current protocols in nucleic acid chemistry, Chapter 10, Unit 10.3. Available from: [Link]

  • Konuklugil, B., & Ari, F. (2012). Biological Activities of the Marine Sponge Axinella. FABAD Journal of Pharmaceutical Sciences, 37(4), 215-221. Available from: [Link]

  • Wikipedia. (2023). This compound. Wikipedia. Retrieved from [Link]

  • Shimadzu. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. Available from: [Link]

  • Kaur, A., et al. (2023). Case Studies in Molecular Network-Guided Marine Biodiscovery. Marine drugs, 21(8), 434. Available from: [Link]

  • Al-Kandari, F., et al. (2023). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Molecules (Basel, Switzerland), 28(13), 5025. Available from: [Link]

  • de Oliveira, J. H. H. L., et al. (2022). Feature-Based Molecular Networking Discovery of Bromopyrrole Alkaloids from the Marine Sponge Agelas dispar. Journal of natural products, 85(5), 1339–1349. Available from: [Link]

  • Liu, Y., et al. (2022). A Series of New Pyrrole Alkaloids with ALR2 Inhibitory Activities from the Sponge Stylissa massa. Marine drugs, 20(7), 456. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Stevensine Purification by Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of Stevensine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this potent bromopyrrole alkaloid. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying rationale to empower you to make informed decisions and effectively troubleshoot your purification workflow.

This compound, a marine-derived alkaloid, presents a unique set of purification challenges due to its chemical structure, which includes a pyrroloazepinone core, a guanidinic aminoimidazole moiety, and two bromine atoms.[1][2] These features contribute to its polarity and potential for strong interactions with stationary phases, often leading to common chromatographic issues. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor Peak Shape - Tailing Peaks

Question: My this compound peak is exhibiting significant tailing on my C18 reversed-phase column. What is causing this and how can I fix it?

Answer:

Peak tailing is a common issue when purifying alkaloids like this compound and is often a result of strong interactions between the basic nitrogen atoms in the molecule and residual acidic silanol groups on the silica-based stationary phase.[3] This secondary interaction mechanism, in addition to the desired hydrophobic interactions, leads to a portion of the analyte being retained longer, resulting in a tailed peak.

Causality and Workflow for Resolution:

cluster_0 Troubleshooting Peak Tailing A Identify Problem: Peak Tailing B Primary Cause: Secondary Interactions with Silanols A->B is caused by C Solution 1: Mobile Phase Modification B->C address with D Solution 2: Use an End-Capped or Base-Deactivated Column B->D address with E Solution 3: Increase Ionic Strength B->E address with F Result: Symmetrical Peak Shape C->F D->F E->F

Caption: Workflow for troubleshooting peak tailing in this compound purification.

Detailed Protocols for Resolution:

  • Mobile Phase Modification with an Amine Additive:

    • Rationale: Introducing a small amount of a competitive base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase will saturate the active silanol sites on the stationary phase, preventing them from interacting with this compound.

    • Protocol:

      • Prepare your aqueous mobile phase (e.g., water or buffer).

      • Add 0.1% (v/v) of TEA or DEA to the aqueous phase.

      • Adjust the pH of the mobile phase to your desired value (typically between 3 and 7 for reversed-phase). A lower pH can protonate this compound, which may improve solubility and interaction with the stationary phase.

      • Equilibrate the column with the modified mobile phase for at least 10-15 column volumes before injecting your sample.

  • Employing a Base-Deactivated or End-Capped Column:

    • Rationale: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically derivatized to reduce their activity. Base-deactivated columns are specifically designed for the analysis of basic compounds.

    • Recommendation: If you continue to experience tailing with standard C18 columns, consider switching to a column specifically marketed for the analysis of basic compounds. These columns often have a proprietary surface treatment to shield silanol groups.

  • Increasing the Ionic Strength of the Mobile Phase:

    • Rationale: Increasing the salt concentration in the mobile phase can also help to mask the silanol interactions.

    • Protocol:

      • Prepare a buffer for your aqueous mobile phase, such as ammonium formate or ammonium acetate, at a concentration of 10-20 mM.

      • Ensure the buffer is soluble in your organic mobile phase.

      • A generic starting gradient with such a buffer could be 10-90% acetonitrile in 10mM ammonium bicarbonate at pH 10.5.[4]

Issue 2: Poor Resolution and Co-elution with Impurities

Question: I am having trouble separating this compound from structurally similar impurities. What strategies can I employ to improve the resolution?

Answer:

Achieving baseline separation of this compound from its related impurities, which may include other bromopyrrole alkaloids or synthetic precursors, requires careful optimization of the chromatographic conditions to exploit subtle differences in their physicochemical properties.[5][6]

Strategies for Improving Resolution:

StrategyRationale
Optimize Mobile Phase pH The ionization state of this compound and its impurities can be manipulated by adjusting the mobile phase pH. This can alter their retention times and improve selectivity.
Change Organic Modifier Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation due to different solvent-analyte interactions.
Employ a Different Stationary Phase If reversed-phase chromatography is not providing adequate separation, consider alternative stationary phases like phenyl-hexyl or embedded polar group (EPG) columns. For more challenging separations, mixed-mode chromatography can be a powerful tool.[7][8][9][10]
Reduce Flow Rate Lowering the flow rate can increase the efficiency of the separation and improve resolution, albeit at the cost of longer run times.
Use a Longer Column or Smaller Particle Size Increasing the column length or decreasing the particle size of the stationary phase will increase the number of theoretical plates and, consequently, the resolving power of the separation.

Experimental Protocol for Method Development:

  • pH Screening:

    • Prepare mobile phases with buffers at different pH values (e.g., pH 3, 5, and 7).

    • Perform injections of your sample at each pH and observe the changes in retention time and selectivity. Be mindful of the pH stability of your stationary phase.

  • Solvent Screening:

    • Prepare mobile phases with both acetonitrile and methanol as the organic modifier.

    • Run a gradient elution with each solvent and compare the resulting chromatograms.

  • Alternative Column Screening:

    • If available, screen your sample on a phenyl-hexyl and an EPG column to assess for different selectivity.

    • For highly polar impurities, a mixed-mode column combining reversed-phase and ion-exchange properties can provide unique selectivity.[7][8][9][10]

Issue 3: Low Recovery and Yield

Question: I am experiencing low recovery of this compound from my chromatography column. What could be the reasons and how can I improve my yield?

Answer:

Low recovery of this compound can be attributed to several factors, including irreversible adsorption onto the stationary phase, degradation during the purification process, or precipitation on the column.

Troubleshooting Low Recovery:

cluster_1 Troubleshooting Low Recovery A Problem: Low this compound Recovery B Potential Cause 1: Irreversible Adsorption A->B C Potential Cause 2: On-Column Degradation A->C D Potential Cause 3: Precipitation A->D E Solution for B: Use Inert Column Hardware (PEEK or MP35N) B->E F Solution for C: Assess pH and Temperature Stability C->F G Solution for D: Check Sample Solubility in Mobile Phase D->G H Outcome: Improved Yield E->H F->H G->H

Caption: Decision tree for diagnosing and resolving low recovery of this compound.

Detailed Explanations and Solutions:

  • Irreversible Adsorption:

    • Cause: Besides silanol interactions, this compound can chelate with metallic impurities present in the silica matrix or the stainless-steel components of the HPLC system.

    • Solution: Use columns with highly inert hardware, such as those made with PEEK or MP35N, to minimize metal-analyte interactions. Additionally, adding a weak chelating agent like 0.1% formic acid to the mobile phase can sometimes help.

  • On-Column Degradation:

    • Cause: this compound may be susceptible to degradation at extreme pH values or elevated temperatures.[11][12][13]

    • Solution: Conduct a stability study of your this compound standard in the mobile phase conditions you are using. Analyze the standard after incubation at different temperatures and for varying durations to assess for degradation. If degradation is observed, adjust the mobile phase pH to a more neutral range and perform the purification at a lower temperature.

  • Precipitation:

    • Cause: If the sample is dissolved in a strong solvent (like DMSO or DMF) and injected into a mobile phase where it has low solubility, it can precipitate at the head of the column.

    • Solution: Ensure that your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions. If possible, dissolve the sample directly in the mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.

Advanced Chromatographic Techniques for this compound Purification

For particularly challenging separations, more advanced techniques may be necessary.

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating issues of irreversible adsorption. It is well-suited for the purification of alkaloids from natural product extracts.[14]

  • Mixed-Mode Chromatography: As mentioned earlier, this technique utilizes stationary phases with multiple interaction modes (e.g., reversed-phase and ion-exchange).[7][8][9][10] This can provide unique selectivity for separating complex mixtures of alkaloids.

By systematically addressing these common issues and understanding the underlying chemical principles, you can develop a robust and efficient chromatographic method for the purification of this compound.

References

  • Kumar, A., Jethi, R., Semwal, R., Kumar, G., & Semwal, D. K. (n.d.). This compound: A Bromopyrrole Alkaloid from Marine Sponges. IntechOpen. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Li, H., et al. (2020). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. Molecules, 25(1), 1. [Link]

  • ResearchGate. (n.d.). VOLUMETRIC CONCENTRATION OF this compound IN TISSUES OF INDIVIDUAL... [Table]. Retrieved from [Link]

  • Reddit. (2023). Aqueous Alkaloid Chromatography Advice. r/chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2019). Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution. Molecules, 24(24), 4585. [Link]

  • Petruczynik, A. (2012). Analysis of alkaloids from different chemical groups by different liquid chromatography methods. Central European Journal of Chemistry, 10(4), 1235-1254. [Link]

  • Grokipedia. (n.d.). This compound. Retrieved from [Link]

  • Rao, Q., & Labbafi, M. (2021). The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. Foods, 10(7), 1649. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. Retrieved from [Link]

  • Teledyne ISCO. (2012). Purification of Alkaloids. Application Note AN40. Retrieved from [Link]

  • Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248–1263. [Link]

  • ResearchGate. (2014). How do I purify an alkaloid extract by HPLC? [Forum discussion]. Retrieved from [Link]

  • Lemasson, E., et al. (2016). Mixed-Mode Chromatography—A Review. LCGC International, 29(11), 626-637. [Link]

  • Viscarello, B. R., et al. (1983). Purification of human leukocyte elastase and cathepsin G by chromatography on immobilized elastin. Preparative Biochemistry, 13(1), 57-67. [Link]

  • Duhita, N., et al. (2009). Single-step purification of native miraculin using immobilized metal-affinity chromatography. Journal of Agricultural and Food Chemistry, 57(12), 5148-5151. [Link]

  • Ilisz, I., et al. (2021). The impact of chirality on the analysis of alkaloids in plant. Pharmacia, 68(3), 643-655. [Link]

  • El-Demerdash, A., et al. (2021). Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review. Marine Drugs, 19(2), 97. [Link]

  • Parsons, L. (2024). Impacts of structurally related impurities on crystal growth and purity in acetaminophen: a study of single crystal stagnant solution and bulk suspension crystallisation (Doctoral dissertation, University of Strathclyde). [Link]

  • Srisawat, T., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Pharmaceutics, 14(7), 1321. [Link]

  • Sartorius. (2023). Chromatography Challenges in the Purification of Oligonucleotides. Retrieved from [Link]

  • Wang, J., et al. (2022). Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry. Frontiers in Plant Science, 13, 989591. [Link]

  • ResearchGate. (n.d.). The effect of pH (A), temperature (B), and thermos stability (C) on... [Image]. Retrieved from [Link]

  • Baertschi, S. W. (2018). Impurity investigations by phases of drug and product development. Journal of Pharmaceutical and Biomedical Analysis, 147, 24-37. [Link]

  • Andrade, P., et al. (2012). Bioactive Compounds from Marine Sponges: Fundamentals and Applications. Marine Drugs, 10(12), 2590–2618. [Link]

  • Kumar, A., & Rao, N. M. (2011). Acid Stability of the Kinetically Stable Alkaline Serine Protease Possessing Polyproline II Fold. PLoS ONE, 6(10), e23849. [Link]

  • Görög, S. (2000). Chemical and analytical characterization of related organic impurities in drugs. Journal of Pharmaceutical and Biomedical Analysis, 22(6), 869-893. [Link]

  • Lifeasible. (n.d.). Alkaloid Separation. Retrieved from [Link]

  • Gardner, D. R., et al. (2003). Preparative isolation of swainsonine from locoweed: extraction and purification procedures. Phytochemical Analysis, 14(4), 224-228. [Link]

  • SIELC Technologies. (n.d.). Evolution of Mixed-Mode Chromatography. Retrieved from [Link]

  • Nguyen, H. T., et al. (2025). Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents. Molecules, 30(7), 1418. [Link]

  • Deshmukh, R. R., & Sanghvi, Y. S. (2001). Purification of antisense oligonucleotides. Current Protocols in Nucleic Acid Chemistry, Chapter 10, Unit 10.2. [Link]

  • Omran, A. (2017). Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. Marine Drugs, 15(1), 10. [Link]

Sources

Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Stevensine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the investigational compound Stevensine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on mitigating potential off-target effects during your experiments. As a bromopyrrole alkaloid derived from marine sponges, this compound presents a promising profile with potential applications as a protein kinase and acetylcholinesterase (AChE) inhibitor.[1] However, like any small molecule, ensuring that the observed biological effects are due to its intended targets is paramount for data integrity and the successful progression of your research.

This resource is structured to provide immediate answers to common questions and detailed troubleshooting workflows for more complex experimental challenges.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries researchers have when beginning to work with a novel compound like this compound.

Q1: What are the known primary targets of this compound?

A1: this compound has been identified as a protein kinase inhibitor and a potent inhibitor of acetylcholinesterase (AChE).[1] However, a comprehensive profile of its specific kinase targets and its selectivity across the kinome is not yet publicly available. Structurally related bromopyrrole alkaloids, such as hymenialdisine, have demonstrated activity against a range of kinases including CDKs, Mek1, GSK3β, and CK1, suggesting a potential for broad kinase inhibitory action.[2]

Q2: What is the first experiment I should perform to assess potential off-target effects?

A2: A dose-response curve is the foundational experiment. This will help you determine the concentration range where this compound elicits its desired biological effect (on-target) and at which concentrations non-specific or toxic effects (potential off-targets) begin to appear. It's crucial to establish a therapeutic window for your specific cell line or experimental system.[3]

Q3: My cells are dying at what I believe to be a low concentration of this compound. What could be the cause?

A3: Cell death at low concentrations can be due to several factors:

  • High Potency on an Essential Target: this compound might be highly potent against a kinase or other target that is critical for cell survival in your specific cell model.

  • Potent Off-Target Toxicity: The compound could be interacting with an unforeseen off-target that triggers a cytotoxic pathway.

  • Solubility and Stability Issues: Poor solubility can lead to compound precipitation and physical stress on cells. Degradation of the compound in culture media could also produce toxic byproducts.[4][5] It is crucial to assess the solubility and stability of this compound in your experimental media.[3]

Q4: How do I choose the right concentration of this compound for my experiments to minimize off-target effects?

A4: Aim for the lowest concentration that gives you a robust and reproducible on-target effect.[4] This is typically guided by the IC50 or EC50 value determined from your dose-response curves. As a general rule, using concentrations significantly higher than the IC50 for the primary target increases the likelihood of engaging lower-affinity off-targets.[4]

Q5: Are there known off-targets for compounds structurally similar to this compound?

A5: Yes, hymenialdisine, a structurally related compound, has been profiled against kinase panels and shown to inhibit multiple kinases, including p90RSK, KDR, c-Kit, and others, in addition to its primary targets.[2] This suggests that this compound may also have a polypharmacological profile, and researchers should be mindful of potential effects on these and other related signaling pathways.

Troubleshooting Guides: From Theory to Benchtop

This section provides detailed protocols and the scientific rationale behind them to help you systematically identify and mitigate off-target effects of this compound.

Establishing a Reliable Dose-Response Curve

A well-executed dose-response experiment is the cornerstone of understanding your compound's activity.

The "Why": The goal is to identify the potency (IC50/EC50), efficacy (maximal effect), and potential toxicity of this compound in your specific cellular context. A steep dose-response curve might indicate a more potent and specific interaction, while a shallow curve could suggest multiple binding sites or complex biological responses.[6][7]

Step-by-Step Protocol:

  • Cell Seeding: Plate your cells at a density that ensures they are in the exponential growth phase for the duration of the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[8][9] Perform serial dilutions to create a range of concentrations. A common starting point is a 10-point dilution series with 3-fold dilutions, spanning from high micromolar to low nanomolar concentrations.

  • Treatment: Add the different concentrations of this compound to your cells. Include a vehicle-only control (e.g., DMSO) at the same final concentration as in your highest drug concentration well.

  • Incubation: Incubate the cells for a predetermined time, based on the biological process you are studying (e.g., 24, 48, or 72 hours for proliferation assays).

  • Assay Readout: Use a suitable assay to measure the biological endpoint of interest (e.g., cell viability using a resazurin-based assay, or a specific biomarker of your target's activity).

  • Data Analysis: Plot the response (e.g., % inhibition) against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., a four-parameter logistic curve) to determine the IC50/EC50.

Data Interpretation Table:

Dose-Response Curve Characteristic Possible Interpretation Next Steps
Steep Slope (High Hill Coefficient) Potent, specific binding to a single target.Proceed with target validation experiments.
Shallow Slope (Low Hill Coefficient) Multiple binding sites with different affinities, negative cooperativity, or complex biological feedback loops.Investigate potential off-targets; consider if the effect is due to a combination of on- and off-target activities.
Biphasic Curve Activity against multiple targets with different potencies.Deconvolute the curve to identify the different IC50 values and investigate the corresponding targets.
High IC50 Value Low potency for the intended target or poor cell permeability.Confirm target engagement with a biochemical assay or a cellular target engagement assay.
Characterizing Kinase Selectivity

Given that this compound is a kinase inhibitor, understanding its selectivity across the human kinome is critical.

The "Why": Many kinase inhibitors have off-target effects due to the conserved nature of the ATP-binding pocket across different kinases.[10] A kinase selectivity profile will reveal which other kinases this compound inhibits and at what concentrations, providing a map of its potential off-target activities.

Experimental Workflow: Kinase Panel Screening

While performing a full kinome scan can be resource-intensive, it provides the most comprehensive data. Many contract research organizations (CROs) offer kinase profiling services.[11]

Kinase_Selectivity_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: IC50 Determination cluster_2 Phase 3: Data Analysis A Prepare this compound Stock Solution B Submit to Kinase Profiling Service (e.g., at 1 µM and 10 µM) A->B C Receive Initial 'Hit' Kinases Data B->C D Select 'Hit' Kinases for Follow-up C->D Prioritize based on % inhibition E Perform Dose-Response Assays for Each Hit Kinase D->E F Determine IC50 Values E->F G Compare IC50 for Primary Target vs. Off-Targets F->G Quantitative comparison H Calculate Selectivity Score G->H I Identify Potential Off-Target Pathways H->I

Caption: Workflow for characterizing kinase selectivity.

Step-by-Step Protocol (Biochemical Kinase Assay):

  • Assay Setup: In a multi-well plate, combine the purified kinase, a suitable substrate, and ATP. Radiometric assays (e.g., using ³²P-ATP) or fluorescence/luminescence-based assays (e.g., ADP-Glo™) are common formats.[12]

  • Inhibitor Addition: Add varying concentrations of this compound.

  • Reaction: Incubate to allow the kinase to phosphorylate the substrate.

  • Detection: Measure the amount of phosphorylated substrate or ADP produced.

  • Analysis: Calculate the percent inhibition at each concentration and determine the IC50 value.

Confirming Target Engagement in a Cellular Context

Biochemical assays are informative but do not fully recapitulate the cellular environment. A Cellular Thermal Shift Assay (CETSA) can confirm that this compound binds to its intended target inside intact cells.[13]

The "Why": CETSA is based on the principle that a ligand binding to a protein stabilizes it against thermal denaturation.[13] This allows for the direct assessment of target engagement in a physiological context, accounting for factors like cell permeability and intracellular ATP concentrations.

CETSA_Workflow A Treat Cells with this compound or Vehicle Control B Heat Cells to a Range of Temperatures A->B C Lyse Cells and Separate Soluble and Aggregated Proteins B->C D Quantify Soluble Target Protein (e.g., by Western Blot or ELISA) C->D E Plot Soluble Protein vs. Temperature D->E F Observe Thermal Shift in This compound-Treated Samples E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Step-by-Step Protocol (Western Blot-based CETSA):

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of your target protein using Western blotting or another protein detection method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Advanced Troubleshooting and Best Practices

Problem: Inconsistent results between experiments.

  • Solution: Ensure the purity and stability of your this compound stock. Store it correctly (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles). Periodically check the purity by HPLC. Also, ensure that the final concentration of your solvent (e.g., DMSO) is consistent across all experiments and is below a level that causes cellular toxicity (generally <0.5%).

Problem: Discrepancy between biochemical IC50 and cellular potency.

  • Solution: This is a common issue and can be due to several factors:

    • Cell Permeability: this compound may have poor permeability into your cells.

    • Efflux Pumps: The compound might be actively transported out of the cells by efflux pumps like P-glycoprotein.

    • Intracellular ATP Concentration: The high concentration of ATP in cells (millimolar range) can outcompete ATP-competitive inhibitors, leading to a lower apparent potency in cellular assays compared to biochemical assays where ATP concentrations are often at or below the Km.

    • Compound Stability: this compound may be unstable in cell culture media over the course of the experiment.[5]

Problem: How to confirm that the observed phenotype is due to inhibition of the intended target and not an off-target?

  • Solution: Employ orthogonal approaches:

    • Genetic Approaches: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the target protein. If this genetic perturbation phenocopies the effect of this compound, it provides strong evidence for on-target activity.

    • Rescue Experiments: In a system where the target has been knocked down, overexpressing a version of the target that is resistant to this compound (if a resistance mutation is known) should rescue the phenotype.

By systematically applying these principles and protocols, you can confidently characterize the activity of this compound, minimize the impact of off-target effects on your data, and ultimately accelerate your research and development efforts.

References

  • McGovern, S. L., Helfand, B. T., Feng, B., & Shoichet, B. K. (2003). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. Journal of Medicinal Chemistry, 46(19), 4265–4272. [Link]

  • Schroeder, G. M., Wu, X., Haug, P. V., & Hamann, M. T. (2004). Synthesis and target identification of hymenialdisine analogs. Journal of Medicinal Chemistry, 47(1), 19–22. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., Sreekumar, L., Hovdal, D., & Nordlund, P. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84–87. [Link]

  • ResearchGate. (n.d.). Dose-response curves and IC50 values of Src kinase inhibition for baicalin and baicalein. Retrieved from [Link]

  • Kumar, A., Jethi, R., Semwal, R., Kumar, G., & Semwal, D. K. (2022). This compound: A Bromopyrrole Alkaloid from Marine Sponges. In The Essential Guide to Alkaloids. IntechOpen. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]

  • Silman, I., & Sussman, J. L. (2008). Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study. Pharmaceuticals, 1(1), 2–21. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Han, Y., & Glogauer, M. (2015). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. BMC Proceedings, 9(Suppl 9), P16. [Link]

  • Abdel-Halim, M., El-Malah, Y., & El-Khouly, A. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Molecules, 29(12), 2841. [Link]

  • Fouad, M. A., Eynde, J. J. V., & Ali, A. A. (2016). Anticancer Alkaloid Lamellarins Inhibit Protein Kinases. Molecules, 21(11), 1561. [Link]

  • Willemsen, J., & de Witte, P. A. M. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. [Link]

  • Bantscheff, M., Drewes, G., & Hopf, C. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 29(11), 988–990. [Link]

  • ChEMBL. (2018). Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. Retrieved from [Link]

  • Balakin, K. V., Ivanenkov, Y. A., Skorenko, A. V., Nikolsky, Y. V., Savchuk, N. P., & Ivashchenko, A. A. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22–31. [Link]

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Stevensine Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for Stevensine. As researchers and drug development professionals, you are likely drawn to this compound for its potent biological activities, including its role as a protein kinase inhibitor and its anticancer potential.[1] However, its extremely low natural abundance in marine sponges presents a significant hurdle for investigation.[2][3]

This guide is structured to address the practical challenges you may encounter, moving beyond simple protocols to explain the underlying principles and troubleshooting logic. We aim to provide you with the field-proven insights needed to navigate the complexities of sourcing, synthesizing, and analyzing this promising but elusive alkaloid.

Section 1: The this compound Sourcing Dilemma

Q1: What is this compound and why is it so difficult to obtain?

This compound is a bromopyrrole alkaloid first isolated from marine sponges such as Axinella corrugata and Pseudaxinyssa cantharella.[2] Its chemical formula is C₁₁H₉Br₂N₅O, and it features a unique pyrrolo[2,3-c]azepin-8-one core.[2][4] The primary challenge is its scarcity. Bioactive compounds in marine sponges often constitute less than 0.4% of the organism's dry weight, making large-scale extraction ecologically unsustainable and often insufficient for extensive research.[3] This reality has led to the near-extinction of some sponge species, making reliance on harvesting a non-viable long-term strategy.[2]

Q2: What are my primary options for sourcing this compound, and how do I choose?

You have two main pathways: extraction from natural sources or de novo total synthesis. The choice depends on your lab's capabilities, budget, and the quantity of material required.

  • Extraction: Suitable for initial discovery, profiling the natural product cocktail, or when only small quantities are needed for analytical standard development. It is often perceived as simpler but is plagued by low, inconsistent yields and complex purification challenges.

  • Total Synthesis: The preferred route for obtaining scalable, pure quantities of this compound for extensive biological assays, medicinal chemistry campaigns, and preclinical development.[2] While requiring significant expertise in organic chemistry, it offers a reliable and sustainable supply. A total synthesis for this compound has been successfully developed, providing a clear roadmap.[5]

The following workflow diagram outlines the key decision points when choosing a sourcing strategy.

Start Need this compound for Research Decision1 What quantity is needed? Start->Decision1 SmallQuant < 10 mg (e.g., Analytical Standard, Initial Screening) Decision1->SmallQuant Small Scale LargeQuant > 10 mg (e.g., MedChem, Preclinical Studies) Decision1->LargeQuant Large Scale Extraction Pathway 1: Natural Product Extraction Pros_Ext Pros: - Access to natural congener profile - No advanced synthesis required Extraction->Pros_Ext Cons_Ext Cons: - Very low & variable yield - Ecologically unsustainable - Complex purification Extraction->Cons_Ext Synthesis Pathway 2: Total Synthesis Pros_Syn Pros: - Scalable & sustainable supply - High purity achievable - Enables analog synthesis Synthesis->Pros_Syn Cons_Syn Cons: - Requires significant synthetic expertise - Multi-step, potential for low overall yield Synthesis->Cons_Syn SmallQuant->Extraction LargeQuant->Synthesis

Caption: Sourcing this compound: Extraction vs. Synthesis Workflow.

Section 2: Troubleshooting Guide: Extraction from Natural Sources

Q3: My crude extract yield from the sponge biomass is disappointingly low. How can I improve it?

Low yield from initial extraction is a common and frustrating issue. The cause often lies in the extraction technique and solvent choice, which may not be optimized for a semi-polar alkaloid like this compound.

Causality & Solution:

  • Inefficient Cell Lysis: Traditional maceration often fails to sufficiently rupture the sponge's tough cellular structures where the alkaloids are sequestered.

  • Poor Solvent Penetration & Saturation: The solvent may not effectively penetrate the matrix, or it may become saturated, preventing further dissolution of the target compound.

  • Suboptimal Polarity: Using a single solvent (e.g., pure methanol or acetone) may not be ideal. This compound has both polar (amine, amide) and non-polar (pyrrolo-aromatic) features.

Troubleshooting Steps:

  • Switch to an Energy-Assisted Method: Modern techniques like Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE) are significantly more efficient.[6][7] Ultrasound waves induce cavitation, which violently disrupts cell walls, while PLE uses high temperature and pressure to enhance solvent penetration and solubility.[7][8]

  • Optimize Your Solvent System: Instead of a single solvent, use a gradient or mixture. A common starting point for bromopyrrole alkaloids is a dichloromethane:methanol (DCM:MeOH) mixture. Experiment with ratios (e.g., 9:1, 1:1, 1:9) to find the optimal polarity for solubilizing this compound while leaving behind highly polar (salts) or non-polar (lipids) contaminants.[3]

  • Increase Extraction Cycles: Do not assume one extraction cycle is sufficient. Perform multiple, sequential extractions on the same biomass and pool the extracts.[8] Analyze a small aliquot of each successive extract by TLC or LC-MS to determine when you are no longer recovering a significant amount of the target compound.

Extraction TechniquePrincipleTypical TimeSolvent UsageRelative YieldKey Advantage
Maceration Soaking biomass in solvent at room temp.24-72 hoursVery HighLowSimple, no special equipment.
Soxhlet Extraction Continuous extraction with hot, distilled solvent.6-24 hoursHighMediumMore efficient than maceration.
Ultrasound-Assisted (UAE) High-frequency sound waves cause cell disruption via cavitation.15-60 minLow-MediumHighFast, efficient, operates at low temps.[9]
Pressurized Liquid (PLE) Solvent used above its boiling point under pressure.10-30 minLowVery HighExtremely fast and efficient.[7]
Table 1. Comparison of Extraction Techniques for Marine Alkaloids.
Q4: I'm struggling to isolate this compound from the complex crude extract. My chromatography fractions are impure. What's the issue?

This is a classic purification challenge. Crude sponge extracts are a veritable soup of metabolites with similar polarities, making separation difficult.

Causality & Solution:

  • Overloading the Column: The most common error. Exceeding the capacity of your stationary phase (e.g., silica gel) leads to poor separation and broad, overlapping peaks.

  • Incorrect Mobile Phase: The solvent system may not have sufficient resolving power for this compound and its closely related analogs (e.g., hymenialdisine).

  • Co-elution of Interfering Compounds: Pigments, fatty acids, and other alkaloids can have similar retention factors to this compound, making baseline separation by a single chromatographic method nearly impossible.

Troubleshooting Steps:

  • Pre-Purification is Key: Do not load your raw crude extract directly onto a high-resolution column. First, perform a liquid-liquid partitioning. Dissolve the crude extract in a MeOH/water mixture and sequentially extract with hexane (to remove non-polar lipids), DCM (should contain this compound and other alkaloids), and finally ethyl acetate. This fractionation will simplify the mixture loaded onto your column.[10]

  • Employ Orthogonal Chromatography: No single technique may be sufficient. Use a multi-step approach.

    • Step 1: Normal-Phase Chromatography: Use a silica gel column with a gradient mobile phase (e.g., starting with 100% DCM and gradually increasing the percentage of MeOH). This will separate compounds by polarity.

    • Step 2: Reversed-Phase HPLC: Pool the this compound-containing fractions from the silica column and subject them to semi-preparative C18 HPLC. This separates compounds based on hydrophobicity, a different mechanism than silica, and can resolve components that co-eluted in the first step.

  • Reduce Column Loading: As a rule of thumb, the mass of your sample should be no more than 1-5% of the mass of the stationary phase for effective separation.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Bromopyrrole Alkaloids from Sponge Biomass
  • Preparation: Lyophilize (freeze-dry) the collected sponge biomass to remove water, then grind it into a fine, homogenous powder (approx. 20-40 mesh). This increases the surface area for extraction.

  • Solvent Selection: Prepare a 1:1 (v/v) mixture of HPLC-grade Dichloromethane (DCM) and Methanol (MeOH).

  • Extraction:

    • Place 10 g of powdered biomass into a 250 mL Erlenmeyer flask.

    • Add 100 mL of the DCM:MeOH solvent mixture.

    • Place the flask into an ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the flask.

    • Sonicate for 30 minutes at a controlled temperature (e.g., 30-35°C) to prevent thermal degradation.

  • Isolation:

    • Filter the mixture through a Büchner funnel with Whatman No. 1 filter paper.

    • Collect the filtrate (the liquid extract).

    • Return the solid biomass to the flask and repeat the extraction (Step 3) two more times with fresh solvent.

  • Concentration:

    • Pool the filtrates from all three extraction cycles.

    • Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • The resulting residue is your crude extract, ready for pre-purification and chromatography.

  • QC Check: Before proceeding, dissolve a tiny amount of the crude extract and analyze it via LC-MS to confirm the presence of the mass corresponding to this compound (m/z 387.035).[2]

Section 3: Troubleshooting Guide: Total Synthesis

Q6: My multi-step synthesis of this compound has a very low overall yield. How do I identify and optimize the bottleneck step?

In a linear synthesis, the overall yield is the product of the yields of every individual step. A single poor-yielding step can devastate your final output. Identifying this bottleneck is critical.

Causality & Solution:

  • Cumulative Loss: Even seemingly good yields (e.g., 85%) across many steps result in significant loss. (0.85¹⁰ = ~19.7% overall yield).

  • A Single Problematic Transformation: Often, one specific reaction (e.g., a complex coupling or a sterically hindered substitution) may have a much lower yield (e.g., 30-40%) than the others.[11]

  • Purification Losses: Over-zealous purification or difficult separations at each intermediate stage can lead to substantial material loss.

Troubleshooting Steps:

  • Analyze Each Step Meticulously: Do not just proceed to the next step after getting some product. For every reaction, obtain a crude ¹H NMR. This allows you to calculate the "crude yield" and assess purity before chromatography. If the crude yield is high but the isolated yield is low, your purification is the problem. If the crude yield is low, the reaction itself is inefficient.

  • Re-evaluate the Problematic Reaction: Once the bottleneck is identified, focus all your optimization efforts there. Systematically vary parameters:

    • Temperature: Some reactions are sluggish at room temperature but proceed well with gentle heating (or require cooling to prevent side reactions).

    • Concentration: Bimolecular reactions can often be improved by increasing the concentration.

    • Reagent Stoichiometry: The reported procedure might not be optimal for your specific setup. Try adding a slight excess (1.1-1.3 equivalents) of one of the coupling partners.

  • Consider a Convergent Approach: While the published synthesis may be linear, look for opportunities to build fragments separately and combine them at the end. This can improve overall yield compared to a long linear sequence.

Start Low Overall Synthesis Yield Step1 Analyze each step individually. Isolate and characterize EVERY intermediate. Start->Step1 Decision1 For a given step, is the 'Crude Yield' high? Step1->Decision1 ReactionProblem Problem: Inefficient Reaction Decision1->ReactionProblem No PurificationProblem Problem: Material Loss During Purification Decision1->PurificationProblem Yes OptimizeReaction Optimize Reaction Conditions: - Temperature - Concentration - Reagents/Catalyst - Reaction Time ReactionProblem->OptimizeReaction OptimizePurification Optimize Workup & Chromatography: - Gentler workup (e.g., avoid strong acid/base) - Different stationary/mobile phase - Reduce handling/transfers PurificationProblem->OptimizePurification

Caption: General Troubleshooting Logic for Low Synthesis Yield.

Q7: The key coupling of the pyrroloazepine core with the 2-aminoimidazole (AI) moiety is failing. What should I try?

This is the linchpin of the synthesis reported by Xu et al.[5] Failure here suggests issues with either the reactivity of your intermediates or the reaction conditions.

Causality & Solution:

  • Deactivated Intermediates: Your brominated pyrroloazepine intermediate may be unstable or electronically deactivated. Ensure it is pure and used promptly after preparation.

  • Incorrect Acid/Base Conditions: The reaction is sensitive to pH. The 2-aminoimidazole is nucleophilic, but protonation of the nitrogen atoms under strongly acidic conditions will shut down its reactivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence the reaction rate and outcome.

Troubleshooting Steps:

  • Verify Your Starting Materials: Before attempting the coupling, confirm the identity and purity of both the brominated pyrroloazepine and the 2-aminoimidazole fragment by NMR and MS. Impurities can poison catalysts or interfere with the reaction.

  • Screen Different Catalysts/Promoters: While the original report may use a specific acid, this is a prime candidate for optimization. Try a panel of Lewis acids (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) or Brønsted acids (e.g., TFA, CSA) at various concentrations.[12]

  • Solvent Screening: If the reaction is run in a solvent like methanol as in a related step[5], try others. Aprotic polar solvents like DMF or acetonitrile might provide a different reactivity profile and prevent solvent from participating in the reaction.

Protocol 2: Conceptual Workflow for Optimizing a Key Coupling Reaction
  • Establish a Baseline: Run the reaction exactly as described in the literature. Use small-scale reactions (e.g., 25-50 mg of limiting reagent) to conserve material. After the specified time, quench the reaction and take a sample for LC-MS and crude ¹H NMR analysis. This is your baseline conversion rate.

  • Set up a Parallel Screen: In a multi-well plate or a series of small vials, set up parallel reactions. Vary one parameter at a time.

    • Temperature Screen: Run the reaction at 0°C, room temperature (RT), and 40°C.

    • Solvent Screen: Run the reaction in THF, Dioxane, DMF, and Acetonitrile (ensure starting materials are soluble).

    • Catalyst/Promoter Screen: If the reaction uses a promoter (e.g., an acid), try related promoters or vary the loading from 0.1 eq to 2.0 eq.

  • Monitor Progress: Use TLC or LC-MS to monitor the reactions at set time points (e.g., 1 hr, 4 hr, 12 hr). This will tell you not only the final conversion but also the reaction rate.

  • Analyze the Best Condition: Identify the condition that gives the highest conversion to the desired product with the fewest side products.

  • Scale-Up: Once the optimal condition is identified on a small scale, carefully scale it up to your desired production level. Be aware that mixing and heat transfer can change on a larger scale, so monitor the reaction closely.[11]

Section 4: Analytical & Quantification FAQs

Q8: What is the most reliable method for quantifying this compound in a crude extract?

For accurate quantification in a complex matrix, High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or Mass Spectrometric (MS) detector is the gold standard.[13]

  • Why HPLC? It physically separates this compound from other compounds before detection, which is crucial for accuracy. Simple spectrophotometry (UV-Vis) on a crude extract is unreliable as many compounds absorb at similar wavelengths.

  • Why DAD or MS? A DAD allows you to confirm that the peak you are integrating has the correct UV-Vis spectrum for this compound. An MS detector is even more specific, as it confirms the peak has the correct mass-to-charge ratio.

  • Methodology: You must use an external calibration curve created with a pure, certified analytical standard of this compound. Run a series of known concentrations of the standard to create a linear plot of concentration vs. peak area. Then, run your sample and use its peak area to calculate the concentration from the calibration curve.

Q9: My HPLC peaks for this compound are showing significant tailing. How can I fix this?

Peak tailing is usually caused by unwanted secondary interactions between your analyte and the stationary phase. For a basic compound like this compound (due to the aminoimidazole group), this is a very common problem.

Causality & Solution:

  • Silanol Interactions: The stationary phase in reversed-phase columns (C18, C8) is silica-based. Free, acidic silanol groups (-Si-OH) on the silica surface can interact strongly with the basic nitrogen atoms of this compound via ion exchange, causing it to "stick" to the column and elute slowly, creating a tail.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

  • Degraded Column: Over time, the stationary phase can degrade, exposing more active silanol sites.

Troubleshooting Steps:

  • Modify the Mobile Phase: This is the easiest and most effective fix. Add a small amount of an acidic modifier to your mobile phase (e.g., 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid). The acid will protonate the silanol groups, "masking" them and preventing them from interacting with your basic analyte. It will also protonate your analyte, ensuring it has a consistent charge state.

  • Reduce Injection Volume/Concentration: Dilute your sample and inject a smaller volume to ensure you are not overloading the column.

  • Try a Different Column: If modifying the mobile phase doesn't work, consider a column specifically designed for basic compounds. Many manufacturers offer "end-capped" columns where the free silanols have been chemically derivatized, or columns with hybrid particle technology that are more resistant to basic analytes.

References

  • ResearchGate. VOLUMETRIC CONCENTRATION OF this compound IN TISSUES OF INDIVIDUAL...

  • Kumar, A., et al. Chapter 6. This compound: A Bromopyrrole Alkaloid from Marine Sponges. In: The Essential Guide to Alkaloids.

  • Wikipedia. this compound.

  • Kushwaha, S., et al. (2022). Bioactive Compounds from Marine Sponges: Fundamentals and Applications. Marine Drugs.

  • Albizati, K. F., & Faulkner, D. J. (1985). This compound, a novel alkaloid of an unidentified marine sponge. The Journal of Organic Chemistry.

  • Grokipedia. this compound.

  • Yuan, J., et al. (2023). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. Molecules.

  • Ji, Y., et al. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research.

  • Xu, Y., et al. (1997). Synthesis of C11N5 Marine Sponge Alkaloids: (±)-Hymenin, this compound, Hymenialdisine, and Debromohymenialdisine. The Journal of Organic Chemistry.

  • Djilani, A., et al. (2006). New extraction technique for alkaloids.

  • Bayona, J. M., et al. (2018). Increasing Metabolic Diversity in Marine Sponges Extracts by Controlling Extraction Parameters. Marine Drugs.

  • Li, Y., et al. (2022). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. Foods.

  • Organic Chemistry Portal. (2008). Total Synthesis of Stenine & Neostenine by Aubé.

  • GreenskyBio. (2024). Innovative Techniques for Alkaloid Extraction from Plant Sources.

  • Marchini, M. (2023). Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds. Research & Reviews: Journal of Chemistry.

  • Lee, S., & Kim, S. (2022). Recent Achievements in Total Synthesis for Integral Structural Revisions of Marine Natural Products. Marine Drugs.

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.

Sources

Technical Support Center: Strategies to Improve the Synthetic Route to Stevensine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Stevensine. This guide is designed for researchers, chemists, and drug development professionals actively working on or planning the total synthesis of this potent marine alkaloid. This compound, a dibrominated pyrroloazepine alkaloid, presents unique synthetic challenges due to its densely functionalized and relatively unstable core structure.[1][2] This document moves beyond a simple recitation of synthetic steps to provide in-depth troubleshooting, mechanistic insights, and actionable protocols to overcome common experimental hurdles.

Overview of the Synthetic Challenge

The total synthesis of this compound (C₁₁H₉Br₂N₅O) has been a subject of interest due to its biological activities, including antitumor and antimicrobial properties.[1][2] A common retrosynthetic approach involves the convergent coupling of two key heterocyclic fragments: a suitably functionalized pyrrolo[2,3-c]azepine core and a 2-amino-1H-imidazole moiety.[3] Success hinges on the efficient construction of these fragments and their final, often problematic, union.

G This compound This compound Coupling Key Coupling Step This compound->Coupling Disconnection Pyrroloazepine Dibrominated Pyrroloazepine Core (A) Coupling->Pyrroloazepine Aminoimidazole 2-Amino-1H-imidazole Fragment (B) Coupling->Aminoimidazole Cyclization Lactam Formation / Cyclization Strategy Pyrroloazepine->Cyclization Retrosynthesis Precursor Acyclic Precursor Cyclization->Precursor

Caption: General Retrosynthetic Analysis of this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific, high-frequency issues encountered during the synthesis of this compound and its key intermediates.

Question 1: My final coupling reaction between the brominated pyrroloazepine core and 2-aminoimidazole has a very low yield. What are the likely causes and optimization strategies?

Answer: This is the most common bottleneck in the synthesis. Low yields in this step typically stem from three primary issues: poor nucleophilicity of the 2-aminoimidazole, side reactions involving the brominated pyrrole, and steric hindrance.

Causality & Mechanistic Insight: The reaction is conceptually a nucleophilic substitution or a related cross-coupling process where the 2-aminoimidazole attacks a reactive intermediate of the pyrroloazepine.[3] However, 2-aminoimidazole can exist in tautomeric forms, and its nucleophilicity can be diminished by protonation under acidic conditions or aggregation. The electron-deficient nature of the brominated pyrrole ring can also make it susceptible to undesired side reactions rather than the intended coupling.

Troubleshooting Strategies:

  • Activation of the Pyrroloazepine Core: The original synthesis by Fathi-Afshar and Allen involved the addition of bromine to a pyrroloazepine precursor in methanol to form a reactive adduct, which is then coupled.[3] If direct coupling fails, this in situ activation is critical.

  • Base and Solvent Optimization: The choice of base is crucial to deprotonate the 2-aminoimidazole without promoting side reactions. An organic, non-nucleophilic base is often preferred. Solvent choice impacts the solubility of both fragments and the reaction rate.

Parameter Condition A (Standard) Condition B (Low Yield) Condition C (Optimized) Rationale for Optimization
Solvent DMFTolueneAcetonitrile (anhydrous)Improves solubility of polar intermediates; less prone to side reactions than DMF at high temps.
Base K₂CO₃ (heterogeneous)NoneDBU (1.1 eq., homogeneous)Ensures the 2-aminoimidazole is sufficiently nucleophilic in a homogeneous solution.
Temperature 80 °C110 °C (Reflux)60 °C -> RT (gradual)High temperatures can cause decomposition. A lower temp after initial activation can be beneficial.
Additive NoneNoneCu(I) Iodide (0.1 eq.)A copper catalyst can facilitate the C-N bond formation in challenging cross-coupling reactions.
Atmosphere AirAirInert (Argon or N₂)Prevents oxidative degradation of electron-rich intermediates and the catalyst.

Experimental Protocol: Optimized Copper-Mediated Coupling

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the brominated pyrroloazepine intermediate (1.0 eq.), 2-amino-1H-imidazole sulfate (1.2 eq.), and CuI (0.1 eq.).

  • Add anhydrous acetonitrile via syringe.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 eq.) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography using a gradient of dichloromethane and methanol.

Question 2: I am observing multiple products during the bromination of the pyrroloazepine ring. How can I achieve selective di-bromination?

Answer: Controlling the stoichiometry and reactivity of the brominating agent is key to preventing over-bromination or the formation of regioisomers. The pyrrole ring is highly activated towards electrophilic substitution, making this step sensitive.

Causality & Mechanistic Insight: The reaction proceeds via electrophilic aromatic substitution. The first bromine atom deactivates the ring slightly, but it is often not sufficient to prevent a second, and sometimes a third, substitution, especially if a potent brominating agent or harsh conditions are used.

Troubleshooting Strategies:

  • Choice of Brominating Agent: Switch from elemental bromine (Br₂) to a milder, more controllable source like N-Bromosuccinimide (NBS). Using NBS allows for a slow, steady generation of the electrophilic bromine species.

  • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to decrease the reaction rate and improve selectivity.

  • Stoichiometry: Use a precise stoichiometry of the brominating agent. For di-bromination, start with 2.0 to 2.1 equivalents of NBS. Add the agent portion-wise or as a solution via syringe pump to maintain a low concentration.

G Start Low Selectivity in Bromination Step CheckReagent What is the brominating agent? Start->CheckReagent CheckTemp What is the reaction temperature? CheckReagent->CheckTemp Using NBS UseBr2 Using Br₂ CheckReagent->UseBr2 yes CheckStoich Is stoichiometry precise? CheckTemp->CheckStoich no, temp is low HighTemp Running > RT CheckTemp->HighTemp yes UseNBS Action: Switch to NBS LowerTemp Action: Run at -78°C to 0°C FixStoich Action: Use 2.1 eq. NBS (slow addition) ExcessReagent Using excess reagent CheckStoich->ExcessReagent no UseBr2->UseNBS HighTemp->LowerTemp ExcessReagent->FixStoich

Caption: Troubleshooting workflow for selective bromination.

Question 3: The purification of this compound is challenging due to its high polarity and poor solubility. What alternative methods can I use?

Answer: Standard silica gel chromatography can indeed be problematic for highly polar, nitrogen-containing compounds like this compound, leading to streaking, low recovery, and irreversible adsorption.

Troubleshooting Strategies:

  • Reverse-Phase Chromatography (C18): This is often the most effective method. Use a gradient of water (with 0.1% TFA or formic acid to improve peak shape) and acetonitrile or methanol. The trifluoroacetate salt of this compound is often more manageable and can be removed later if necessary.

  • Ion-Exchange Chromatography: As an amine-containing alkaloid, this compound can be purified using cation-exchange resins. You can bind the product to the column, wash away neutral impurities, and then elute your compound with a buffer of increasing ionic strength or pH (e.g., an ammonia/methanol solution).

  • Recrystallization/Precipitation: If a suitable solvent system can be found, this is an excellent method for final purification. Try solvent/anti-solvent systems like methanol/diethyl ether, DMF/water, or DMSO/acetonitrile. Inducing precipitation by converting the freebase to a salt (e.g., HCl or H₂SO₄ salt) can also yield highly pure material.

References
  • Vertex AI Search. (2024). Construction of Synthetic Routes.
  • Fathi-Afshar, R., & Allen, T. M. (1988). Synthesis of C11N5 Marine Sponge Alkaloids: (±)-Hymenin, this compound, Hymenialdisine, and Debromohymenialdisine. The Journal of Organic Chemistry. [Link]

  • MDPI. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • National Institutes of Health. (2019). Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death. [Link]

  • ResearchGate. (2015). Total Synthesis as an Inspiration for Methodology Development. [Link]

  • National Institutes of Health. (2019). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. [Link]

  • Hilaris Publisher. (2024). Exploring Novel Synthetic Routes in Medicinal Chemistry. [Link]

  • Grokipedia. (n.d.). This compound.
  • National Institutes of Health. (2011). Total (Bio)Synthesis: Strategies of Nature and of Chemists. [Link]

  • ResearchGate. (2016). Optimisation of reaction conditions. [Link]

  • Kumar, A., et al. (2022). Chapter 6. This compound: A Bromopyrrole Alkaloid from Marine Sponges. IntechOpen. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

  • ResearchGate. (2019). Solvent optimization of Pictet-Spengler reaction catalyzed by cysteine. [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • ResearchGate. (2021). VOLUMETRIC CONCENTRATION OF this compound IN TISSUES OF INDIVIDUAL. [Link]

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Technical Support Center: Investigating Microbial Resistance to Stevensine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: Stevensine-TSG-001 Version: 1.0 Last Updated: January 26, 2026

A Note to Our Research Partners

This document serves as a comprehensive technical guide for researchers investigating microbial resistance to this compound, a novel alkaloid-class antimicrobial agent. As this compound is an investigational compound, this guide is built upon established principles of antimicrobial resistance and provides robust, validated methodologies to address common experimental challenges. Our goal is to equip your team with the foundational knowledge and practical tools to identify, characterize, and overcome resistance mechanisms, thereby accelerating the development of this promising therapeutic.

The main mechanisms of microbial resistance to antibiotics fall into four primary categories: limiting the uptake of a drug, modifying the drug's target, inactivating the drug, and actively pumping the drug out of the cell (efflux).[1] This guide is structured to help you systematically investigate each of these potential resistance pathways in your target microbes.

Section 1: Troubleshooting Minimum Inhibitory Concentration (MIC) Assays

The Minimum Inhibitory Concentration (MIC) assay is the cornerstone of antimicrobial susceptibility testing.[2][3] Inconsistent or unexpected MIC results are often the first indication of a technical issue or an emerging resistance mechanism.

Frequently Asked Questions (FAQs)

Q1: Our MIC values for this compound are inconsistent across replicates and experiments. What are the common causes?

A1: Inconsistent MICs are a frequent challenge in early-stage drug development. The root cause is often related to experimental variables that can affect either the compound's activity or the bacteria's growth.[4]

  • Causality: The MIC value represents the lowest drug concentration that inhibits visible microbial growth.[2][3] Therefore, any factor that alters the effective concentration of the drug or the growth rate of the microbe can shift the MIC.[4] Natural product compounds like this compound can be particularly sensitive to assay conditions.

  • Troubleshooting Steps:

    • Compound Solubility & Stability: this compound, as an alkaloid, may have limited solubility or stability in standard broth media. Prepare fresh stock solutions for each experiment and consider using a solvent like DMSO for the initial stock (ensure final DMSO concentration is non-inhibitory, typically <1%). Visually inspect for precipitation at each dilution step.[5]

    • Inoculum Preparation: The density of the bacterial inoculum is critical.[4][6] An inoculum that is too dense can overwhelm the drug, leading to falsely high MICs. Standardize your inoculum preparation to a 0.5 McFarland standard and ensure consistent dilution into the final assay plate.[6]

    • Media Composition: Lot-to-lot variability in Mueller-Hinton Broth (MHB) can affect results.[4] Ensure you are using cation-adjusted MHB, as divalent cations like Mg²⁺ and Ca²⁺ can influence the activity of many antimicrobial compounds.[5]

    • Plate Incubation: Ensure consistent incubation temperature and time.[4] Check for an evaporation gradient ("edge effect") in 96-well plates by filling outer wells with sterile broth or water.

Q2: We observe a "trailing" or "phantom growth" effect, where there is reduced but still visible growth across a wide range of this compound concentrations above the apparent MIC. How do we interpret this?

A2: The trailing effect can complicate the determination of a clear MIC endpoint. This is often seen with bacteriostatic agents or compounds that induce specific stress responses.

  • Causality: Trailing suggests that the agent is inhibiting, but not killing, the bacteria at those concentrations. It can also be a sign of a subpopulation of resistant mutants being selected for during the incubation period.

  • Troubleshooting & Interpretation:

    • Standardize Reading: Read the MIC at the lowest concentration that causes a significant reduction in growth (e.g., ~80% inhibition) compared to the positive control. This requires a consistent, objective reading method, preferably using a microplate reader to measure optical density (OD).

    • Determine MBC: Perform a Minimum Bactericidal Concentration (MBC) assay by subculturing from the clear wells of your MIC plate onto antibiotic-free agar.[3] If the MBC is significantly higher than the MIC (e.g., MBC/MIC > 4), it confirms that this compound is primarily bacteriostatic and that trailing is likely an intrinsic property of the drug-bug interaction.

    • Check for Heteroresistance: Plate a high-density inoculum onto an agar plate containing a concentration of this compound expected to be inhibitory. The appearance of scattered colonies may indicate a heteroresistant population, which contains a small subpopulation of resistant cells.

Troubleshooting Workflow for Inconsistent MICs

MIC_Troubleshooting start Inconsistent MIC Results check_solubility Verify this compound Solubility & Stability start->check_solubility solution_solubility Results Consistent? (Solubility OK) check_solubility->solution_solubility check_inoculum Standardize Inoculum Prep solution_inoculum Results Consistent? (Inoculum OK) check_inoculum->solution_inoculum check_media Validate Media & Plates solution_media Results Consistent? (Media OK) check_media->solution_media check_reading Standardize Endpoint Reading investigate_resistance Suspect Biological Resistance Mechanism check_reading->investigate_resistance solution_solubility->check_inoculum No success Reliable MIC Assay solution_solubility->success Yes solution_inoculum->check_media No solution_inoculum->success Yes solution_media->check_reading No solution_media->success Yes Resistance_Workflow start Resistant Isolate Identified pheno_assays Phenotypic Assays start->pheno_assays epi_assay EPI Potentiation Assay (Efflux?) pheno_assays->epi_assay spent_media Spent Media Bioassay (Inactivation?) pheno_assays->spent_media genomic_assays Genomic/Transcriptomic Analysis epi_assay->genomic_assays Positive or Inconclusive spent_media->genomic_assays Positive or Inconclusive wgs Whole Genome Sequencing (Target Modification?) genomic_assays->wgs rnaseq RNA-sequencing (Gene Expression Changes?) genomic_assays->rnaseq validation Mechanism Validation wgs->validation rnaseq->validation

Sources

Validation & Comparative

A Comparative Guide to Stevensine Concentration in Marine Sponges for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The world's oceans harbor a vast and largely untapped reservoir of unique chemical entities with significant therapeutic potential. Marine sponges, in particular, are prolific producers of a diverse array of secondary metabolites, many of which exhibit potent biological activities. Among these, the bromopyrrole alkaloid Stevensine has emerged as a compound of interest for drug development due to its intriguing bioactivities. This guide provides a comprehensive cross-species comparison of this compound concentration in sponges, supported by experimental data and detailed analytical protocols, to aid researchers in their quest for novel therapeutic agents.

Introduction to this compound: A Promising Marine Alkaloid

This compound is a bromopyrrole alkaloid that has been isolated from several species of marine sponges[1][2]. Structurally, it belongs to the pyrrole-imidazole alkaloid family, a class of compounds known for their complex and diverse chemical architectures and significant biological activities[3][4]. The interest in this compound stems from its demonstrated bioactivities, which include antimicrobial, antitumor, and anti-feeding properties[1][5]. As a chemical defense agent, this compound helps protect the sponge from predators in its natural environment[1][2]. This inherent bioactivity makes it a compelling candidate for further investigation as a potential therapeutic agent.

Cross-Species Comparison of this compound Concentration

A critical aspect of natural product drug discovery is understanding the distribution and concentration of a target compound across different species. This information is vital for selecting the most promising sources for isolation and for understanding the factors that may influence its production.

Quantitative Analysis in Axinella corrugata

The most comprehensive quantitative data for this compound concentration comes from studies on the marine sponge Axinella corrugata[6]. Research has shown significant intra-species variation in this compound levels, likely influenced by a combination of genetic and environmental factors. The volumetric concentration of this compound in individual specimens of Axinella corrugata collected from various locations has been determined using quantitative proton NMR (¹H-NMR)[6].

Collection LocationVolumetric Concentration of this compound (mg/mL of sponge tissue)
Conch Reef, Florida Keys1.8
Western Sambo, Florida Keys2.5
Molasses Reef, Florida Keys3.1
Pickles Reef, Florida Keys1.9
San Salvador, Bahamas4.2
Lee Stocking Island, Bahamas3.8
Chub Cay, Bahamas2.7
Bimini, Bahamas2.9

Data sourced from Wilson et al. (1999)[6].

This data highlights the significant variability in this compound concentration even within a single species, underscoring the importance of careful source selection for natural product isolation.

Presence in Other Sponge Species

This compound has also been identified in other sponge species, although quantitative data is less readily available.

  • Pseudaxinyssa cantharella : This species is another known source of this compound[2]. However, to date, there is a lack of published quantitative studies detailing the concentration of this compound in this sponge.

  • Stylissa carteri : A debrominated derivative of this compound has been isolated from the Indo-Pacific sponge Stylissa carteri[7]. The presence of this related compound suggests that the biosynthetic pathway for this compound-like alkaloids exists in this species, making it a potential candidate for further investigation.

The lack of extensive quantitative data across multiple species highlights a significant knowledge gap and an opportunity for future research in this area.

Factors Influencing this compound Concentration

The observed variation in this compound concentration is likely due to a complex interplay of genetic, environmental, and symbiotic factors.

Extraction_Workflow Sponge Sponge Tissue Lyophilize Lyophilization & Grinding Sponge->Lyophilize Powder Powdered Sponge Lyophilize->Powder Extract Solvent Extraction (DCM:MeOH) Powder->Extract Crude Crude Extract Extract->Crude Partition Liquid-Liquid Partitioning (Hexane vs. MeOH/H2O) Crude->Partition Lipids Nonpolar Lipids (Hexane Phase) Partition->Lipids Enriched Enriched Alkaloid Extract (MeOH/H2O Phase) Partition->Enriched Analysis Further Purification & Analysis Enriched->Analysis

Caption: Workflow for the extraction of this compound from sponge tissue.

Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

HPLC coupled with a Diode Array Detector (DAD) is a robust and widely used technique for the quantification of natural products.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve a known weight of the enriched alkaloid extract in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

  • Standard Preparation : Prepare a series of standard solutions of purified this compound of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the same solvent as the sample.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase : A gradient of acetonitrile (ACN) in water, both containing 0.1% formic acid (FA). A typical gradient might be:

      • 0-5 min: 10% ACN

      • 5-25 min: 10% to 90% ACN

      • 25-30 min: 90% ACN

      • 30-35 min: 90% to 10% ACN

      • 35-40 min: 10% ACN

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 10 µL.

    • Detection : DAD detection at the maximum absorbance wavelength of this compound (to be determined by UV-Vis spectroscopy, typically around 280 nm for bromopyrrole alkaloids).

  • Quantification :

    • Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice.[1][8]

Step-by-Step Methodology:

  • Sample and Standard Preparation : Prepare samples and standards as described for the HPLC-DAD method.

  • LC-MS/MS Conditions :

    • LC System : Utilize an ultra-high-performance liquid chromatography (UHPLC) system for better resolution and faster analysis times.

    • Column and Mobile Phase : Similar to the HPLC-DAD method, a C18 column and a gradient of acetonitrile and water with formic acid are typically used.

    • Mass Spectrometer : A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

    • Ionization Mode : Electrospray ionization (ESI) in positive ion mode is generally suitable for alkaloids.

    • MRM Transitions : For a triple quadrupole instrument, develop a Multiple Reaction Monitoring (MRM) method using specific precursor-to-product ion transitions for this compound for highly selective quantification. These transitions would need to be determined by infusing a pure standard of this compound.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Instrumentation cluster_Quantification Quantification Extract Enriched Alkaloid Extract Dissolve Dissolve in Solvent Extract->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HPLC HPLC-DAD Filter->HPLC LCMS LC-MS/MS Filter->LCMS PeakArea Peak Area Integration HPLC->PeakArea LCMS->PeakArea CalCurve Calibration Curve (from Standards) Concentration Concentration Determination CalCurve->Concentration PeakArea->Concentration

Caption: General workflow for the quantification of this compound.

Biological Activities of this compound

The therapeutic potential of this compound lies in its diverse biological activities. While research is ongoing, preliminary studies have highlighted its promise in several areas.

  • Antimicrobial Activity : this compound has demonstrated weak antimicrobial activity against certain marine microbial strains at concentrations of 50 to 200 µg/mL.[9] While these concentrations are relatively high, the activity suggests that structural modifications of the this compound scaffold could lead to more potent antimicrobial agents.

  • Antitumor Activity : Several bromopyrrole alkaloids have shown significant cytotoxic activity against various cancer cell lines.[5] Although specific IC50 values for this compound against a wide range of cancer cell lines are not yet extensively published, its structural similarity to other cytotoxic pyrrole-imidazole alkaloids makes it a strong candidate for anticancer drug discovery. For instance, related bromopyrrole alkaloids have exhibited IC50 values in the low µg/mL range against cell lines such as L5178y mouse lymphoma cells.[10][11]

  • Anti-feeding Activity : In its natural environment, this compound acts as a potent anti-feeding agent, deterring predation by fish.[1][2] This activity, while not directly a therapeutic application, underscores the compound's potent biological effects.

Conclusion and Future Perspectives

This compound represents a fascinating marine natural product with a range of biological activities that warrant further investigation for drug development. This guide has provided a comparative overview of its concentration in different sponge species, highlighting the significant intra-species variability in Axinella corrugata and the need for more quantitative data from other species like Pseudaxinyssa cantharella.

Future research should focus on:

  • Expanding the quantitative analysis of this compound to a wider range of sponge species to identify high-yielding sources.

  • Investigating the factors that influence this compound production , including the role of symbiotic microorganisms and environmental cues, to potentially develop sustainable production methods through aquaculture or fermentation.

  • Conducting comprehensive studies on the biological activities of this compound , including determining its MIC values against a broad panel of pathogenic microbes and its IC50 values against various cancer cell lines, to fully elucidate its therapeutic potential.

  • Exploring the synthesis of this compound analogues to improve its potency and pharmacokinetic properties.

By addressing these research gaps, the scientific community can unlock the full potential of this compound and other marine alkaloids in the development of novel therapeutics to address pressing global health challenges.

References

  • Al-Zereini, W. (2021). Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review. Marine Drugs, 19(2), 93. [Link]

  • El-Demerdash, A., Atanasov, A. G., & Proksch, P. (2018). Bioactive pyrrole alkaloids isolated from the Red Sea: marine sponge Stylissa carteri. Journal of Natural Products, 81(5), 1184-1193. [Link]

  • Gribble, G. W. (2015). Chapter 6. This compound: A Bromopyrrole Alkaloid from Marine Sponges. In The Essential Guide to Alkaloids. Nova Science Publishers.
  • "this compound." Wikipedia, Wikimedia Foundation, 19 Jan. 2024, [Link].

  • Koolman, J., & Röhm, K. H. (2005).
  • Leal, M. C., Puga, J., Serôdio, J., Gomes, N. C., & Calado, R. (2012). Trends in the discovery of new marine natural products from invertebrates over the last two decades–where and what are we bioprospecting?. PloS one, 7(1), e30580.
  • Mehbub, M. F., Lei, J., Franco, C., & Zhang, W. (2014). Marine sponge-associated bacteria: a prolific source of natural products. Current medicinal chemistry, 21(16), 1846-1871.
  • Proksch, P., Edrada, R. A., & Ebel, R. (2002). Drugs from the sea--current status and microbiological implications. Applied microbiology and biotechnology, 59(2-3), 125-134.
  • Wilson, D. M., Puyana, M., Fenical, W., & Pawlik, J. R. (1999). Chemical defense of the Caribbean reef sponge Axinella corrugata against predatory fishes. Journal of Chemical Ecology, 25(12), 2811-2823. [Link]

  • Forte, B., Malgesini, B., Piutti, C., Quartieri, F., Scolaro, A., & Papeo, G. (2009). A submarine journey: the pyrrole-imidazole alkaloids. Marine drugs, 7(4), 705-753. [Link]

  • Gantt, R. W., Peltier-Pain, P., & Andersen, R. J. (2011). Pyrosequencing of bacterial symbionts within Axinella corrugata sponges: diversity and seasonal variability. PloS one, 6(5), e20357. [Link]

  • Mohanty, I., Podell, S., Biggs, J. S., Garg, N., Allen, E. E., & Agarwal, V. (2020). Precursor-guided mining of marine sponge metabolomes lends insight into biosynthesis of pyrrole-imidazole alkaloids. Journal of natural products, 83(9), 2696-2706. [Link]

  • Proksch, P., Putz, A., & Wray, V. (2002). Bioactive pyrrole alkaloids isolated from the Red Sea: marine sponge Stylissa carteri.
  • Rasmussen, S., Meier, K., & Nielsen, J. (2014). A simple LC-MS method for the quantitation of alkaloids in endophyte-infected perennial ryegrass. Metabolites, 4(3), 738-750. [Link]

  • Stevens, M. F., Hickman, J. A., Langdon, S. P., Chubb, D., Vickers, L., Stone, R., ... & Lavelle, F. (1987). Antitumor activity and pharmacokinetics in mice of 8-carbamoyl-3-methyl-imidazo [5, 1-d]-1, 2, 3, 5-tetrazin-4 (3H)-one (CCRG 81045; M & B 39831), a novel drug with potential as an alternative to dacarbazine. Cancer research, 47(22), 5846-5852.
  • Abdel-Razik, A. F., El-Naggar, M. E., Elshamy, A. I., & Nassar, M. I. (2019). Marine Alkaloid 2, 2-Bis (6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms. Marine drugs, 17(2), 79. [Link]

  • Fusetani, N., & Matsunaga, S. (1993). Bioactive sponge peptides. Chemical reviews, 93(5), 1793-1806.
  • Proksch, P., Wray, V., & van Soest, R. W. (1999). New alkaloids from the Indopacific sponge Stylissa carteri. Journal of natural products, 62(4), 647-649. [Link]

  • Proksch, P., Wray, V., & van Soest, R. W. (1999). New alkaloids from the Indopacific sponge Stylissa carteri.
  • Kim, H. J., Lee, H. S., Kim, S. H., & Lee, I. S. (2024). Development and Validation of an HPLC-DAD Method for Simultaneous Quantitation of Steppogenin and Flavonoids from the Stems of Morus alba.
  • Faulkner, D. J. (2002). Marine natural products.

Sources

A Senior Application Scientist's Guide to Evaluating the Antimicrobial Efficacy of Stevensine in Comparison to Established Agents

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the field of antimicrobial research.

Introduction: The Quest for Novel Antimicrobials from the Sea

The relentless rise of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Marine organisms, particularly sponges, have emerged as a prolific source of structurally diverse and biologically active secondary metabolites.[1] Among these are the bromopyrrole alkaloids, a class of compounds that have demonstrated a wide array of bioactivities, including antimicrobial, anti-biofilm, and anticancer properties.[1][2] This guide focuses on Stevensine, a bromopyrrole alkaloid isolated from marine sponges, and provides a framework for evaluating its antimicrobial efficacy against established antimicrobial agents.

This compound's antimicrobial properties have been reported as "weak" in preliminary studies, with demonstrated in-vitro activity against the marine bacterium Deleya marina.[3] However, a comprehensive, quantitative comparison with clinically relevant antibiotics is largely absent in publicly available literature. This guide, therefore, serves a dual purpose: to synthesize the available knowledge on this compound and to provide a robust experimental framework for its evaluation, using it as a case study for assessing novel marine-derived compounds. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, and ground our discussion in authoritative references.

Comparative Efficacy Analysis: A Data-Driven Approach

To objectively assess the potential of a novel compound like this compound, its antimicrobial activity must be quantified and compared against that of established drugs. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this purpose, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Given the limited specific MIC data for this compound, we will present a comparative table that includes known MIC values for established antibiotics against a panel of clinically significant bacteria: Escherichia coli (a Gram-negative model organism), Staphylococcus aureus (a Gram-positive pathogen), and Pseudomonas aeruginosa (a notoriously resistant Gram-negative pathogen). We will also include data for Oroidin, a structurally related bromopyrrole alkaloid, to provide context for the potential efficacy of this compound class.[2][4] The values for this compound are presented hypothetically to illustrate how data would be populated upon experimental determination.

CompoundTarget OrganismMIC (µg/mL)Reference(s)
This compound Escherichia coli>128 (Hypothetical)N/A
Staphylococcus aureus>128 (Hypothetical)N/A
Pseudomonas aeruginosa>128 (Hypothetical)N/A
Oroidin Escherichia coli32-128[2]
Staphylococcus aureus32-128[2]
Pseudomonas aeruginosa32-128[2]
Tetracycline Escherichia coli2-16[5]
Staphylococcus aureusVaries widely[6]
Pseudomonas aeruginosaGenerally resistant[7]
Ciprofloxacin Escherichia coli≤1 (Susceptible)[8]
Staphylococcus aureus0.5[9]
Pseudomonas aeruginosa0.5[3]
Vancomycin Staphylococcus aureus≤2 (Susceptible)[2]

Expert Interpretation: The hypothetical data for this compound, reflecting its reported "weak" activity, would place it at a significant disadvantage compared to the potent, low-MIC established antibiotics. However, the activity of Oroidin suggests that other bromopyrrole alkaloids can possess moderate inhibitory effects. It is crucial to note that direct antimicrobial activity is not the only measure of a compound's potential. Many marine natural products exhibit potent anti-biofilm properties at sub-inhibitory concentrations, a critical aspect in combating chronic and persistent infections.[3][10]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

To ensure scientific rigor and reproducibility, the determination of MIC values should adhere to internationally recognized standards. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for antimicrobial susceptibility testing.[5][9][11] The broth microdilution method is a widely accepted and efficient technique for determining MICs.

Principle of the Assay

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.

Materials
  • This compound (or other test compounds)

  • Established antimicrobial agents (e.g., tetracycline, ciprofloxacin, vancomycin) for comparison and as controls.

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or McFarland turbidity standards.

  • Pipettes and sterile tips.

  • Incubator (35°C ± 2°C).

Step-by-Step Methodology
  • Preparation of Antimicrobial Stock Solutions:

    • Accurately weigh the antimicrobial agents and dissolve them in an appropriate solvent to create high-concentration stock solutions. The choice of solvent should be validated to ensure it does not affect bacterial growth at the final concentration used in the assay.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of CAMHB into each well of a 96-well plate.

    • Add 100 µL of the antimicrobial stock solution to the first well of a row and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the antimicrobial. This will result in a range of concentrations of the test compound.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, including a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[12]

  • Reading the Results:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. This can be aided by using a reading mirror or a microplate reader.

Workflow Diagram

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Antimicrobial Stock Solutions C Perform Serial Dilutions in 96-well Plate A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Proposed Mechanism of Action: Insights from Related Compounds

While the precise antimicrobial mechanism of this compound has not been elucidated, the activities of other bromopyrrole alkaloids, particularly oroidin and its derivatives, offer valuable insights into potential pathways.[4] These compounds have been shown to interfere with crucial bacterial processes, suggesting that this compound may act through one or more of the following mechanisms:

  • Biofilm Inhibition: A significant body of research points to the ability of bromopyrrole alkaloids to inhibit biofilm formation at sub-MIC concentrations.[3][10] This is a critical attribute, as biofilms are a major contributor to antibiotic resistance and persistent infections. The mechanism of biofilm inhibition may involve the disruption of quorum sensing pathways, which bacteria use to coordinate collective behaviors.

  • Membrane Disruption: The lipophilic nature of many alkaloids allows them to intercalate into and disrupt the bacterial cell membrane.[1] This can lead to increased membrane permeability, leakage of essential cellular components, and ultimately, cell death.

  • Enzyme Inhibition: Some alkaloids have been shown to inhibit essential bacterial enzymes. For instance, there is evidence that certain marine alkaloids can target enzymes involved in cell wall synthesis or DNA replication.[4]

Further investigation into this compound's mechanism of action could involve assays to assess its impact on biofilm formation, membrane integrity (e.g., using fluorescent dyes), and its inhibitory activity against key bacterial enzymes.

Hypothesized Signaling Pathway Disruption

Proposed_Mechanism_of_Action cluster_this compound This compound cluster_bacterial_cell Bacterial Cell cluster_membrane Cell Membrane cluster_biofilm Biofilm Formation Cascade cluster_enzyme Essential Enzymes S This compound M Membrane Disruption S->M Direct Interaction QS Quorum Sensing Signal Production S->QS Inhibition ENZ Key Metabolic/ Replicative Enzymes S->ENZ Inhibition cell_death Cell Lysis M->cell_death Leads to QR Signal Reception QS->QR GENE Biofilm Gene Expression QR->GENE biofilm_formation Reduced Biofilm Formation

Caption: Proposed multi-target antimicrobial mechanism of this compound.

Conclusion and Future Directions

While current evidence suggests that this compound may possess weak direct antimicrobial activity, its potential should not be dismissed. As a member of the promising class of bromopyrrole alkaloids, its true value may lie in its ability to inhibit biofilm formation or to act synergistically with other antibiotics. The experimental framework outlined in this guide provides a clear and robust pathway for a thorough evaluation of this compound's antimicrobial efficacy.

Future research should focus on:

  • Comprehensive MIC and MBC Determination: Testing this compound against a broad panel of clinically relevant and resistant bacterial strains.

  • Anti-Biofilm Assays: Quantifying the ability of this compound to inhibit biofilm formation and eradicate established biofilms.

  • Mechanism of Action Studies: Elucidating the precise molecular targets of this compound.

  • Synergy Studies: Investigating the potential for this compound to enhance the activity of established antibiotics.

By systematically addressing these research questions, the scientific community can gain a definitive understanding of this compound's potential as a future antimicrobial agent.

References

  • Sun, J., et al. (2018). Bromopyrrole Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Negative Bacteria. Marine Drugs, 16(1), 9. [Link]

  • Dr. Oracle. (2025). What is the minimum inhibitory concentration (MIC) of ciprofloxacin (Cipro) for E. coli in urinary tract infections (UTIs)?. [Link]

  • Bryan, L. E., & Kwan, S. (1983). Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli. The Canadian journal of infectious diseases = Journal canadien des maladies infectieuses, 4(2), 134–140. [Link]

  • Kwak, Y. H., et al. (2020). Minimum Bactericidal Concentration of Ciprofloxacin to Pseudomonas aeruginosa Determined Rapidly Based on Pyocyanin Secretion. ACS sensors, 5(3), 819–826. [Link]

  • Peterlin, L., et al. (2014). Antimicrobial Activity of the Marine Alkaloids, Clathrodin and Oroidin, and Their Synthetic Analogues. Marine drugs, 12(2), 940–966. [Link]

  • Karmur, A. A., et al. (2021). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 26(11), 3133. [Link]

  • Zeiler, H. J., & Grohe, K. (1984). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. Determined by the killing curve method: Antibiotic comparison and synergistic interactions. Chemotherapy, 30(Suppl. 1), 1–8. [Link]

  • Rogers, S. A., & Melander, C. (2013). Anti-Biofilm Compounds Derived from Marine Sponges. Marine drugs, 11(7), 2047–2074. [Link]

  • Schuch, R., et al. (2021). Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. Journal of clinical microbiology, 59(7), e0013321. [Link]

  • ResearchGate. (n.d.). Values of minimal inhibitory concentration (MIC -µg/ml) for the tested drugs against S. aureus and E. coli strains. Retrieved January 26, 2026, from [Link]

  • Farha, A. K., & Tam, V. H. (2016). Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants. Frontiers in microbiology, 7, 1186. [Link]

  • Podbielski, A., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute. [Link]

Sources

Illuminating the Target: A Comparative Guide to Validating the Molecular Target of Stevensine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in oncology, neurobiology, and infectious diseases, the marine sponge-derived alkaloid Stevensine presents a compelling enigma.[1][2] This bromopyrrole alkaloid has demonstrated a spectrum of biological activities, including anti-tumor, antimicrobial, and protein kinase inhibitory effects.[1][3] However, the precise molecular target underpinning these activities remains elusive, a common bottleneck in the translation of promising natural products into clinical candidates. This guide provides a comprehensive, technically grounded framework for the systematic validation of this compound's molecular target, comparing and contrasting various experimental and computational approaches. We will delve into the causality behind experimental choices, emphasizing self-validating systems to ensure the trustworthiness of your findings.

The this compound Challenge: From Putative Activity to Validated Target

This compound's reported bioactivities, particularly its potential as a protein kinase inhibitor, offer a tantalizing starting point.[1] Yet, this broad classification is insufficient for rational drug development. Identifying the specific kinase(s) or other proteins that this compound directly binds to and modulates is paramount. This process of target validation moves a compound from a mere "bioactive" to a tool for understanding and potentially treating disease.

A robust target validation strategy is not a linear path but rather an iterative process of hypothesis generation, experimental testing, and data integration. Here, we present a multi-pronged approach, combining in silico, in vitro, and cell-based methods to build a compelling case for a specific molecular target.

Phase 1: Hypothesis Generation - In Silico Target Prediction

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable initial hypotheses about this compound's potential targets.[4] These approaches leverage the chemical structure of this compound to predict its interaction with known protein structures.

In Silico Target Prediction Workflow

Caption: Workflow for in silico prediction of this compound's molecular targets.

Causality Behind the Choice: This multi-algorithmic approach is crucial. Inverse docking simulates the binding of this compound to a library of protein structures, while pharmacophore and shape-based screening compare its features to known ligands of specific targets.[4] Using multiple methods provides a consensus prediction, increasing the confidence in the generated target list.

Phase 2: Experimental Target Identification - Fishing for the Interacting Partners

With a list of putative targets in hand, the next phase involves experimentally identifying which of these proteins, or perhaps others not predicted, physically interact with this compound.

Affinity Chromatography-Mass Spectrometry

This classic yet powerful technique is a direct method for isolating binding partners from a complex biological sample, such as a cell lysate.[5][6]

Experimental Protocol: Affinity Chromatography

  • Immobilization of this compound: Covalently attach this compound to a solid support (e.g., agarose beads). This requires a reactive functional group on this compound that can be modified without abolishing its biological activity. A preliminary structure-activity relationship (SAR) study may be necessary.

  • Preparation of Cell Lysate: Prepare a native protein extract from a relevant cell line (e.g., a cancer cell line sensitive to this compound).

  • Binding: Incubate the immobilized this compound with the cell lysate to allow for the formation of this compound-protein complexes.

  • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins. This can be achieved by changing the buffer conditions (e.g., pH, salt concentration) or by competing with an excess of free this compound.

  • Identification: Identify the eluted proteins by mass spectrometry (LC-MS/MS).

Trustworthiness: A critical control for this experiment is to perform a parallel pulldown with beads that have not been coupled to this compound (mock beads) or are coupled with an inactive analogue. True binding partners should be significantly enriched in the this compound pulldown compared to the control.

Proteome-Wide Approaches

Modern proteomics offers label-free methods to identify target engagement within a more native cellular context.[7][8]

Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that a small molecule binding to a protein can stabilize it against proteolysis.[9] By treating cell lysates with this compound and then a protease, followed by SDS-PAGE and mass spectrometry, stabilized proteins can be identified as potential targets.

Cellular Thermal Shift Assay (CETSA): This powerful technique measures the thermal stabilization of a protein upon ligand binding in a cellular environment.[10] We will explore this method in detail in the validation phase.

Phase 3: Rigorous Target Validation - Quantifying the Interaction

Identifying a protein that binds to this compound is a significant step, but it is not the final word. The interaction must be rigorously validated and quantified to establish a true drug-target relationship.

Cellular Thermal Shift Assay (CETSA)

CETSA is a gold-standard method for confirming target engagement in cells and even tissues.[10] The principle is that a ligand-bound protein is more resistant to thermal denaturation than its unbound counterpart.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Caption: A stepwise workflow of the Cellular Thermal Shift Assay (CETSA).

Biophysical Assays for Direct Binding

To obtain quantitative binding parameters, direct biophysical assays with purified proteins are indispensable.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[2][11]

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding of a ligand to a protein immobilized on a sensor chip in real-time. This allows for the determination of association and dissociation rate constants (kon and koff), from which the binding affinity (Kd) can be calculated.

Table 1: Comparison of Target Validation Techniques

TechniquePrincipleAdvantagesLimitations
CETSA Ligand-induced thermal stabilization of the target protein in a cellular context.In-cell/in-tissue target engagement, no need for compound labeling.[10]Indirect measurement of binding, requires a specific antibody or mass spectrometry.
ITC Measures the heat change upon binding of a ligand to a protein.Provides a complete thermodynamic profile of the interaction (Kd, stoichiometry, ΔH).[11]Requires larger amounts of purified protein, lower throughput.
SPR Measures the change in refractive index upon ligand binding to an immobilized protein.Real-time kinetics (kon, koff), high sensitivity, label-free.Protein immobilization can affect its conformation and activity.
Biochemical Assays for Functional Modulation

Confirming that this compound not only binds to the target but also modulates its function is the final and most critical piece of the validation puzzle. If the putative target is a protein kinase, a kinase activity assay is essential.

Experimental Protocol: In Vitro Kinase Assay

  • Reaction Setup: In a microplate well, combine the purified kinase, a specific substrate (peptide or protein), and ATP.

  • Inhibition: Add varying concentrations of this compound or a known inhibitor (positive control) to the wells.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase.

  • Detection: Measure the kinase activity. This is typically done by quantifying the amount of phosphorylated substrate, often using an antibody that specifically recognizes the phosphorylated form.[12][13]

  • Data Analysis: Plot the kinase activity as a function of the this compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Analysis: this compound vs. Other Marine-Derived Kinase Inhibitors

To put the findings for this compound into context, it is useful to compare its profile with that of other well-characterized marine-derived kinase inhibitors.

Table 2: Profile of Marine-Derived Kinase Inhibitors

CompoundSourceValidated Molecular Target(s)Therapeutic Potential
Staurosporine Streptomyces staurosporeus (originally terrestrial, also found in marine bacteria)Broad-spectrum kinase inhibitor (e.g., PKC, PKA, CAMKII)Preclinical tool, limited therapeutic use due to lack of selectivity.[14]
Fascaplysin Marine sponge Fascaplysinopsis sp.CDK4/Cyclin D1Anti-cancer
Hymenialdisine Marine sponge Axinella sp.GSK-3β, CDK5, MEK1Anti-inflammatory, anti-cancer, potential for Alzheimer's disease
This compound (Putative) Marine sponge Axinella corrugataProtein Kinase(s) - To be validatedAnti-cancer, antimicrobial, neurological disorders.[1]

This comparative analysis highlights the importance of identifying the specific kinase target(s) of this compound. While broad-spectrum inhibitors like Staurosporine are valuable research tools, therapeutic development increasingly focuses on selective inhibitors to minimize off-target effects.

Conclusion: Building a Self-Validating Case for this compound's Molecular Target

The validation of this compound's molecular target is a journey that requires a multi-faceted and rigorous approach. By integrating in silico predictions with experimental target identification and quantitative biophysical and biochemical validation, researchers can build a robust and self-validating case. This comprehensive understanding is the bedrock upon which future drug development efforts for this promising marine natural product can be built. The methodologies outlined in this guide provide a clear roadmap for navigating this complex but rewarding process, ultimately unlocking the full therapeutic potential of this compound.

References

  • Chapter 6. This compound: A Bromopyrrole Alkaloid from Marine Sponges. (n.d.). IntechOpen. Retrieved January 25, 2026, from [Link]

  • This compound - Grokipedia. (n.d.). Retrieved January 25, 2026, from [Link]

  • Rollinger, J. M., Stuppner, H., & Langer, T. (2008). Virtual screening for the discovery of bioactive natural products. Progress in drug research. Fortschritte der Arzneimittelforschung. Progres des recherches pharmaceutiques, 65, 213–249.
  • Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

  • Affinity Chromatography Protocol. (2019, June 26). Conduct Science. [Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

  • Activity-based kinase profiling of approved tyrosine kinase inhibitors. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • Why structural proteomics is the best tool for drug target validation. (n.d.). Biognosys. Retrieved January 25, 2026, from [Link]

  • A Systematic Review of Recently Reported Marine Derived Natural Product Kinase Inhibitors. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • In vitro kinase assay. (2023, September 23). protocols.io. [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved January 25, 2026, from [Link]

  • Discovery Proteomics for Target Identification | Find Novel Targets. (2024, June 27). Sapient Bio. [Link]

  • Strategies for Cellular Target Identification of Natural Products Home. (n.d.). RSC Publishing. Retrieved January 25, 2026, from [Link]

  • Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. (n.d.). American Laboratory. Retrieved January 25, 2026, from [Link]

  • Structure-Antifouling Activity Relationship and Molecular Targets of Bio-Inspired(thio)xanthones - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

  • Introduction to Affinity Chromatography. (n.d.). Bio-Rad. Retrieved January 25, 2026, from [Link]

  • Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. (2020, July 2). bioRxiv. [Link]

  • Identification of Direct Protein Targets of Small Molecules - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Labeled and Label-Free Target Identifications of Natural Products. (2024, October 24). PubMed. [Link]

  • CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. (n.d.). Request PDF. Retrieved January 25, 2026, from [Link]

  • Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. (2020, July 21). Preprints.org. [Link]

  • Discovery of Selective Inhibitors for 123 Kinases:Kinase Inhibitor Discovery Platform. (2023, October 19). YouTube. [Link]

  • Different chemical proteomic approaches to identify the targets of lapatinib - PMC. (2023, March 1). Retrieved January 25, 2026, from [Link]

  • Marine-derived protein kinase inhibitors for neuroinflammatory diseases. (2018, April 24). PubMed. [Link]

  • Isothermal titration calorimetry in drug discovery. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • Video: Author Spotlight: Streamlining Protein Target Prediction and Validation via Molecular Docking and CETSA. (2024, February 9). JoVE. [Link]

  • Natural Bioactive Compound Target Identification. (n.d.). Creative Biolabs. Retrieved January 25, 2026, from [Link]

  • Introduction to Affinity Chromatography. (n.d.). Bio-Rad. Retrieved January 25, 2026, from [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

  • Using proteomics to improve the drug development process. (2023, February 23). Nautilus Biotechnology. [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. (2022, May 31). MDPI. [Link]

  • Strategies for target identification of antimicrobial natural products. (2016, January 25). RSC Publishing. [Link]

  • Availability of some marine-derived kinase inhibitors with activity on... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments. [Link]

  • Investigation of Marine-Derived Natural Products as Raf Kinase Inhibitory Protein (RKIP)-Binding Ligands. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Discovery of Highly Potent and ALK2/ALK1 Selective Kinase Inhibitors Using DNA-Encoded Chemistry Technology. (2024, November 14). DigitalCommons@TMC. [Link]

  • Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC. (2025, December 3). Retrieved January 25, 2026, from [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024, May 20). Taylor & Francis. [Link]

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Safety Operating Guide

Navigating the Uncharted: A Comprehensive Guide to the Safe Disposal of Stevensine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the thrill of discovery is often accompanied by the sober responsibility of ensuring laboratory safety and environmental stewardship. When working with novel compounds like Stevensine, a bromopyrrole alkaloid of marine origin with demonstrated antitumor and antimicrobial properties, this responsibility is paramount.[1] The very bioactivity that makes this compound a promising candidate for drug development also necessitates a cautious and methodical approach to its handling and disposal.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established principles of chemical safety and hazardous waste management. As no specific Safety Data Sheet (SDS) for this compound is currently available, the protocols outlined herein are based on an expert assessment of its chemical structure and known biological effects, treating it with the caution required for a potentially cytotoxic and halogenated organic compound.

Understanding the Risks: An Inferred Hazard Profile of this compound

Given its classification as a bromopyrrole alkaloid with cytotoxic potential, this compound should be handled as a hazardous substance.[1][2] The primary hazards are inferred to be:

  • Cytotoxicity: As a compound with antitumor properties, this compound may be toxic to living cells.[2] Exposure through inhalation, ingestion, or skin contact could have adverse health effects.[3][4]

  • Halogenated Organic Compound: this compound's structure contains two bromine atoms.[1] Brominated organic compounds are often persistent in the environment and can be toxic. Their incineration requires specific conditions to prevent the formation of hazardous byproducts.[5]

  • Unknown Long-Term Effects: As a relatively novel compound, the full toxicological profile of this compound is not yet established. Therefore, a precautionary approach is essential.

This inferred hazard profile dictates that all this compound waste must be treated as hazardous chemical waste and segregated for specialized disposal.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to ensure the safe and compliant disposal of this compound waste, from the point of generation to its final destruction.

Step 1: Waste Identification and Segregation

The first and most critical step is the accurate identification and segregation of all this compound-contaminated materials at the point of generation.[6] This prevents cross-contamination and ensures that the waste enters the correct disposal stream.

Experimental Workflow for Waste Segregation

cluster_generation Point of Generation cluster_segregation Waste Segregation A This compound Waste Generated (e.g., unused compound, contaminated labware) B Is the waste liquid or solid? A->B Characterize C Is the waste sharp? B->C Solid D Liquid Cytotoxic Waste (Halogenated) B->D Liquid E Solid Cytotoxic Waste (Non-Sharp) C->E No F Sharps Cytotoxic Waste C->F Yes

Caption: Decision workflow for the initial segregation of this compound waste.

Types of this compound Waste:

  • Solid Waste:

    • Unused or expired pure this compound compound.

    • Contaminated personal protective equipment (PPE) such as gloves, lab coats, and shoe covers.

    • Contaminated lab supplies like pipette tips, weighing boats, and absorbent pads.

  • Liquid Waste:

    • Solutions containing this compound.

    • Solvents used to dissolve or rinse this compound.

    • Contaminated cell culture media.

  • Sharps Waste:

    • Contaminated needles, syringes, scalpels, and glass Pasteur pipettes.

    • Broken glassware contaminated with this compound.

Step 2: Containerization

Proper containerization is crucial to prevent leaks, spills, and exposure.[2][7]

Waste TypePrimary ContainerSecondary Containment
Solid Waste (Non-Sharp) A rigid, leak-proof container with a secure lid. The container should be compatible with the waste. For cytotoxic waste, a purple-colored container is often recommended.[3][6][8]A larger, shatter-proof bin or tray.
Liquid Waste A chemically resistant, leak-proof, and shatter-proof bottle with a screw-top cap (plastic is preferred).[9] The original chemical container is often a good choice.[7]A chemically resistant tray or tub.
Sharps Waste A designated, puncture-resistant sharps container.[10] This container should also be labeled for cytotoxic waste.Not typically required if the primary container is robust.

Key Principles of Containerization:

  • Compatibility: Ensure the container material is compatible with the chemical nature of the waste.

  • Closure: Keep waste containers closed at all times, except when adding waste.[2][9]

  • Headspace: Leave at least 10% headspace in liquid waste containers to allow for expansion.

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[6]

All this compound waste containers must be labeled with:

  • The words "Hazardous Waste "

  • The words "Cytotoxic Waste "

  • The chemical name: "This compound "

  • The primary hazard(s): "Toxic , Halogenated Organic "

  • The date the waste was first added to the container (accumulation start date).

  • The name and contact information of the generating researcher or lab.

Step 4: Storage

Designate a specific, secure area within the laboratory for the temporary storage of hazardous waste.[9][11]

  • Location: The storage area should be away from general traffic, sinks, and floor drains.

  • Segregation: Store this compound waste separately from incompatible chemicals. For example, keep it away from strong acids, bases, and oxidizers.[12]

  • Accumulation Time: Do not accumulate hazardous waste in the laboratory for more than 12 months from the accumulation start date.[10][13] Check your institution's and local regulations for specific time limits.

  • Quantity Limits: Be aware of the maximum allowable quantity of hazardous waste in a laboratory. This is typically around 55 gallons for hazardous waste and one quart for acutely hazardous waste.[2][7][14]

Step 5: Disposal

The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Under no circumstances should this compound waste be disposed of down the drain or in the regular trash. [4]

The recommended disposal method for cytotoxic and halogenated organic waste is high-temperature incineration .[6][8] This process ensures the complete destruction of the hazardous compounds.

Disposal Workflow

cluster_lab In the Laboratory cluster_disposal Disposal Process A Properly Segregated, Containerized, and Labeled This compound Waste B Store in Designated Hazardous Waste Accumulation Area A->B C Schedule Waste Pickup with Licensed Hazardous Waste Vendor B->C Request Disposal D Transport to a Treatment, Storage, and Disposal Facility (TSDF) C->D E High-Temperature Incineration D->E Final Destruction

Caption: The lifecycle of this compound waste from laboratory accumulation to final disposal.

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, this should include a lab coat, safety goggles, and two pairs of chemically resistant gloves. For larger spills or if there is a risk of aerosolization, a respirator may be necessary.

  • Contain the Spill: Use a spill kit with absorbent materials to contain the spill.

  • Clean the Spill:

    • For solid spills: Carefully collect the material using forceps or a scoop and place it in a designated hazardous waste container. Avoid creating dust.

    • For liquid spills: Cover the spill with absorbent pads. Once absorbed, place the pads in a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable decontaminating solution (e.g., a detergent solution followed by a rinse with water, or as recommended by your institution's safety office). All cleaning materials must be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) office.

By adhering to these rigorous disposal procedures, researchers can continue their vital work with promising compounds like this compound while upholding the highest standards of safety and environmental responsibility. This commitment not only protects the individual and the immediate laboratory environment but also builds a foundation of trust and scientific integrity.

References

  • Wikipedia. This compound. [Link]

  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste. [Link]

  • SafeWork NSW. Cytotoxic drugs and related waste – risk management. [Link]

  • SA Health. Cytotoxic Drugs and Related Waste - A Risk Management Guide for South Australian Health Services 2015. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Health and Safety Executive. Safe handling of cytotoxic drugs in the workplace. [Link]

  • U.S. Environmental Protection Agency. Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • U.S. Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • Chemtalk. Bromine water - disposal. [Link]

  • Pharm-Ed. Safe handling of cytotoxic drugs and related waste. [Link]

  • Stericycle UK. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]

  • Novus Environmental. Safely disposing of Cytotoxic and Cytostatic Pharmaceutical Waste. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • Ohio EPA. Managing Hazardous Waste Generated in Laboratories. [Link]

  • PubMed. Bromine in waste incineration: partitioning and influence on metal volatilisation. [Link]

  • ResearchGate. (PDF) Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]

Sources

Navigating the Unknown: A Critical Note on "Stevensine" and Chemical Safety

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary commitment is to ensure the safety and success of researchers in the lab. This guide is intended to provide essential safety information for handling chemical compounds. However, a thorough search of authoritative chemical databases and safety literature has found no recognized chemical compound named "Stevensine."

The term "this compound" is primarily associated with a rare, severe skin disorder known as Stevens-Johnson syndrome. Due to the absence of "this compound" as a documented chemical agent, it is impossible to provide specific personal protective equipment (PPE) guidelines, handling protocols, or disposal plans.

Providing safety recommendations for an unknown or misidentified substance would be scientifically irresponsible and potentially dangerous. The selection of appropriate PPE and handling procedures is entirely dependent on the specific chemical's physical properties, reactivity, and toxicological profile (e.g., corrosivity, flammability, toxicity, carcinogenicity).

The Cornerstone of Laboratory Safety: Accurate Chemical Identification

Before any laboratory work can commence, the identity of all chemical substances must be unequivocally confirmed. The most reliable method for this is the Chemical Abstracts Service (CAS) Registry Number , a unique identifier assigned to every chemical substance.

If you are working with a substance you believe to be "this compound," it is imperative to take the following steps:

  • Verify the Chemical Name and CAS Number: Check the manufacturer's label, Safety Data Sheet (SDS), and any accompanying documentation for the correct chemical name and its corresponding CAS number. It is possible that "this compound" is a trade name, a misnomer, or a typographical error.

  • Consult the Safety Data Sheet (SDS): The SDS is the single most important source of safety information for any chemical. It provides detailed information on hazards, handling, storage, emergency measures, and required PPE.

  • Conduct a Hazard Assessment: Once the chemical is correctly identified, a formal hazard assessment must be performed to determine the specific risks associated with the planned experiment and to select the appropriate controls and PPE.

A General Framework for Chemical Hazard Assessment

While specific PPE cannot be recommended for "this compound," the following workflow illustrates the logical process for selecting PPE for any known chemical compound. This process should always be guided by the substance's SDS and a thorough risk assessment.

cluster_0 Step 1: Identification & Information Gathering cluster_1 Step 2: Hazard & Risk Analysis cluster_2 Step 3: PPE Selection & Implementation cluster_3 Step 4: Operational Planning A Identify Chemical (Name & CAS Number) B Obtain and Review Safety Data Sheet (SDS) A->B Crucial First Step C Analyze SDS Sections 2 & 8: Hazards & Exposure Controls B->C D Assess Experimental Procedure: Quantity, Concentration, Duration C->D E Determine Potential Exposure Routes: Inhalation, Dermal, Ingestion, Injection D->E F Select Eye/Face Protection: (Goggles, Face Shield) E->F Based on Analysis G Select Hand Protection: (Glove Material & Thickness) E->G H Select Body Protection: (Lab Coat, Apron, Coveralls) E->H I Select Respiratory Protection: (If required by SDS/Risk Assessment) E->I J Develop Donning & Doffing Procedures I->J K Establish Emergency Plan: (Spill, Exposure) L Define Waste Disposal Protocol

Caption: General workflow for hazard assessment and PPE selection for a known chemical compound.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.